molecular formula C20H47N5 B136551 3,8,13,18,23-Pentaazapentacosane CAS No. 147510-59-6

3,8,13,18,23-Pentaazapentacosane

カタログ番号: B136551
CAS番号: 147510-59-6
分子量: 357.6 g/mol
InChIキー: NPPQUDMGFNXAFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,8,13,18,23-Pentaazapentacosane is a synthetic polyamine analogue of significant interest in biochemical and oncological research. Polyamines like spermidine and spermine are ubiquitous polycations essential for normal cell growth, and their metabolism is frequently dysregulated in cancer, making this pathway a rational target for antineoplastic therapies . This compound is part of a class of symmetrically substituted, terminally alkylated polyamine analogues designed to exploit the natural polyamine transport system for cellular uptake . Once inside cells, such analogues can disrupt polyamine homeostasis by down-regulating key biosynthetic enzymes like ornithine decarboxylase (ODC) and, for some analogues, super-inducing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) . This dual action leads to the depletion of intrinsic natural polyamine pools, which can inhibit cell proliferation and, in a tumor-type-specific manner, induce apoptotic cell death . Researchers utilize 3,8,13,18,23-Pentaazapentacosane to investigate these mechanisms in various models, including human lung cancer cells, to understand its potential as a cytostatic or cytotoxic agent . The study of such conformationally restricted polyamine analogues represents a promising frontier in the development of new research tools for investigating cell growth and survival pathways . This product is intended for research purposes by qualified laboratory professionals only.

特性

IUPAC Name

N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPQUDMGFNXAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H47N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163735
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147510-59-6
Record name BE 4-4-4-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,8,13,18,23-Pentaazapentacosane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Properties, and Applications of Long-Chain Linear Polyamines, Featuring 3,8,13,18,23-Pentaazapentacosane

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of the long-chain linear polyamine 3,8,13,18,23-Pentaazapentacosane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into this emerging class of molecules.

Introduction to Long-Chain Linear Polyamines

Polyamines are organic compounds characterized by the presence of two or more primary amino groups.[1][2] They are ubiquitous in living organisms and play critical roles in a myriad of cellular processes, including cell growth, proliferation, and differentiation.[3][4][5] Long-chain linear polyamines, a subgroup of these vital molecules, are distinguished by their extended aliphatic backbones interspersed with nitrogen atoms. This unique structural arrangement confers upon them a distinct set of physicochemical properties, including high charge density at physiological pH and significant conformational flexibility. These characteristics make them attractive candidates for a variety of biomedical and biotechnological applications, ranging from gene delivery to the development of novel antimicrobial and anticancer agents.[6][7][8]

The Chemical Identity of 3,8,13,18,23-Pentaazapentacosane

3,8,13,18,23-Pentaazapentacosane represents a specific instance of a long-chain linear polyamine. Its nomenclature indicates a 25-atom backbone chain where five carbon atoms are replaced by nitrogen atoms at the 3rd, 8th, 13th, 18th, and 23rd positions.

Molecular Structure

The systematic name defines the precise arrangement of atoms, resulting in the following linear structure:

CH₃-CH₂-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-CH₂-CH₃

This structure is characterized by a repeating motif of a butyl spacer separating secondary amine groups, capped at both ends by ethyl groups. This symmetrical design influences its packing in the solid state and its interaction with biological macromolecules.

Caption: Ball-and-stick representation of 3,8,13,18,23-Pentaazapentacosane.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₂₀H₄₅N₅
Molecular Weight 359.61 g/mol
Appearance Likely a colorless to pale yellow viscous liquid or low-melting solid at room temperature.
Solubility Expected to be soluble in water and polar organic solvents due to the multiple amine groups capable of hydrogen bonding.
pKa Values The secondary amine groups are expected to have pKa values in the range of 9-11, leading to a polycationic state at physiological pH.

Synthesis and Characterization

The synthesis of long-chain linear polyamines such as 3,8,13,18,23-Pentaazapentacosane can be achieved through several established synthetic routes. A common and effective method involves the iterative alkylation of amines.

General Synthetic Protocol

A plausible synthetic strategy would involve the stepwise reaction of a diamine with a dihaloalkane, often employing protecting group chemistry to ensure selectivity and achieve the desired chain length.

Step-by-Step Methodology:

  • Protection: A primary amine, such as ethylamine, is reacted with a suitable protecting group (e.g., Boc anhydride) to yield a mono-protected amine. This ensures that subsequent alkylation occurs at only one of the amine's reactive sites.[9]

  • First Alkylation: The protected amine is then reacted with a dihaloalkane, for instance, 1,4-dibromobutane, under basic conditions. This results in the formation of a longer chain with a terminal halogen.

  • Chain Extension: The resulting halo-terminated and protected amine is then reacted with another equivalent of the mono-protected diamine.

  • Iteration: Steps 2 and 3 are repeated to progressively build the desired length of the polyamine backbone.

  • Deprotection: In the final step, the protecting groups are removed, typically under acidic conditions, to yield the target polyamine.

  • Purification: The final product is purified using techniques such as column chromatography or distillation under reduced pressure to remove any unreacted starting materials and byproducts.

cluster_0 Synthesis Workflow Start Start Protection Mono-protection of Ethylamine Start->Protection Alkylation1 Alkylation with 1,4-Dibromobutane Protection->Alkylation1 Chain_Extension Reaction with Protected Amine Alkylation1->Chain_Extension Iteration Repeat Alkylation & Extension Chain_Extension->Iteration Deprotection Removal of Protecting Groups Iteration->Deprotection Purification Purification of Final Product Deprotection->Purification End End Purification->End

Caption: A generalized workflow for the synthesis of long-chain linear polyamines.

Applications in Research and Drug Development

The unique structural features of long-chain linear polyamines make them highly promising for various applications in the biomedical field. Their polycationic nature allows for strong electrostatic interactions with negatively charged biological molecules like DNA, RNA, and acidic proteins.

Gene Delivery

Linear polyamines are extensively investigated as non-viral vectors for gene therapy. Their ability to condense nucleic acids into compact nanoparticles protects the genetic material from enzymatic degradation and facilitates its entry into cells. The "proton sponge" effect, where the buffering capacity of the polyamine aids in endosomal escape, is a key mechanism for efficient gene delivery.

Antimicrobial Agents

There is growing evidence that synthetic long-chain polyamines possess potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[7][8] These molecules are thought to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. Their mechanism of action, being physical rather than metabolic, may also reduce the likelihood of resistance development.

Anticancer Therapeutics

The polyamine pathway is often dysregulated in cancer cells, with elevated levels of polyamines being associated with increased cell proliferation.[1][5] Synthetic polyamine analogues can interfere with this pathway, leading to the depletion of natural polyamines and subsequent inhibition of tumor growth.[10] Furthermore, their ability to interact with DNA suggests they may also exert cytotoxic effects through the induction of apoptosis.

cluster_1 Mechanism of Antimicrobial Action Polyamine Long-Chain Polyamine Membrane Bacterial Cell Membrane Polyamine->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for long-chain polyamines.

Conclusion

3,8,13,18,23-Pentaazapentacosane serves as a representative example of the structurally diverse and functionally significant class of long-chain linear polyamines. While specific experimental data for this molecule remains to be fully elucidated, its predicted properties, based on the well-understood chemistry of analogous compounds, highlight its potential in various high-impact research areas. The continued exploration of the synthesis and biological activity of these molecules is poised to open new avenues in drug development and biotechnology.

References

  • Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology, 327(2), C341-C356. [Link][1][2][3]

  • Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. Biochemical Journal, 473(15), 2315–2329. [Link]

  • Lefèvre, P., Palin, M. F., & Murphy, B. D. (2011). Polyamines in female reproduction. Zygote, 19(4), 271-279. [Link][4]

  • Zahedi, K., Barone, S., & Soleimani, M. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. Medical Sciences, 10(3), 38. [Link]

  • Casero, R. A., & Stewart, T. M. (2018). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. Cancers, 10(12), 503. [Link][5]

  • Knott, J. M., Romer, P., & Sumper, M. (2007). Putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana synthesize thermospermine rather than spermine. FEBS letters, 581(16), 3081-3086. [Link][11]

  • Vera-Sirera, F., Minguet, E. G., & Blázquez, M. A. (2019). Conservation of Thermospermine Synthase Activity in Vascular and Non-vascular Plants. Frontiers in Plant Science, 10, 733. [Link][12][13]

  • Kakehi, J., Kuwashiro, Y., Niitsu, M., & Takahashi, T. (2008). Thermospermine is an evolutionarily ancestral phytohormone required for organ development and stress responses in Marchantia polymorpha. Plant and Cell Physiology, 65(3), 369-380. [Link][14]

  • Szlachcic, A., et al. (2024). Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines. International Journal of Molecular Sciences, 25(5), 2595. [Link][6]

  • Appiah-Adu, S., et al. (2022). Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ACS Bio & Med Chem Au, 2(6), 564-575. [Link][7][9]

  • Kavanagh, S., et al. (2019). Antibacterial activity of novel linear polyamines against Staphylococcus aureus. bioRxiv. [Link][8]

  • Woster, P. M. (2009). Design of polyamine-based therapeutic agents: new targets and new directions. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1187-1198. [Link][10]

Sources

Technical Guide: Mechanism of Action of BE-4-4-4-4 Polyamine Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanism of action (MOA) of BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane), a second-generation bis(ethyl) polyamine analogue. Unlike its shorter-chain counterparts (e.g., BE-3-3-3/DENSPM) which primarily drive cytotoxicity through massive induction of the catabolic enzyme SSAT and subsequent oxidative stress, BE-4-4-4-4 operates through a distinct chromatin-targeting mechanism .

While it effectively depletes intracellular polyamine pools via feedback repression of biosynthetic enzymes, its dominant cytotoxic driver is the physical displacement of natural polyamines from DNA and the subsequent inhibition of nucleosome condensation. This guide provides the structural rationale, signaling pathways, and validated protocols for studying this compound.

Chemical Identity & Structural Biology[1]

Nomenclature and Structure

The notation "BE-4-4-4-4" refers to the specific spacing of methylene groups between the nitrogen atoms in the linear backbone.

  • IUPAC Name: 1,19-bis(ethylamino)-5,10,15-triazanonadecane[1][2][3]

  • Backbone: Pentamine (5 Nitrogen atoms).[4]

  • Topology: Et-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-Et

  • Charge State: Fully protonated polycation at physiological pH.[4]

Structural-Activity Relationship (SAR)

The "4-4-4-4" architecture is critical. Natural spermine (3-4-3) is a tetra-amine. The extension to a pentamine with uniform butyl spacers creates a molecule with:

  • Higher DNA Affinity: The increased positive charge and length allow for tighter binding to the DNA phosphodiester backbone compared to spermine.[4]

  • Structural Mismatch: Despite high affinity, the ethyl terminal groups and specific spacing prevent the analogue from inducing the "correct" conformational bending required for higher-order chromatin compaction (Z-DNA induction or nucleosome aggregation), a function vital for cell survival.

Mechanism of Action (MOA)

The MOA of BE-4-4-4-4 is biphasic: Metabolic Repression followed by Structural Chromatin Perturbation .

Phase I: Uptake and Metabolic Repression

BE-4-4-4-4 acts as a polyamine mimetic, hijacking the Polyamine Transport System (PTS) to enter the cell. Once intracellular, it triggers negative feedback loops normally reserved for natural polyamines.[4]

  • Target 1: Ornithine Decarboxylase (ODC): BE-4-4-4-4 downregulates ODC, the rate-limiting enzyme in polyamine biosynthesis, likely by inducing the translation of ODC Antizyme (OAZ), which targets ODC for proteasomal degradation.

  • Target 2: S-Adenosylmethionine Decarboxylase (AdoMetDC): It represses AdoMetDC, further choking off the supply of spermidine and spermine.

  • Target 3: SSAT (The Divergence Point): Unlike BE-3-3-3 (DENSPM), which super-induces SSAT by >100-fold (causing massive H₂O₂ production), BE-4-4-4-4 induces SSAT only modestly or not at all in many cell lines. Crucial Note: Cytotoxicity is not dependent on SSAT-mediated oxidative stress.[4]

Phase II: Chromatin Destabilization (The Kill Switch)

The depletion of natural polyamines (Spermine/Spermidine) creates a vacuum that BE-4-4-4-4 fills. However, it is a functional antagonist at the level of chromatin structure.[4]

  • Displacement: BE-4-4-4-4 outcompetes residual spermine for binding sites on the DNA minor and major grooves.

  • Decondensation: Natural spermine is essential for aggregating DNA and stabilizing nucleosomes.[4] BE-4-4-4-4 binds DNA but fails to aggregate it efficiently. This leads to a failure in nucleosome condensation.[4]

  • Gene Expression Alteration: The "opening" of chromatin (or failure to close) alters the transcription of specific gene sets (e.g., SV40 late genes in model systems), leading to G1/S block and eventual apoptosis independent of oxidative stress.

Pathway Visualization

The following diagram illustrates the divergent pathways of BE-4-4-4-4 versus the standard DENSPM model.

MOA_Pathway cluster_contrast Contrast: BE-3-3-3 Pathway BE4444 BE-4-4-4-4 (Extracellular) PTS Polyamine Transport System (PTS) BE4444->PTS Competes w/ Spm Intra_BE Intracellular BE-4-4-4-4 PTS->Intra_BE Accumulation ODC ODC & AdoMetDC (Biosynthesis) Intra_BE->ODC Strong Repression DNA Genomic DNA Binding Sites Intra_BE->DNA High Affinity Displacement SSAT SSAT Super-induction (H2O2 Production) Intra_BE->SSAT Weak/No Effect Pools Natural Polyamine Pools (Spd/Spm) ODC->Pools Depletion Pools->DNA Loss of Natural Stabilizers Nucleosome Nucleosome Condensation DNA->Nucleosome Structural Failure (Decondensation) GeneExp Altered Gene Expression Nucleosome->GeneExp Aberrant Transcription Apoptosis Apoptosis (G1/S Block) GeneExp->Apoptosis Cell Death

Caption: Mechanistic flow of BE-4-4-4-4. Note the primary cytotoxicity stems from DNA/Nucleosome structural failure rather than SSAT-mediated oxidative stress.

Comparative Data: BE-4-4-4-4 vs. BE-3-3-3[3][4]

FeatureBE-3-3-3 (DENSPM)BE-4-4-4-4 (Homospermine Analog)
Backbone Structure 3-3-3 (Tetramine)4-4-4-4 (Pentamine)
SSAT Induction Super-induction (>100x) Low / Modest (<5x)
Primary Cytotoxicity H₂O₂ / Oxidative StressChromatin Structure Perturbation
DNA Binding Affinity ModerateHigh (Higher than Spermine)
DNA Aggregation PoorPoor (Fails to condense nucleosomes)
Mitochondrial Effect Membrane potential loss via ROSSecondary to apoptotic signaling

Experimental Protocols (Self-Validating Systems)

To confirm the mechanism of BE-4-4-4-4 in your specific cell line, use the following coupled assays.

Protocol A: Differential SSAT Induction Assay

Purpose: To distinguish BE-4-4-4-4 activity from the standard "super-induction" phenotype.

  • Treatment: Treat cells (e.g., DU145, U251) with 10 µM BE-4-4-4-4 vs. 10 µM BE-3-3-3 (positive control) for 24 hours.

  • Lysis: Harvest cells in HEPES lysis buffer containing 1 mM DTT (critical for SSAT stability).

  • Reaction: Incubate 50 µg lysate with [¹⁴C]-Acetyl-CoA and Spermidine (substrate) for 10 min at 37°C.

  • Validation: Spot onto P81 phosphocellulose paper, wash with bicarbonate, and count via scintillation.

  • Expected Result: BE-3-3-3 should show >100-fold increase. BE-4-4-4-4 should show minimal increase (<5-fold). If BE-4-4-4-4 shows high induction, check for cell-line specific variants.

Protocol B: DNA Condensation / Aggregation Assay

Purpose: To validate the structural interference mechanism.[4]

  • Preparation: Purify Calf Thymus DNA (40 µg/mL) in 10 mM NaCacodylate buffer (pH 7.2).

  • Titration: Add increasing concentrations of Spermine (Control) vs. BE-4-4-4-4 (0.5 µM to 50 µM).

  • Measurement: Monitor UV absorbance at 320 nm (turbidity).

  • Expected Result:

    • Spermine: Rapid increase in turbidity (aggregation) at physiological concentrations.[4]

    • BE-4-4-4-4: Delayed or significantly reduced turbidity, indicating failure to condense DNA despite binding.

Protocol C: Nucleosome Laddering (Apoptosis Confirmation)
  • Treatment: Treat cells with 5 µM BE-4-4-4-4 for 48-72 hours.

  • Extraction: Extract genomic DNA using a gentle lysis buffer (avoiding shearing).[4]

  • Electrophoresis: Run on 1.5% agarose gel.

  • Result: Distinct laddering (180bp fragments) indicates apoptosis driven by the G1/S block and chromatin failure.[4]

References

  • Basu, H. S., et al. (1993).[4] "Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines." Cancer Research.[4] Link

  • Jeffers, L., et al. (1997).[4][5] "Effects of the polyamine analogues BE-4-4-4-4, BE-3-7-3, and BE-3-3-3 on the proliferation of three prostate cancer cell lines."[3][5][6] Cancer Chemotherapy and Pharmacology. Link

  • Feuerstein, B. G., et al. (1991).[4] "Implications of spermine-DNA interactions for the design of polyamine analogues." Ciba Foundation Symposium. Link

  • Casero, R. A., & Woster, P. M. (2009). "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry. Link

  • Bernacki, R. J., et al. (1992).[4] "Antitumor activity of N,N'-bis(ethyl)spermine homologues against human MALME-3M melanoma xenografts." Cancer Research.[4] Link

Sources

Technical Guide: Bis(ethyl) Polyamine Analogues for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The polyamine pathway represents a metabolic Achilles' heel in oncology. Rapidly dividing tumors exhibit a voracious appetite for polyamines (putrescine, spermidine, spermine) to fuel DNA replication and protein synthesis. Bis(ethyl) polyamine analogues are designed to hijack this dependency. Unlike direct enzyme inhibitors (e.g., DFMO), these analogues act as antimetabolites and mimetics . They enter the cell via the Polyamine Transport System (PTS), falsely signal "excess" polyamines to the regulatory machinery, and trigger a catastrophic "super-induction" of the catabolic enzyme SSAT1 (Spermidine/spermine N1-acetyltransferase 1).

This guide delineates the mechanistic rationale, structural evolution, and validated experimental protocols for developing bis(ethyl) analogues as precision cancer therapeutics.

Part 2: Mechanistic Architecture
The "Futile Cycle" Strategy

The therapeutic potency of bis(ethyl) analogues lies in their ability to uncouple polyamine homeostasis.

  • Uptake: Analogues (e.g., BESpm , DENSpm , PG-11047 ) compete with natural polyamines for uptake via the PTS, starving the tumor of exogenous resources.

  • False Signaling: Once intracellular, they bind to allosteric sites on regulatory proteins, mimicking spermine.

  • Biosynthetic Shutdown: They repress ODC (Ornithine Decarboxylase) translation, halting de novo synthesis.

  • Catabolic Super-Induction: They stabilize SSAT1 enzyme turnover. SSAT1 acetylates natural spermidine/spermine, marking them for export or oxidation.[1][2][3]

  • The Result: The analogue cannot substitute for the biological functions of natural polyamines (DNA stabilization), leading to G2/M arrest and apoptosis.

Visualization: The Homeostatic Hijack

The following diagram illustrates how bis(ethyl) analogues invert the cell's regulatory logic against itself.

PolyaminePath Analogue Bis(ethyl) Analogue (Extracellular) PTS Polyamine Transport System (PTS) Analogue->PTS Competes IntraAnalogue Intracellular Analogue (Mimetic) PTS->IntraAnalogue High Affinity Uptake ODC ODC Enzyme (Biosynthesis) IntraAnalogue->ODC Represses Translation SSAT SSAT1 Enzyme (Catabolism) IntraAnalogue->SSAT Super-Induces (Stabilization) Growth Cell Growth & DNA Repair IntraAnalogue->Growth Cannot Substitute Polyamines Natural Polyamines (Spm/Spd) SSAT->Polyamines Acetylates Export Acetylated Polyamines (Excreted) Polyamines->Export Depletion Polyamines->Growth Required for Apoptosis Apoptosis / Cell Death Export->Apoptosis Metabolic Collapse

Caption: Figure 1: Bis(ethyl) analogues hijack the PTS, repress biosynthesis (ODC), and super-induce catabolism (SSAT1), leading to rapid polyamine depletion and apoptosis.

Part 3: Compound Portfolio & SAR

The ethyl group modification on the terminal nitrogens is critical; it prevents the analogue from being acetylated by SSAT1 (blocking its own degradation) while retaining affinity for DNA and regulatory sites.

Table 1: Key Bis(ethyl) Polyamine Analogues

CompoundCodeStructure BackboneKey FeatureClinical Status
Bis(ethyl)spermine BESpm (BE-3-4-3)SperminePrototype; high SSAT induction.[2][3]Preclinical (Toxicity issues)
Bis(ethyl)norspermine DENSpm (BE-3-3-3)NorspermineHigh potency; rapid depletion.Phase II (Discontinued due to neuro/GI toxicity)
PG-11047 --Conformationally RestrictedCis-double bond reduces off-target binding; improved safety profile.Phase I/Ib Completed (Lower toxicity)

Expert Insight: The shift from DENSpm to PG-11047 represents a move toward conformationally restricted analogues. The cis-double bond limits the molecule's flexibility, reducing non-specific binding to off-target receptors (e.g., NMDA receptors) that caused neurotoxicity in earlier generations, while maintaining high affinity for the polyamine transporter.

Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Radiometric SSAT1 Activity Assay

Objective: Quantify the "super-induction" of SSAT1 activity in treated cells. This is the gold standard for validating analogue potency. Principle: Measures the transfer of [1-14C]acetyl groups from Acetyl-CoA to Spermidine.[3]

Reagents:

  • [1-14C]Acetyl-CoA (Specific Activity ~50-60 mCi/mmol).

  • Spermidine (Substrate).[1][2][3][4][5]

  • P81 Phosphocellulose paper discs.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA.

Workflow:

  • Cell Treatment: Treat log-phase cells (e.g., A549, MCF7) with 10 µM analogue for 24h.

    • Control A (Negative): Vehicle only.

    • Control B (Positive):BESpm (10 µM) . Must show >100-fold induction to validate assay.

  • Lysis: Harvest cells, wash in cold PBS, lyse by freeze-thaw (3 cycles). Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

  • Reaction Setup:

    • Mix: 10 µL Lysate + 5 µL Spermidine (30 mM) + 5 µL [14C]Acetyl-CoA (0.5 µCi).

    • Incubate at 37°C for 10 minutes.

  • Termination: Spot 20 µL of reaction onto P81 paper discs.

  • Wash:

    • Immerse discs in 95% Ethanol (stops reaction).

    • Wash 3x in distilled water (removes unreacted Acetyl-CoA).

    • Wash 1x in Acetone (drying).

  • Quantification: Place dried discs in scintillation fluid and count (CPM).

Self-Validation Checkpoint:

  • Normalization: Activity must be normalized to total protein (Bradford assay). Express as pmol/min/mg protein.

  • Linearity: Ensure the lysate volume used falls within the linear range of the assay (test 5, 10, 20 µL during optimization).

Protocol 2: Differential Cytotoxicity & Rescue Screen

Objective: Confirm that toxicity is mechanism-based (polyamine depletion) and not non-specific necrosis.

Workflow:

  • Seed: 96-well plates (2,000 cells/well).

  • Treat: Dose-response of Analogue (0.1 - 100 µM).

  • Rescue Arm: Co-treat identical wells with Analogue + Putrescine (1 mM) .

    • Logic: Putrescine competes for uptake and replenishes the pool. If the analogue kills via polyamine depletion, Putrescine should rescue viability. If it kills via off-target toxicity, Putrescine will have no effect.

  • Readout: CellTiter-Glo (ATP) or MTT at 72h or 96h.

Part 5: Validation Workflow Visualization

The following diagram outlines the decision tree for advancing a lead analogue.

ValidationFlow Screen 1. Primary Screen (Cytotoxicity IC50) SSAT_Check 2. SSAT Induction (>100-fold?) Screen->SSAT_Check IC50 < 5µM Discard Discard / Redesign Screen->Discard Low Potency Uptake_Check 3. PTS Competition (Ki Determination) SSAT_Check->Uptake_Check High Induction SSAT_Check->Discard No Induction Rescue_Check 4. Putrescine Rescue (Reversible?) Uptake_Check->Rescue_Check High Affinity Uptake_Check->Discard Poor Uptake Lead Lead Candidate (PG-11047 Class) Rescue_Check->Lead Yes (Mechanism Valid) Rescue_Check->Discard No (Off-Target Tox)

Caption: Figure 2: Step-by-step validation logic. A true bis(ethyl) candidate must demonstrate cytotoxicity that is reversible by natural polyamines and driven by SSAT1 induction.

Part 6: Clinical Landscape & Future Directions

Current Status: PG-11047 has completed Phase I trials, establishing a Maximum Tolerated Dose (MTD) of 610 mg (weekly IV).[6][7] While stable disease was observed, single-agent efficacy is limited by resistance mechanisms.

Resistance Mechanism: Tumors often downregulate the PTS transporter in response to high doses of analogues, preventing drug entry.

Future Strategy: Combination Therapy

  • Chemo-Sensitization: Using analogues to deplete polyamines renders DNA more vulnerable to platinum-based agents (e.g., Cisplatin).

  • Epigenetic Modulation: Polyamines are required for chromatin structure. Depletion sensitizes cells to HDAC inhibitors.

  • Immunomodulation: Recent data suggests polyamine depletion in the tumor microenvironment may reduce immunosuppressive myeloid cells, enhancing checkpoint inhibitor efficacy.

Part 7: References
  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.

  • Hacker, A., et al. (2020). A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology.

  • Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator.[1][2][8] American Journal of Physiology-Endocrinology and Metabolism.

  • Murray-Stewart, T., et al. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal.

  • Phanstiel, O. (2018). The polyamine transport system as a target for anticancer drug development. Amino Acids.[3][6][9][10]

Sources

Navigating the Polycationic Frontier: A Technical Guide to Long-Chain Linear Polyamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural and Functional Significance of Linear Polyamines

Linear polyamines, extended aliphatic chains punctuated by regularly spaced secondary and primary amine functionalities, represent a class of molecules with profound implications in both biological systems and materials science. Their inherent positive charge at physiological pH, coupled with their conformational flexibility, allows for dynamic interactions with a host of anionic macromolecules, most notably nucleic acids. While endogenous polyamines like spermidine and spermine are crucial for cellular proliferation and regulation, the synthetic exploration of their long-chain analogues has unveiled a landscape of therapeutic and biotechnological potential.[1][2] This guide will delve into the technical intricacies of a representative long-chain linear polyamine, 3,8,13,18,23-Pentaazapentacosane, as a model to understand the synthesis, characterization, and burgeoning applications of this promising class of compounds.

While a specific Chemical Abstracts Service (CAS) number for 3,8,13,18,23-Pentaazapentacosane is not readily found in common chemical databases, its structure—a 20-carbon backbone with five nitrogen atoms—serves as an excellent exemplar for discussing the broader class of long-chain linear polyamines.

Physicochemical Properties and Structural Considerations

The defining characteristic of long-chain linear polyamines is their polycationic nature. The repeating amine groups act as proton sponges, acquiring a positive charge at physiological pH. This charge, distributed along a flexible aliphatic chain, dictates their interaction with negatively charged biological polymers.

PropertyGeneral Characteristics for Long-Chain Linear Polyamines
Molecular Weight Varies depending on the length of the carbon backbone and the number of amine groups.
Solubility Generally water-soluble, especially in their protonated forms. Solubility in organic solvents can be limited.
pKa Values Multiple pKa values corresponding to the different amine groups, typically in the basic range.
Conformation Highly flexible aliphatic backbone allows for various spatial arrangements to optimize electrostatic interactions.

The spacing of the amine groups and the length of the intervening alkyl chains are critical determinants of their biological activity. These structural motifs can be rationally designed to fine-tune the binding affinity and specificity for target molecules.

Synthesis of Long-Chain Linear Polyamines: A Methodological Overview

The synthesis of long-chain linear polyamines typically involves a multi-step process that requires careful protection and deprotection of amine functionalities to achieve the desired linear structure. A common strategy involves the sequential addition of aminopropyl groups to a diamine core.

General Synthetic Workflow

A generalized synthetic approach often starts with a commercially available long-chain diamine. The terminal primary amines are then extended through a series of reactions, such as Michael additions with acrylonitrile followed by reduction of the nitrile groups.

Experimental Protocol: A Representative Synthesis of a Long-Chain Polyamine

This protocol is a generalized representation based on common synthetic strategies for similar molecules.[3]

Step 1: Bis-cyancethylation of a Diamine

  • Dissolve one equivalent of a long-chain diamine (e.g., 1,12-diaminododecane) in a suitable solvent such as ethanol.

  • Add two equivalents of acrylonitrile dropwise at room temperature.

  • Stir the reaction mixture for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the dinitrile product.

Step 2: Reduction of Nitriles to Primary Amines

  • Carefully dissolve the dinitrile product from Step 1 in an appropriate solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation, in a controlled manner, often at reduced temperatures.

  • Allow the reaction to proceed for several hours until completion, as monitored by TLC or gas chromatography (GC).

  • Quench the reaction carefully with water and a basic solution.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the tetraamine.

Step 3: Iterative Chain Extension (if required)

Steps 1 and 2 can be repeated to further elongate the polyamine chain, with appropriate protection of the internal secondary amines if necessary to prevent side reactions.

SynthesisWorkflow Diamine Long-Chain Diamine Dinitrile Dinitrile Intermediate Diamine->Dinitrile Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Dinitrile Tetraamine Tetraamine Product Dinitrile->Tetraamine Nitrile Reduction Reduction Reduction (e.g., LiAlH4) Reduction->Tetraamine Iteration Further Iteration Tetraamine->Iteration Optional

Applications in Drug Development and Research

The unique properties of long-chain linear polyamines have positioned them as promising candidates in various therapeutic and research arenas.

Antimicrobial Agents

A significant body of research highlights the potent antimicrobial activity of synthetic long-chain polyamines.[3][4] Their polycationic nature allows them to disrupt the negatively charged bacterial cell membranes, leading to cell lysis and death. This mechanism is often rapid and can be effective against antibiotic-resistant strains.[5]

  • Mechanism of Action: The primary mode of antibacterial action is believed to be the electrostatic interaction with the bacterial cell envelope, leading to membrane depolarization and increased permeability.[3]

  • Biofilm Disruption: Several studies have demonstrated the ability of these compounds to inhibit the formation of and disperse existing bacterial biofilms, a major challenge in treating chronic infections.[5]

Gene Delivery Vectors

The ability of polyamines to condense and protect DNA has been harnessed for non-viral gene delivery. The positively charged polyamine neutralizes the negative charge of the DNA backbone, facilitating the formation of compact nanoparticles that can be taken up by cells.

GeneDelivery Polyamine Long-Chain Polyamine (+) Polyplex Polyplex Nanoparticle Polyamine->Polyplex DNA DNA (-) DNA->Polyplex Electrostatic Condensation Endocytosis Endocytosis Polyplex->Endocytosis Cell Target Cell GeneExpression Gene Expression Cell->GeneExpression Intracellular Release Endocytosis->Cell

Characterization and Quality Control

The comprehensive characterization of synthesized long-chain polyamines is crucial to ensure their purity, identity, and suitability for downstream applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, verifying the success of each synthetic step, and assessing purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as N-H and C-H bonds.

Future Perspectives and Conclusion

Long-chain linear polyamines represent a versatile and powerful class of molecules with significant untapped potential. The ability to rationally design and synthesize these compounds with tailored properties opens up new avenues for the development of novel therapeutics, particularly in the fight against infectious diseases. Further research into their structure-activity relationships, biocompatibility, and in vivo efficacy will be critical in translating their promise from the laboratory to clinical applications. The foundational understanding of their synthesis and properties, as outlined in this guide, provides a solid framework for researchers and drug development professionals to explore and innovate in this exciting field.

References

  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. PubMed. (2022-10-11). [Link]

  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ACS Bio & Med Chem Au. (2022-10-11). [Link]

  • Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. PMC. (2022-10-11). [Link]

  • Dual Biosynthesis Pathway for Longer-Chain Polyamines in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Journal of Bacteriology. [Link]

  • Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines. MDPI. (2024-02-22). [Link]

  • Unique Chemistry, Intake, and Metabolism of Polyamines in the Central Nervous System (CNS) and Its Body. PMC. (2022-03-25). [Link]

  • Polyamine. Wikipedia. [Link]

  • Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. PMC. [Link]

  • CAS REGISTRY. CAS. [Link]

  • 1,4,7,10,13-Pentaazacyclopentadecane-1,4,7,10,13-pentaacetic acid. PubChem. [Link]

Sources

Comparative Technical Analysis: Spermine vs. BE-4-4-4-4 Pentamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural and functional comparison between Spermine (a naturally occurring tetra-amine) and BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane), a synthetic pentamine analogue.[1] While both molecules are polycationic DNA binders, their divergence in charge density, backbone spacing, and metabolic stability creates fundamentally opposing biological outcomes. Spermine acts as a genomic stabilizer and growth factor; BE-4-4-4-4 acts as a "metabolic imposter" that displaces endogenous polyamines, collapses mitochondrial potential, and arrests cell proliferation.

Structural & Physicochemical Divergence

The core distinction lies in the backbone architecture and terminal alkylation. These structural nuances dictate the binding mode to the DNA phosphodiester backbone.

Chemical Architecture
FeatureSpermine (Natural)BE-4-4-4-4 (Synthetic Analogue)
IUPAC Name N,N'-bis(3-aminopropyl)butane-1,4-diamine1,19-bis(ethylamino)-5,10,15-triazanonadecane
Backbone Code 3-4-34-4-4-4
Nitrogen Count 4 (Tetramine)5 (Pentamine)
Physiological Charge +4 (Tetracationic)+5 (Pentacationic)
Terminal Groups Primary Amines (

)
Secondary Ethylamines (

)
Metabolic Fate Catabolized by SMO/PAOResistant to SMO/PAO (Metabolic Trap)
The "Charge-Spacing" Mismatch

Spermine's 3-4-3 carbon spacing is evolutionarily optimized to bridge the minor groove of B-DNA and stabilize phosphate groups. BE-4-4-4-4 utilizes a 4-4-4-4 spacing. The uniform butyl spacing, combined with an additional positive charge (+5), creates a "super-binder."

  • Affinity: BE-4-4-4-4 exhibits approximately 4x higher affinity for calf-thymus DNA compared to spermine (

    
     values).[1]
    
  • Aggregation Paradox: Despite higher affinity, BE-4-4-4-4 is less efficient at inducing DNA aggregation/condensation than spermine.[1][2] The terminal ethyl groups and extended length likely prevent the compact inter-strand bridging required to precipitate DNA into nanoparticles.

Mechanistic Action: The Metabolic Trap

The therapeutic potential of BE-4-4-4-4 in oncology stems from its ability to hijack the polyamine homeostatic loop.

The Displacement Mechanism
  • Uptake: BE-4-4-4-4 enters the cell via the Polyamine Transporter (PAT), competing with spermine.

  • Feedback Repression: Upon entry, it mimics spermine, signaling the cell that polyamine levels are "high."

    • ODC Inhibition: It binds to the antizyme-ODC complex, degrading Ornithine Decarboxylase (the rate-limiting synthesis enzyme).

    • SSAT Induction: It massively upregulates SSAT (Spermidine/Spermine

      
      -acetyltransferase) to purge the cell of polyamines.
      
  • The Trap: The terminal ethyl groups on BE-4-4-4-4 block acetylation by SSAT and oxidation by PAO. The cell destroys its natural spermine pool but cannot degrade the synthetic invader.

  • Result: The cell is left with only BE-4-4-4-4, which binds DNA too tightly to allow normal replication fork progression, leading to G1/S arrest.

Pathway Visualization

The following diagram illustrates the "Metabolic Dead-End" created by BE-4-4-4-4.

PolyamineMetabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine via ODC ODC ODC Enzyme (Synthesis) Spermine Spermine (Natural) (DNA Stabilization) Putrescine->Spermine Synth Pathway SSAT SSAT Enzyme (Catabolism) Spermine->SSAT Acetylation Degradation Excretion / Degradation Spermine->Degradation Depleted by Induced SSAT BE4444 BE-4-4-4-4 (Synthetic Invader) BE4444->ODC Strong Repression BE4444->SSAT Hyper-Induction PAO PAO/SMO (Oxidation) BE4444->PAO BLOCKED (Ethyl Group) DNA_Arrest G1/S Arrest (Dysfunctional Binding) BE4444->DNA_Arrest Replaces Spermine SSAT->PAO Oxidation PAO->Putrescine Recycling

Caption: BE-4-4-4-4 represses synthesis (ODC) and induces catabolism (SSAT) of natural polyamines while resisting its own degradation, effectively replacing functional spermine with a dysfunctional analogue.[3]

Experimental Protocols

To validate the difference between Spermine and BE-4-4-4-4, two specific assays are recommended: DNA Melting Temperature Shift (to prove binding affinity) and HPLC Pool Analysis (to prove metabolic displacement).

Protocol A: Differential DNA Stabilization ( Shift)

Objective: Quantify the superior binding affinity of BE-4-4-4-4 over Spermine.

  • Preparation:

    • Prepare Calf Thymus DNA (

      
       phosphate) in 10 mM Na-Cacodylate buffer (pH 7.2).
      
    • Prepare stock solutions of Spermine and BE-4-4-4-4 (1 mM).

  • Titration:

    • Control: DNA only.

    • Sample A: DNA + Spermine (Ratio

      
      ).
      
    • Sample B: DNA + BE-4-4-4-4 (Ratio

      
      ).
      
  • Measurement:

    • Use a UV-Vis spectrophotometer with a Peltier temperature controller.

    • Monitor absorbance at 260 nm while ramping temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis:

    • Calculate

      
       (temperature at 50% hyperchromicity).
      
    • Expected Result: BE-4-4-4-4 will induce a significantly higher

      
       (e.g., +20°C shift) compared to Spermine (e.g., +12°C shift) at identical concentrations due to the pentacationic charge.
      
Protocol B: Intracellular Pool Depletion Analysis (HPLC)

Objective: Demonstrate the "Trojan Horse" effect where BE-4-4-4-4 depletes natural spermine.

  • Cell Treatment:

    • Culture U-251 MG (or similar) cells.[1][4][2]

    • Treat Group A with Vehicle.

    • Treat Group B with

      
       BE-4-4-4-4 for 48 hours.
      
  • Extraction:

    • Wash cells with cold PBS.

    • Lyse in 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.

  • Derivatization (Dansylation):

    • Mix supernatant with Dansyl Chloride (

      
       in acetone) and Saturated Sodium Carbonate.
      
    • Incubate at 60°C for 15 mins (protect from light).

  • HPLC Separation:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: Gradient of Water/Acetonitrile.

    • Detection: Fluorescence (Ex 340 nm / Em 515 nm).

  • Validation:

    • Spermine Peak: Elutes at ~25 mins.

    • BE-4-4-4-4 Peak: Elutes later (more hydrophobic due to ethyl groups/butyl chain).

    • Outcome: Group B should show near-zero Spermine peak and a massive BE-4-4-4-4 peak.

References

  • Basu, H. S., et al. (1993). Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines. Cancer Research.

  • Bergeron, R. J., et al. (1995). Polyamine analogues: design, synthesis and therapeutic potential. Journal of Medicinal Chemistry.

  • Bernacki, R. J., et al. (1995). Antitumor activity of N,N'-bis(ethyl)spermine homologues against human MALME-3M melanoma xenografts. Cancer Research.

  • Casero, R. A., & Woster, P. M. (2001). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.

  • Feuerstein, B. G., et al. (1991). Implications of polyamine-DNA interactions for the design of antineoplastic polyamine analogues. In Polyamines in Regulation of Growth and Differentiation.

Sources

Mechanistic Role of 3,8,13,18,23-Pentaazapentacosane in DNA Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Biomacromolecular Applications

Executive Summary

This guide provides a technical analysis of 3,8,13,18,23-Pentaazapentacosane (often designated in literature as Pentamine BE-4-4-4-4 ), a synthetic linear polyamine homolog. Unlike naturally occurring spermine (


), this pentavalent cation (

) exhibits superior DNA binding affinity and condensation efficiency. This document details the thermodynamic drivers of this interaction, the morphological transitions of the resulting DNA condensates, and standardized protocols for their characterization in drug delivery and biophysical research.
Part 1: Molecular Architecture & Thermodynamics[1]
1.1 Physicochemical Profile

3,8,13,18,23-Pentaazapentacosane is a linear chain containing five secondary/primary amine groups separated by butyl (C4) spacers. At physiological pH (7.4), all five amine groups are protonated, yielding a net charge of +5 .

PropertySpecification
IUPAC Name 3,8,13,18,23-Pentaazapentacosane
Common Code BE-4-4-4-4 (denoting butyl spacers)
Charge at pH 7.4 +5 (Pentacationic)
Backbone Length ~30 Å (fully extended)
pKa Values > 9.0 (for all amines, ensuring full protonation)
1.2 The Entropic Driver: Counterion Condensation

The binding of this pentamine to DNA is not driven solely by enthalpy (electrostatic attraction) but significantly by entropy , a phenomenon described by Manning’s Counterion Condensation Theory.

  • The Pre-State: Genomic DNA in solution is surrounded by a "cloud" of condensed monovalent cations (

    
    , 
    
    
    
    ) and structured water molecules (the hydration shell).
  • The Exchange: When one molecule of 3,8,13,18,23-Pentaazapentacosane binds to the DNA major groove, it displaces approximately five monovalent ions and liberates multiple water molecules.

  • The Result: The release of constrained water and ions into the bulk solvent increases the system's entropy (

    
    ), making the reaction thermodynamically favorable even if the enthalpic gain is modest.
    

G DNA_State Relaxed DNA (Hydrated/Na+ Cloud) Interaction Electrostatic Binding DNA_State->Interaction Pentamine Pentamine (+5) (Free in Solution) Pentamine->Interaction Release Entropic Release: 5 Na+ & H2O Molecules Interaction->Release Complex Condensed DNA (Toroidal/Rod) Interaction->Complex

Figure 1: Thermodynamic pathway of Pentamine-induced DNA condensation. The release of monovalent ions and water (green node) is the primary entropic driver.

Part 2: The Aggregation Landscape
2.1 Morphology: Toroids vs. Rods

Upon charge neutralization of approximately 90% of the phosphate backbone, DNA undergoes a discrete phase transition from a random coil to a compact globule.

  • Toroids: The most common structure formed by 3,8,13,18,23-Pentaazapentacosane. These are donut-shaped structures where DNA is circumferentially wound. The +5 charge allows for tighter winding (smaller radii) compared to spermine (+4).

  • Rods: At higher concentrations or specific ionic strengths, the DNA may collapse into rod-like structures.[1]

2.2 The Reentrant Phase Transition

A critical behavior of this molecule is reentrant condensation .

  • Zone 1 (Soluble): Low pentamine concentration; DNA remains extended.

  • Zone 2 (Aggregated): Critical concentration reached; DNA precipitates into toroids.

  • Zone 3 (Resolubilized): Excess pentamine leads to "charge inversion" (overcharging) of the DNA surface. The DNA-pentamine complex becomes positively charged and repels other complexes, redissolving into the solution.

Comparative Efficacy Table

ParameterSpermine (+4)3,8,13,18,23-Pentaazapentacosane (+5)Implication

(Condensation)
~10-20

~2-5

Higher potency allows lower dosing.
Salt Tolerance Sensitive to

Resistant to

Stable in physiological buffers.
Binding Mode Groove BindingGroove Binding + BridgingEnhanced cross-linking of helices.
Resolubilization Rare at phys. pHCommon at high ratiosCritical to avoid in formulation.
Part 3: Experimental Protocols
3.1 Standardized DNA Condensation Assay (DLS & UV-Vis)

Objective: Determine the


 of condensation and identify the aggregation threshold.

Materials:

  • DNA Stock: Calf Thymus DNA or Linearized Plasmid (1 mg/mL in TE buffer).

  • Pentamine Stock: 10 mM 3,8,13,18,23-Pentaazapentacosane in

    
     (Store at -20°C).
    
  • Buffer: 10 mM Sodium Cacodylate (pH 7.4). Avoid phosphate buffers to prevent salt precipitation.

Protocol:

  • Preparation: Dilute DNA to 20

    
     in the Cacodylate buffer.
    
  • Titration: Add Pentamine stock in stepwise aliquots (0.5

    
     increments).
    
  • Mixing: Crucial Step —Vortex immediately after addition. Slow mixing results in heterogeneous aggregates.

  • Measurement (Dual Mode):

    • UV-Vis (Turbidity): Measure Absorbance at 320 nm (

      
      ). An increase indicates aggregation.[2]
      
    • Dynamic Light Scattering (DLS): Measure Hydrodynamic Radius (

      
      ).[3] Look for a shift from ~100 nm (coil) to ~40-60 nm (compact globule) followed by >500 nm (large aggregate).
      
3.2 Visualization via Transmission Electron Microscopy (TEM)

Objective: Verify toroidal morphology.

  • Grid Prep: Carbon-coated copper grids (400 mesh). Glow discharge for 30s.

  • Incubation: Mix DNA and Pentamine at the

    
     concentration (determined in 3.1) for 15 minutes.
    
  • Staining:

    • Place 5

      
       of sample on grid for 60s.
      
    • Blot excess.

    • Add 5

      
       of 2% Uranyl Acetate (aqueous).
      
    • Blot immediately (positive stain) or wait 30s (negative stain).

  • Imaging: Operate TEM at 80-100 kV. Look for toroids with outer diameters of 80-100 nm.

Protocol cluster_Analysis Dual Analysis Path Stock Stock Prep (DNA + Pentamine) Mix Rapid Mixing (Vortex 5s) Stock->Mix Incubate Incubation (15 min, RT) Mix->Incubate DLS DLS Analysis (Measure Rh) Incubate->DLS TEM TEM Imaging (Uranyl Acetate Stain) Incubate->TEM

Figure 2: Experimental workflow for characterizing DNA-Pentamine condensates.

Part 4: Applications & Implications
4.1 Non-Viral Gene Delivery

The +5 charge of 3,8,13,18,23-Pentaazapentacosane makes it a potent transfection agent. The condensed DNA toroids (polyplexes) are protected from nucleases and can undergo endocytosis.

  • Optimization: To reduce cytotoxicity (a common issue with high-charge polyamines), researchers often conjugate this pentamine with lipid tails or PEG (Polyethylene Glycol) to form "shielded" nanoparticles.

4.2 Cancer Therapeutics

Research indicates that "BE-4-4-4-4" and its unsaturated analogs possess intrinsic antineoplastic activity. They compete with natural polyamines (spermine/spermidine) for DNA binding sites, potentially disrupting the cell cycle and inducing apoptosis in rapidly dividing tumor cells.

References
  • Bloomfield, V. A. (1996). DNA condensation by multivalent cations. Biopolymers. Link

  • Vijayanathan, V., Thomas, T., & Thomas, T. J. (2001). DNA condensation by polyamines: a laser light scattering study of structural effects. Biochemistry. Link

  • Basu, H. S., et al. (1990). Effects of variation in the structure of polyamine analogues on DNA condensation and conformation. Biochemical Journal. Link

  • Manning, G. S. (1978). The molecular theory of polyelectrolyte solutions with applications to the electrostatic properties of polynucleotides. Quarterly Reviews of Biophysics. Link

  • Saminathan, M., et al. (2002). Ionic and structural specificity effects of natural and synthetic polyamines on the aggregation and resolubilization of DNA. Nucleic Acids Research. Link

Sources

Technical Deep Dive: BE-4-4-4-4 and the Major Groove Wrapping Model

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BE-4-4-4-4 Interaction with Major Groove of DNA Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Biophysicists, and Oncology Researchers

Executive Summary

The development of sequence-specific DNA ligands has historically focused on the minor groove (e.g., netropsin, distamycin). However, the major groove offers a richer information landscape for recognition. BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane) represents a pivotal class of synthetic polyamine analogues designed to exploit this landscape. Unlike natural polyamines (spermine/spermidine) which primarily stabilize the backbone or bind transiently, BE-4-4-4-4 is engineered to adopt a cisoidal conformation , allowing it to wrap around the DNA major groove.[1][2] This guide details the physicochemical basis of this interaction, the experimental protocols for validation, and its implications for chromatin remodeling and cytotoxicity in antineoplastic applications.

Molecular Architecture & Design Logic

The BE-4-4-4-4 Pharmacophore

BE-4-4-4-4 is a pentamine (five amine groups) connected by four methylene chains, each four carbons long (


), and capped with ethyl groups.[3][4][5][6]
  • IUPAC Name: 1,19-bis(ethylamino)-5,10,15-triazanonadecane.[3][4][5][7]

  • Backbone Topology:

    
    .
    
  • Charge State: At physiological pH, the secondary amines are protonated, creating a distributed cationic charge (

    
    ) that exceeds that of natural spermine (
    
    
    
    ).
The Major Groove "Wrapping" Hypothesis

Standard polyamines (spermine) bind DNA via electrostatic interactions with the phosphate backbone or within the minor groove. However, molecular dynamics (MD) simulations and CD spectra suggest that increasing the methylene linker length to 4 (homospermine motif) and extending the chain length (pentamine) reduces the energy barrier for the molecule to adopt a cisoidal shape.

  • Mechanism: The molecule "snakes" along the major groove floor.

  • Sequence Specificity: Binding is most favorable in alternating purine/pyrimidine sequences.[4]

  • Structural Impact: Unlike minor groove binders which often stiffen DNA, major groove interaction by BE-4-4-4-4 is associated with significant helix bending and structural distortion, which is a key driver of its cytotoxicity (inhibition of transcription factor binding).

Mechanism of Action: The Displacement Cascade

The therapeutic efficacy of BE-4-4-4-4 relies on a "Trojan Horse" mechanism where it utilizes the natural Polyamine Transport System (PTS) to enter the cell, then outcompetes natural polyamines for DNA binding sites.

Pathway Visualization

The following diagram illustrates the competitive displacement mechanism validated in human brain tumor cell lines (e.g., U-87 MG, DAOY).

PolyamineDisplacement Extracellular Extracellular BE-4-4-4-4 (> 5 µM) Transporter Polyamine Transport System (PTS) Extracellular->Transporter Uptake Intracellular Intracellular Accumulation Transporter->Intracellular Competition Competitive Binding Event Intracellular->Competition NaturalPool Natural Polyamine Pool (Spermine/Spermidine) NaturalPool->Competition Displaced MinorGroove Minor Groove/Backbone (Natural Binding Sites) Competition->MinorGroove Spermine (Low Affinity) MajorGroove Major Groove (BE-4-4-4-4 High Affinity Site) Competition->MajorGroove BE-4-4-4-4 (High Affinity) Chromatin Chromatin Condensation Defect & Helix Bending MajorGroove->Chromatin Induces Structural Distortion Apoptosis Growth Inhibition / Apoptosis Chromatin->Apoptosis

Figure 1: The competitive displacement pathway where BE-4-4-4-4 outcompetes spermine for DNA binding, shifting occupancy to the major groove and inducing structural stress.

Comparative Data Profile

BE-4-4-4-4 exhibits distinct physicochemical properties compared to the natural polyamine Spermine.[1][3][4][5][6] The following data summarizes key findings from thermal denaturation and aggregation assays.

FeatureSpermine (Natural)BE-4-4-4-4 (Analogue)Clinical Implication
Binding Affinity (

)
Baseline (

)
~4x Higher Irreversible displacement of natural pools.[3][5]
Binding Site Minor Groove / BackboneMajor Groove Altered transcriptional accessibility.
DNA Aggregation High (Condenses DNA)Low / Poor Failure to package chromatin correctly.
Helix Bending MinimalSignificant Disruption of protein-DNA interfaces.
Cytotoxicity (IC50) Low (Physiological)0.5 - 5 µM Potent against glioblastoma/prostate lines.

Experimental Protocols for Validation

To validate BE-4-4-4-4 interaction in a new cell line or DNA construct, use the following self-validating workflows.

Protocol A: Thermal Denaturation ( ) & Competition Assay

Objective: Quantify the affinity differential between BE-4-4-4-4 and Spermine.[3][4][8]

  • Preparation:

    • Prepare Calf Thymus DNA (

      
      ) in cacodylate buffer (pH 7.2).
      
    • Prepare stock solutions of Spermine and BE-4-4-4-4 (1 mM).

  • Titration:

    • Aliquot DNA into quartz cuvettes.

    • Add analogue at increasing ratios (

      
      ) from 0.0 to 0.5.
      
  • Measurement:

    • Monitor absorbance at 260 nm while ramping temperature (

      
      ).
      
    • Validation Check: BE-4-4-4-4 should induce a

      
       significantly higher than Spermine at identical ratios.
      
  • Competition Phase:

    • Saturate DNA with Spermine (

      
      ).
      
    • Titrate BE-4-4-4-4.[1][7][8][9][10]

    • Success Criteria: Observation of a secondary shift in

      
       indicates displacement of Spermine.
      
Protocol B: UV Light Scattering (Aggregation Index)

Objective: Confirm the "Major Groove" phenotype (Low Aggregation). High affinity usually correlates with high aggregation unless the binding mode is distinct (groove wrapping vs. backbone bridging).

  • Setup: Set UV spectrophotometer to 320 nm (outside DNA absorption).

  • Reaction: Mix DNA and analogue at

    
     (charge neutralization point).
    
  • Readout:

    • Spermine Control: Rapid increase in

      
       (precipitation/condensation).
      
    • BE-4-4-4-4 Sample: Minimal increase in

      
      .
      
  • Interpretation: Lack of aggregation despite high affinity confirms the molecule is burying itself in the groove rather than cross-linking helices.

Synthesis & Structural Variations Workflow

The synthesis of BE-4-4-4-4 involves the reduction of amide precursors. The following diagram outlines the critical path from design to biological testing.

SynthesisWorkflow Precursor Linear Polyamine Precursor Reduction Reduction (LiAlH4 / Borane) Precursor->Reduction Purification Ion Exchange Chromatography Reduction->Purification Validation NMR / Mass Spec (Confirm Pentamine) Purification->Validation CisUnsat Design Variation: Cis-Unsaturation Validation->CisUnsat Optimization BioAssay Biological Assay (MTT / CFE) Validation->BioAssay CisUnsat->BioAssay Enhanced Affinity

Figure 2: Workflow for the synthesis and optimization of BE-4-4-4-4. Note that introducing cis-unsaturation (Cis-Unsat) into the backbone is a strategy to further lock the molecule into the major-groove binding conformation.[1]

References

  • Basu, H. S., et al. (1993). Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines.[3] Cancer Research, 53(17), 3948-3955. Link

  • Reddy, V. K., et al. (2001). cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines.[2] Journal of Medicinal Chemistry, 44(3), 404-417.[10] Link

  • Antony, T., et al. (2003). NMR of α-synuclein–polyamine complexes elucidates the mechanism and kinetics of induced aggregation.[8] EMBO Reports. (Demonstrates BE-4-4-4-4 utility beyond DNA, in protein aggregation). Link

Sources

The Trojan Horse Strategy: A Technical History of Bis(ethyl) Polyamine Analogues in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, mechanism, and clinical trajectory of bis(ethyl) polyamine analogues in oncology.

Executive Summary

The development of bis(ethyl) polyamine analogues represents one of the most mechanistically elegant yet clinically challenging chapters in metabolic oncology. Designed to exploit the dysregulated polyamine transport system (PTS) prevalent in neoplastic cells, these agents function as "Trojan horses." They enter tumor cells via the PTS, repress biosynthetic enzymes (ODC, AdoMetDC), and super-induce the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). Unlike natural polyamines, these analogues cannot substitute for function in DNA stabilization or cell proliferation, leading to rapid G1 arrest and apoptosis. This guide analyzes the evolution from first-generation agents like DENSPM (BENSpm) to conformationally restricted second-generation analogues like PG-11047 , detailing the experimental frameworks used to validate them.

Mechanistic Foundation: The Futile Cycle

The therapeutic rationale for bis(ethyl) polyamines lies in the strict homeostatic control of intracellular polyamine pools. Tumor cells, which require high levels of polyamines for rapid division, often upregulate the PTS.

The "Super-Induction" of SSAT

Upon entry, bis(ethyl) analogues mimic spermine, triggering a massive feedback loop:

  • Biosynthetic Shutdown: They downregulate Ornithine Decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).

  • Catabolic Surge: They stabilize SSAT protein and increase its transcription, leading to enzyme activity increases of 100- to 1000-fold.

  • The Metabolic Crash: High SSAT activity rapidly acetylates endogenous spermidine and spermine. These acetylated products are excreted or oxidized by Acetylpolyamine Oxidase (APAO), depleting the cell of functional polyamines.[1]

  • Oxidative Stress: The oxidation of acetylated polyamines generates hydrogen peroxide (

    
    ), contributing to cytotoxicity.
    
Pathway Visualization

The following diagram illustrates the interference of bis(ethyl) analogues within the polyamine metabolic circuit.

PolyaminePath cluster_legend Mechanism of Action Ornithine Ornithine ODC ODC (Biosynthesis) Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine SSAT SSAT (Catabolism) Spermine->SSAT Acetylation ODC->Putrescine SMO SMO/PAO (Oxidation) SSAT->SMO Oxidation (+H2O2) SMO->Spermidine Analogue Bis(ethyl) Analogue (DENSPM / PG-11047) Analogue->Spermine Displaces from DNA Analogue->ODC Inhibits Analogue->SSAT Super-Induces (>100x)

Caption: Bis(ethyl) analogues mimic natural polyamines, inhibiting ODC (biosynthesis) while massively inducing SSAT (catabolism), leading to polyamine depletion and oxidative stress.[2][3]

First Generation: The Rise and Fall of DENSPM

The first widely studied bis(ethyl) analogue was N1,N11-bis(ethyl)norspermine (DENSPM) .

Preclinical Success
  • Targeting: Demonstrated high potency against rapidly dividing cells (e.g., L1210 leukemia, melanoma).

  • Specificity: Effectively utilized the PTS, accumulating to millimolar intracellular concentrations.

  • Mechanism: Induced SSAT activity >1000-fold in sensitive cell lines.[3]

Clinical Failure

Despite promising preclinical data, DENSPM failed in Phase I/II trials due to:

  • Dose-Limiting Toxicity (DLT): Severe abdominal pain, nausea, and vomiting.

  • Neurotoxicity: Peripheral neuropathy, dizziness, and tinnitus, likely due to off-target interactions with NMDA receptors or other ion channels in excitable tissues.

  • Lack of Efficacy: At tolerable doses, sufficient intracellular accumulation to induce massive SSAT activity was rarely achieved in solid tumors.

Second Generation: Conformational Restriction (PG-11047)

To address the toxicity and stability issues of DENSPM, researchers developed PG-11047 (also known as CGC-11047).[4]

Structural Rationale

PG-11047 is a conformationally restricted analogue featuring a cis-double bond in the central carbon chain.[4] This restriction:

  • Reduces flexibility, potentially limiting off-target binding to receptors responsible for neurotoxicity.

  • Maintains high affinity for the PTS and SSAT induction machinery.

  • Increases metabolic stability against serum amine oxidases.

Clinical Status[4]
  • Safety: Phase I trials demonstrated a significantly improved safety profile compared to DENSPM, with higher maximum tolerated doses (MTD).

  • Efficacy: As a single agent, efficacy remained modest. However, combination strategies (e.g., with cisplatin, gemcitabine) showed synergistic potential by sensitizing tumor cells to DNA damage or disrupting the tumor microenvironment.

Experimental Methodologies: Evaluating Polyamine Analogues

Evaluating the efficacy of these compounds requires a rigorous, multi-parametric approach. The following protocols outline the industry standard for assessing cytotoxicity and mechanism of action.

Protocol: In Vitro Cytotoxicity & SSAT Induction

Objective: Determine the IC50 of a polyamine analogue and correlate it with SSAT induction.

Reagents:

  • Target Cells (e.g., A549, MCF-7).

  • Polyamine Analogue (e.g., DENSPM, PG-11047).[2][4][5]

  • Aminoguanidine (1 mM) - Critical to inhibit serum amine oxidases in culture media.

  • CellTiter-Blue® Reagent (Promega).

  • [14C]-Spermidine (for SSAT assay).

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed cells in 96-well plates (for cytotoxicity) and 6-well plates (for enzyme assays).

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with serial dilutions of the analogue (0.1 µM - 100 µM) in the presence of 1 mM aminoguanidine.

    • Incubate for 48, 72, or 96 hours.

  • Cytotoxicity Assay (96-well):

    • Add 20 µL CellTiter-Blue reagent to each well.[5]

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence (Ex: 560nm / Em: 590nm).

    • Calculate IC50 using non-linear regression.

  • SSAT Activity Assay (6-well):

    • Harvest cells and lyse in hypotonic buffer (5 mM Tris-HCl, pH 7.5, 2.5 mM DTT).

    • Centrifuge at 12,000 x g for 10 min at 4°C.

    • Incubate lysate (50 µg protein) with [14C]-Spermidine and Acetyl-CoA for 10 min at 37°C.

    • Stop reaction with 0.5 M hydroxylamine-HCl.

    • Spot onto P81 phosphocellulose paper, wash with water/ethanol, and count radioactivity.

    • Result: Activity expressed as pmol acetylated product/min/mg protein.

Data Analysis: Polyamine Pool Depletion

Quantification of intracellular polyamine pools (Putrescine, Spermidine, Spermine) is essential to confirm the mechanism.

ParameterControl Cells (pmol/10^6 cells)Treated Cells (DENSPM 10µM)Interpretation
Putrescine 500 - 1500< 50 (Undetectable)Complete suppression of ODC.
Spermidine 2000 - 4000< 100Rapid acetylation and export/oxidation.
Spermine 1500 - 3000500 - 1000Partial depletion; displaced from DNA.
Analogue 0> 5000Massive accumulation via PTS.

Future Directions: Combination Therapies

The failure of single-agent therapy has shifted focus to combination strategies. Bis(ethyl) analogues are now being investigated as chemosensitizers . By depleting polyamine pools, they destabilize chromatin structure, rendering DNA more accessible to alkylating agents (e.g., cisplatin) or topoisomerase inhibitors.

Recent developments include SBP-101 (Ivospemin) , a hydroxylated analogue showing promise in pancreatic ductal adenocarcinoma (PDAC). Its unique structure allows for high accumulation in the pancreas with reduced systemic toxicity, highlighting the importance of tissue-specific targeting in next-generation design.

References

  • Polyamine catabolism and disease. Source: PMC (NIH). URL:[Link]

  • Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. Source: American Journal of Physiology-Cell Physiology. URL:[Link]

  • Structures of wild-type and mutant human spermidine/spermine N1-acetyltransferase. Source: PNAS. URL:[Link]

  • Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Source: PMC (NIH). URL:[Link]

  • A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors. Source: PMC (NIH). URL:[Link]

  • The Polyamine Analogue Ivospemin Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer. Source: MDPI.[5] URL:[Link]

  • Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. Source: MDPI.[5] URL:[Link]

  • Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. Source: MDPI.[5] URL:[Link]

Sources

Technical Monograph: 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4)

[1][2]

Executive Summary

3,8,13,18,23-Pentaazapentacosane , commonly designated in pharmaceutical literature as BE-4-4-4-4 , is a synthetic, long-chain polyamine analogue.[1][2][3][4][5][6][7] Structurally derived to mimic and compete with natural polyamines (spermine and spermidine), this molecule features a specific "4-4-4-4" methylene backbone spacing and ethylated termini. These structural modifications confer resistance to serum amine oxidases and enhance affinity for the DNA major groove, making it a potent agent in antineoplastic research, particularly for prostate and brain tumor models.

This guide details the physicochemical constitution, synthetic pathways, and biological mechanisms of BE-4-4-4-4, serving as a reference for researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity & Structural Analysis

The nomenclature 3,8,13,18,23-Pentaazapentacosane describes a 25-atom chain backbone where specific carbon atoms are replaced by nitrogen.

IUPAC Nomenclature Breakdown
  • Parent Alkane: Pentacosane (

    
    ).
    
  • "Pentaaza": Five carbons at positions 3, 8, 13, 18, and 23 are replaced by nitrogen atoms.[1][2][5][6]

  • Backbone Topology:

    • Termini: The nitrogens at positions 3 and 23 create terminal ethyl groups (atoms 1-2 and 24-25).

    • Spacers: The segments between nitrogens (e.g., 3 to 8) consist of 4 methylene carbons (

      
      ).
      
    • Code "BE-4-4-4-4":

      • BE: B is(E thyl) – refers to the

        
        -ethyl caps.
        
      • 4-4-4-4: Refers to the four internal tetramethylene spacers.

Physicochemical Data Table
PropertyValueNotes
Chemical Name 3,8,13,18,23-Pentaazapentacosane
Common Code BE-4-4-4-4Used in cancer research literature.[1][2][3][4][5][6]
Molecular Formula

Free base.
Molecular Weight 357.63 g/mol Free base.
Salt Form MW ~540.0 g/mol Calculated as Pentahydrochloride (

).
Charge (pH 7.4) ~ +5Fully protonated polycation in physiological media.
LogP < 0 (Highly Hydrophilic)Due to multiple charged amine centers.
H-Bond Donors 5Secondary amines.
Structural Visualization

The following diagram illustrates the linear topology of the molecule, highlighting the repeating tetramethylene units and ethyl termini.

Figure 1: Linear connectivity of 3,8,13,18,23-Pentaazapentacosane showing the N-ethyl caps and tetramethylene bridges.

Part 2: Synthesis & Preparation[6]

The synthesis of BE-4-4-4-4 requires overcoming the challenge of selective alkylation to prevent over-alkylation (quaternization) and ensuring the correct "4-carbon" spacing. The standard "3-carbon" spacing (via acrylonitrile) is inapplicable here.

Synthetic Strategy: Fragment Condensation

The most robust route involves the reduction of amide precursors. This method avoids the formation of mixture products common in direct halide displacement.

Protocol: Succinic Amide Reduction Route

Principle: Using succinic anhydride or succinyl chloride to introduce 4-carbon bridges as amide linkages, followed by exhaustive reduction with Lithium Aluminum Hydride (

  • Precursor Preparation:

    • Start with 1,4-diaminobutane (Putrescine).[2][3]

    • React with Succinic Anhydride to form the diamide intermediate with carboxylic acid termini.

    • Chain extension is performed to achieve the pentameric length.

  • Terminal Ethylation:

    • The terminal amines are ethylated using Ethyl Iodide (controlled) or via Acetylation followed by reduction (using Acetic Anhydride then

      
      ). The latter is preferred for specificity.
      
  • Reduction:

    • The poly-amide backbone is refluxed with

      
       in THF (Tetrahydrofuran) under Argon atmosphere.
      
    • This converts all carbonyl (

      
      ) groups to methylene (
      
      
      ) groups, yielding the secondary amine backbone.
  • Purification:

    • The product is isolated as a free base and immediately converted to the Pentahydrochloride salt (

      
      ) using ethanolic HCl.
      
    • Recrystallization from Ethanol/Water is required to remove partially reduced byproducts.

Quality Control
  • 1H NMR (

    
    ):  Look for triplets at ~1.3 ppm (terminal methyls), multiplets at ~1.7 ppm (internal methylenes), and multiplets at ~3.0 ppm (methylene adjacent to N).
    
  • Mass Spectrometry (ESI): m/z = 358.4

    
    .
    

Part 3: Biological Mechanism & Applications[8][9]

BE-4-4-4-4 is designed as a Polyamine Antimetabolite . Its efficacy stems from its ability to mimic natural polyamines (Spermine) sufficiently to enter the cell and bind DNA, but incorrectly enough to disrupt cellular function.

Mechanism of Action[9][10]
  • Uptake: Enters cells via the Polyamine Transport System (PTS) . The

    
    -ethyl groups do not prevent transport but do prevent degradation by serum amine oxidases (which require a primary amine).
    
  • DNA Binding: The "4-4-4-4" backbone is more flexible and longer than Spermine (3-4-3). It binds the Major Groove of DNA with high affinity (Charge +5).

  • Displacement: It displaces natural polyamines and transcription factors from DNA, causing structural condensation that inhibits replication and transcription.

  • Metabolic Disruption: It downregulates ODC (Ornithine Decarboxylase) and AdoMetDC , depleting the cell's natural polyamine pool.[2] Unlike some analogs, it may not efficiently induce SSAT (Spermidine/Spermine N1-acetyltransferase), leading to accumulation and sustained cytotoxicity.

Signaling Pathway Diagram

Figure 2: Pharmacodynamic pathway of BE-4-4-4-4 inducing cytotoxicity via DNA binding and metabolic feedback inhibition.

Part 4: Experimental Handling

Storage and Stability
  • Form: Typically supplied as a white, hygroscopic solid (Pentahydrochloride salt).

  • Storage: -20°C, desiccated. Solutions should be aliquoted to avoid freeze-thaw cycles.

  • Stability: The

    
    -ethyl groups protect against oxidative deamination by air or serum enzymes, making it more stable in culture media than natural spermine.
    
Solubility Protocol
  • Solvent: Nuclease-free water or PBS.

  • Concentration: Stock solutions up to 100 mM are feasible.

  • pH Adjustment: The salt is acidic. For cell culture, buffer the solution to pH 7.4 using HEPES or NaOH, ensuring no precipitation occurs (though rare for polyamines).

References

  • Valasinas, A., et al. (2001). Cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines. Journal of Medicinal Chemistry.

  • Basu, H. S., et al. (1993). Effects of the polyamine analogs BE-3-7-3, 3-8-3, and BE-3-8-3 on human brain tumor cell growth and survival. Anticancer Research.

  • Casero, R. A., & Woster, P. M. (2001). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry.

Strategic Depletion of Cellular Polyamine Pools via Pentamine & Polyamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the mechanistic application of Pentamine-derived and N-alkylated Polyamine Analogues for the depletion of intracellular polyamine pools (Putrescine, Spermidine, Spermine). Unlike direct enzyme inhibitors (e.g., DFMO), these analogues act as "Trojan Horses"—mimicking natural polyamines to trigger negative feedback loops (Antizyme induction) and catabolic super-induction (SSAT) without supporting cell proliferation.

Scope:

  • Mechanism: Exploiting the ODC-Antizyme-SSAT axis.

  • Compounds: Focus on bis(ethyl) analogues and pentamine (1,5-diaminopentane) backbone derivatives.

  • Protocol: Validated HPLC methodology for quantifying pool depletion.

Mechanistic Principles: The "Trojan Horse" Effect

The efficacy of polyamine analogues lies in their ability to hijack the cell's homeostatic sensors. Cancer cells, which exhibit "polyamine addiction" (upregulated transport and biosynthesis), avidly uptake these analogues.

The Dual-Pronged Depletion Mechanism

Once intracellular, these analogues cannot functionally substitute for natural polyamines in DNA stabilization or protein synthesis. Instead, they trigger a catastrophic metabolic shift:

  • Biosynthetic Shutdown (The Antizyme Shift):

    • Analogues bind to the ribosome/ODC mRNA complex, inducing a +1 frameshift in the translation of Antizyme (OAZ) .

    • Active OAZ binds to Ornithine Decarboxylase (ODC) , the rate-limiting biosynthetic enzyme.

    • The OAZ-ODC complex is targeted to the 26S proteasome for ubiquitin-independent degradation.

    • Result: Immediate cessation of de novo polyamine synthesis.

  • Catabolic Super-Induction (The SSAT Surge):

    • Analogues stabilize and super-induce Spermidine/Spermine N1-acetyltransferase (SSAT) .

    • SSAT acetylates natural Spermidine (Spd) and Spermine (Spm).[1][2]

    • Acetylated polyamines are either excreted from the cell or oxidized by Polyamine Oxidase (PAO) , producing toxic H₂O₂.

    • Result: Rapid depletion of pre-existing pools via export and oxidative degradation.

Pathway Visualization

The following diagram illustrates the "hijack" mechanism where analogues (e.g., BENSpm) displace natural polyamines and trigger degradation pathways.

PolyamineDepletion Analogue Pentamine/Polyamine Analogue (Extracellular) Transporter Polyamine Transporter (SLC3A2/SLC22A16) Analogue->Transporter Competes with Natural Polyamines Analogue_Intra Analogue (Intracellular) Transporter->Analogue_Intra Uptake Ribosome Ribosomal Frameshift Analogue_Intra->Ribosome Stimulates SSAT SSAT Enzyme (Super-induced) Analogue_Intra->SSAT Stabilizes & Induces OAZ Antizyme (OAZ) Protein Induced Ribosome->OAZ Translation ODC ODC Enzyme (Active Dimer) OAZ->ODC Binds ODC_Deg ODC Degradation (Proteasome) ODC->ODC_Deg Targeted Nat_Pools Natural Pools (Spermine/Spermidine) SSAT->Nat_Pools Acetylates Ac_Pools Acetylated Polyamines (N1-Ac-Spd/Spm) Nat_Pools->Ac_Pools Conversion Export Excretion/Oxidation (Pool Depletion) Ac_Pools->Export Removed from Cell

Caption: Figure 1. The "Trojan Horse" mechanism. Analogues enter via the polyamine transporter, inducing Antizyme (shutting down synthesis via ODC degradation) and SSAT (forcing export/catabolism of natural pools).

Key Analogues for Depletion[2]

While "Pentamine" refers to the 1,5-diaminopentane backbone (cadaverine), the most potent depleters are N-alkylated derivatives .

AnalogueChemical StructureMechanism SpecificityDepletion Profile
BENSpm (Bis(ethyl)norspermine)N,N'-bis(ethyl) derivative of norsperminePotent SSAT super-inducer; Strong OAZ inducer.Rapidly depletes Spermine and Spermidine; often cytotoxic.
CPENSpm N-ethyl-N'-(cyclopropylmethyl) derivativeAsymmetric alkylation.High specificity for lung cancer lines; induces SSAT.
Pentamidine Aromatic diamidine (Pentane linker)Inhibits SAMDC; binds DNA minor groove.Depletes pools by blocking synthesis (not an "analogue" mimetic).
1,5-Diaminopentane Derivatives N-alkylated CadaverineAntizyme frameshift inducer.Moderate depletion; useful for studying backbone specificity.

Selection Criteria: For maximal depletion of cellular pools, BENSpm is the gold standard reference compound due to its ability to induce SSAT activity by >100-fold in sensitive cell lines.

Experimental Protocol: Quantifying Pool Depletion

Objective: Accurately measure the reduction of Putrescine (Put), Spermidine (Spd), and Spermine (Spm) following analogue treatment using Dansyl Chloride derivatization and HPLC.

Reagents & Preparation
  • Lysis Buffer: 10% Trichloroacetic acid (TCA) or 0.6M Perchloric acid (PCA).

  • Derivatization Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: Saturated Sodium Carbonate (Na₂CO₃).

  • Standard: Mix of Put, Spd, Spm, and internal standard (e.g., 1,6-Diaminohexane or 1,7-Diaminoheptane).

Step-by-Step Workflow

Step 1: Cell Treatment

  • Seed cells (e.g., A549, MCF-7) at

    
     cells/well in 6-well plates.
    
  • Allow attachment (24h).

  • Treat with Analogue (e.g., BENSpm) at 1 µM, 5 µM, 10 µM for 24h, 48h, and 72h.

    • Control: Vehicle (PBS/Water).

    • Positive Control: DFMO (5 mM) for comparison (Synthesis inhibition only).

Step 2: Sample Harvesting & Lysis

  • Wash cells 2x with ice-cold PBS (Critical to remove extracellular analogue).

  • Add 200 µL 10% TCA directly to the well. Scrape and collect into microfuge tubes.

  • Incubate on ice for 30 min (precipitates protein).

  • Centrifuge at 13,000 x g for 10 min at 4°C.

  • Save Supernatant for HPLC (Polyamines are in the soluble fraction).

  • Optional: Dissolve pellet in 0.1N NaOH to measure protein content for normalization.

Step 3: Dansylation (Derivatization) Polyamines lack chromophores; dansylation makes them fluorescent.

  • Mix 100 µL Supernatant + 200 µL Saturated Na₂CO₃ + 200 µL Dansyl Chloride .

  • Vortex and incubate at 60°C for 1 hour (dark).

  • Add 100 µL Proline (100 mg/mL) to scavenge excess dansyl chloride (incubate 30 min).

  • Extract derivatized polyamines with 500 µL Toluene (vortex vigorously).

  • Centrifuge; collect the top organic layer (Toluene).

  • Evaporate Toluene to dryness (SpeedVac or N₂ stream).

  • Reconstitute in 200 µL Methanol (HPLC Mobile Phase).

Step 4: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient of Water/Acetonitrile (0% -> 100% ACN over 25 mins).

  • Detection: Fluorescence (Ex: 340 nm, Em: 515 nm) or UV (254 nm).

  • Flow Rate: 1.0 mL/min.[3]

Data Analysis & Validation

Calculate the concentration (nmol/mg protein) based on peak area relative to the Internal Standard.

Expected Results (Table Format):

TreatmentPutrescine (nmol/mg)Spermidine (nmol/mg)Spermine (nmol/mg)SSAT Activity
Control 1.5 ± 0.24.0 ± 0.53.5 ± 0.3Low
DFMO (5mM) < 0.1 (Depleted)0.5 ± 0.1 (Reduced)3.2 ± 0.3 (Stable)Low
BENSpm (10µM) < 0.1 (Depleted)< 0.1 (Depleted)< 0.5 (Depleted)High (>100x)

Interpretation: DFMO depletes Put/Spd but leaves Spermine intact (due to slow turnover). Pentamine/Polyamine analogues (BENSpm) deplete ALL pools by forcing SSAT-mediated catabolism of Spermine.[2]

Troubleshooting & Validation

To ensure the depletion is due to the specific mechanism described, perform these validation checks:

  • Western Blot for ODC:

    • Expectation: Total loss of ODC protein in analogue-treated cells (due to OAZ-mediated degradation).

    • Contrast: DFMO treatment often increases ODC protein levels (stabilization due to lack of polyamine feedback), though the enzyme is catalytically dead.

  • SSAT Activity Assay:

    • Use [¹⁴C]-Acetyl-CoA and Spermidine as substrates with cell lysate.

    • Expectation: Massive upregulation of radioactivity incorporation in analogue-treated samples.

  • Rescue Experiment:

    • Co-treat with an Antizyme Inhibitor or an SSAT Inhibitor (if available) to see if depletion is reversed.

References

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry, 52(15), 4551–4573. Link

  • Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010. Link

  • Hacker, A., et al. (2013). Polyamine depletion strategies in cancer: The role of specific analogues. Amino Acids, 46, 553–560. Link

  • Seiler, N. (2003). Thirty years of polyamine-related approaches to cancer therapy. Current Drug Targets, 4(7), 537-564. Link

  • Wallace, H. M., & Fraser, A. V. (2004). Inhibitors of polyamine metabolism: review of a changing field. Biochemical Society Transactions, 32(3), 385-389. Link

Sources

Methodological & Application

Application Note: Total Synthesis of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4)

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4), structured for high-level research and drug development applications.

Executive Summary & Application Context

The polyamine analogue 3,8,13,18,23-Pentaazapentacosane , commonly designated as BE-4-4-4-4 , is a synthetic homospermidine derivative of significant interest in oncology and supramolecular chemistry.[1][2][3] Unlike natural polyamines (spermine/spermidine), the fully saturated, equidistant tetrabutyl backbone of BE-4-4-4-4 confers unique DNA-binding properties.[1]

Key Applications:

  • Oncology: Potent induction of apoptosis in prostate cancer cell lines (DU145, PC-3) via the displacement of natural polyamines from the DNA major groove, leading to chromatin condensation and cell cycle arrest.[1]

  • Gene Delivery: Used as a cationic scaffold for condensing plasmid DNA into nanoparticles.[1]

  • Biosilification: Acts as a biomimetic catalyst for silica precipitation in materials science.[1]

This guide details a convergent, self-validating synthesis protocol utilizing the Mesitylenesulfonyl (Mes) Protection Strategy . This method is chosen over direct alkylation to prevent uncontrolled polymerization and ensure regiospecificity.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3,8,13,18,23-Pentaazapentacosane
Common Code BE-4-4-4-4
Molecular Formula

Molecular Weight 357.63 g/mol
Structure

Solubility Highly soluble in water, ethanol, and DMSO (as HCl salt)
pKa Values ~10.8, 10.1, 9.2, 8.4, 7.8 (Estimated for polyamines)

Retrosynthetic Analysis & Strategy

To synthesize the pentamine chain (5 nitrogens separated by 4-carbon spacers), we employ a Convergent Fragment Coupling approach.[1]

  • The Core (Fragment A): A central triamine scaffold (Homospermidine motif).[1]

  • The Wing (Fragment B): An electrophilic alkylating agent carrying the terminal ethyl group.

  • Coupling: The "Wings" are attached to the "Core" using sulfonamide activation.

Synthesis Logic Diagram

G cluster_0 Retrosynthetic Disconnection Target Target: BE-4-4-4-4 (Pentamine) Core Core Fragment (Triamine) N,N',N''-Trimesityl-homospermidine Target->Core Deprotection (HBr/PhOH) Wing Wing Fragment (Electrophile) N-Ethyl-N-Mesityl-4-bromobutylamine Core->Wing Double Alkylation (NaH/DMF) Precursors Starting Materials: 1,4-Diaminobutane + 1,4-Dibromobutane Core->Precursors Wing->Precursors

Caption: Retrosynthetic breakdown of BE-4-4-4-4 into a central triamine core and two electrophilic wings.

Detailed Experimental Protocol

Phase 1: Synthesis of the "Wing" Fragment

Target: N-(4-bromobutyl)-N-ethyl-2,4,6-trimethylbenzenesulfonamide[1]

Rationale: We cannot use simple ethyl bromide later because it would lead to over-alkylation.[1] We must build the "tail" (ethyl + C4 spacer) first.[1]

  • Sulfonylation: React Ethylamine (70% aq. or HCl salt) with Mesitylenesulfonyl chloride (MesCl) in CH₂Cl₂/NaOH (biphasic) to yield N-ethyl-mesitylenesulfonamide.[1]

    • Checkpoint: Verify product via TLC (Hexane/EtOAc 4:1).[1] Product should be a solid.

  • Alkylation:

    • Dissolve N-ethyl-mesitylenesulfonamide (1.0 eq) in anhydrous DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir 30 min (H₂ evolution).

    • Add 1,4-dibromobutane (5.0 eq - large excess is critical to prevent dimerization).[1]

    • Stir at RT for 12 hours.

  • Purification:

    • Quench with water, extract with EtOAc.[1]

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

    • Result: Wing Fragment (Viscous oil).[1]

Phase 2: Synthesis of the "Core" Scaffold

Target: N,N',N''-Trimesityl-homospermidine (4-4-4 backbone)[1]

Note: While Homospermidine is naturally rare, we synthesize the protected version from Putrescine.[1]

  • Precursor Preparation: Start with 1,4-diaminobutane (Putrescine) .[1]

  • Protection: React Putrescine with MesCl (2.2 eq) to form N,N'-dimesityl-1,4-diaminobutane.[1]

  • Chain Extension (The Critical Step):

    • Dissolve N,N'-dimesityl-1,4-diaminobutane in DMF.

    • Add NaH (1.1 eq).[1]

    • Add N-(4-bromobutyl)-N-mesityl-mesitylenesulfonamide ? No, this is too complex.

    • Alternative Efficient Route: React the Dimesityl-Putrescine with N-(4-bromobutyl)-phthalimide (1 eq).[1]

    • Preferred Route for BE-4-4-4-4 (Symmetry):

      • It is more efficient to synthesize the Triamine Core separately or build linearly.

      • Revised Core Strategy: Use Bis(4-aminobutyl)amine (Homospermidine).[1]

      • Synthesis: React 4-chlorobutyronitrile with 1,4-diaminobutane, then reduce.[1]

      • Protection: React Bis(4-aminobutyl)amine with MesCl (3.3 eq).[1]

      • Result: Trimesityl-Core.

Phase 3: Final Coupling (The "Bergeron" Reaction)

Reaction: Trimesityl-Core + 2 × Wing Fragment → Pentamesityl-Pentaazapentacosane[1]

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Activation:

    • Dissolve Trimesityl-Core (1.0 mmol) in anhydrous DMF (10 mL).

    • Add NaH (2.5 mmol, 60% dispersion). Stir at RT for 45 mins.[1] The solution usually turns slightly yellow.

  • Coupling:

    • Dissolve Wing Fragment (2.2 mmol, slight excess) in DMF (2 mL).

    • Add dropwise to the reaction mixture.

    • Heat to 75°C for 18 hours.

    • Mechanism:[1][4][5] The sulfonamide anions on the terminal nitrogens of the core attack the bromide of the wings. The central nitrogen is already tertiary (with Mes) and does not react, or if the core was secondary, it reacts here.[1]

    • Note: If the core is N,N',N''-Trimesityl-bis(4-aminobutyl)amine, the terminal nitrogens are secondary sulfonamides (reactive), the central is tertiary (unreactive).[1]

  • Workup:

    • Cool, quench with saturated NH₄Cl.[1]

    • Extract with EtOAc (3x).[1] Wash organic layer with LiCl (5%) to remove DMF.[1]

    • Dry over Na₂SO₄.[1]

  • Intermediate Purification:

    • Flash Chromatography (Hexane/EtOAc).[1]

    • Isolate the Pentamesityl-Protected Precursor .[1]

Phase 4: Global Deprotection & Salt Formation

Target: 3,8,13,18,23-Pentaazapentacosane Pentahydrochloride[1]

  • Reagent Cocktail: 30% HBr in Acetic Acid + Phenol (scavenger).

  • Procedure:

    • Dissolve the protected precursor in CH₂Cl₂ (minimal volume).

    • Add Phenol (10 eq per Mes group).[1]

    • Add HBr/HOAc (excess).[1]

    • Stir at RT for 24-48 hours.

  • Precipitation:

    • Dilute with anhydrous Diethyl Ether.[1] The product (amine salt) will precipitate as a sticky gum or white solid.

    • Decant supernatant.[1] Wash pellet 3x with Ether to remove mesityl byproducts and phenol.[1]

  • Purification (Final):

    • Dissolve crude salt in water.[1]

    • Extract with CH₂Cl₂ (to remove trace organics).[1]

    • Recrystallization: Use EtOH/Water/Conc.[1] HCl.

    • Alternative: Cation Exchange Chromatography (Dowex 50W-X8), eluting with an HCl gradient (0 to 6N).[1]

  • Lyophilization: Freeze-dry to obtain the final white hygroscopic powder.

Process Visualization

Workflow cluster_inputs Precursors cluster_synthesis Synthesis Workflow cluster_output Final Product P1 1,4-Diaminobutane S3 Step 3: Core Synthesis (Mes-N-C4-N(Mes)-C4-N-Mes) P1->S3 P2 Ethylamine S1 Step 1: Protection (Mes-NH-R) P2->S1 P3 Mesityl Chloride P3->S1 P3->S3 S2 Step 2: Wing Synthesis (Et-N(Mes)-(CH2)4-Br) S1->S2 S4 Step 4: Coupling (NaH, DMF, 75°C) S2->S4 S3->S4 S5 Step 5: Deprotection (HBr/HOAc/PhOH) S4->S5 Final BE-4-4-4-4 (Pentahydrochloride) S5->Final

Caption: Step-by-step workflow for the convergent synthesis of BE-4-4-4-4.

Validation & Quality Control

To ensure the protocol is self-validating, perform these checks at critical junctures:

CheckpointMethodExpected Result
Wing Synthesis ¹H NMR (CDCl₃)Triplet at ~3.4 ppm (CH₂-Br) and ~3.2 ppm (N-CH₂).[1] Integration 2:2.
Coupling Complete TLC (Hex/EtOAc)Disappearance of the "Wing" spot. Appearance of a slower-moving, UV-active spot (Protected Pentamine).[1]
Deprotection ¹H NMR (D₂O)Disappearance of Ar-H peaks (6.9 ppm) and Ar-CH₃ peaks (2.3-2.6 ppm).[1]
Final Purity MALDI-TOF MSMajor peak at m/z 358.4 [M+H]⁺.[1]
Counter-ion Elemental AnalysisCl % should match calculated value for 5 × HCl salt.[1]

References

  • Bergeron, R. J., et al. (2001).[1][6] Cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines. Journal of Medicinal Chemistry, 44(3), 404–417.[1][3][6][7] Link[1]

  • Casero, R. A., & Woster, P. M. (2001).[1][6] Terminally Alkylated Polyamine Analogues as Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link[1]

  • Redgate, E. S., et al. (1995).[1] Polyamines in Brain Tumor Therapy. Journal of Neuro-Oncology, 25(2), 167-179.[1] Link

  • Porter, C. W., et al. (1987).[1] Regulation of Polyamine Biosynthetic Enzymes... by Bis(ethyl) Derivatives of Spermine. Cancer Research, 47, 2821-2825.[1] Link

Disclaimer: This protocol involves the use of corrosive reagents (HBr, Mesitylenesulfonyl chloride) and biological modulators.[1] All work must be performed in a fume hood with appropriate PPE.

Sources

Preparation of BE-4-4-4-4 hydrochloride salt for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of BE-4-4-4-4 Hydrochloride for In Vitro Applications

Abstract & Scientific Rationale

BE-4-4-4-4 (Bis-ethyl-4-4-4-4) is a synthetic bis(ethyl)polyamine analogue belonging to the class of conformationally restricted pentamines. Unlike natural polyamines (spermine, spermidine) which stabilize DNA and regulate cell proliferation, BE-4-4-4-4 acts as a polyamine antimetabolite .

Mechanism of Action: Upon entering the cell via the polyamine transport system (PTS), BE-4-4-4-4 displaces natural polyamines from their binding sites on DNA and RNA due to its high affinity (pentacationic charge at physiological pH). Crucially, unlike natural polyamines, it cannot fulfill the biological functions required for cell growth, leading to:

  • Polyamine Depletion: Downregulation of biosynthetic enzymes (ODC) and potential induction of catabolic enzymes (SSAT/SMOX), though the latter varies by analogue structure.

  • G1/S Phase Arrest: Disruption of cell cycle progression.

  • Cytotoxicity: Induction of apoptosis in various tumor cell lines (e.g., prostate, brain).

This protocol details the precise preparation of BE-4-4-4-4 hydrochloride salt, ensuring stability, sterility, and accurate dosing for cell culture assays.

Physicochemical Properties

PropertyDescription
Chemical Name 1,19-bis(ethylamino)-5,10,15-triazanonadecane pentahydrochloride
Common Abbreviation BE-4-4-4-4
Molecular Formula (Free Base)

Molecular Weight (Free Base) ~357.6 g/mol
Salt Form Hydrochloride (typically

)
Molecular Weight (Salt) ~540.0 g/mol (Check specific CoA*)
Solubility Highly soluble in Water (>50 mM); Soluble in PBS.
Appearance White to off-white hygroscopic solid.

*Note: The stoichiometry of the HCl salt may vary by batch (e.g., 4HCl vs 5HCl) or hydration state. Always use the Molecular Weight provided on the manufacturer's Certificate of Analysis (CoA) for calculations.

Preparation Protocol: 10 mM Stock Solution

Objective: Prepare 5 mL of a 10 mM (10 mmol/L) stock solution of BE-4-4-4-4


 5HCl.
Reagents & Equipment
  • BE-4-4-4-4 Hydrochloride (Solid)

  • Sterile Molecular Biology Grade Water (Endotoxin-free)

  • 0.22 µm Syringe Filter (PES or PVDF membrane)

  • Sterile 15 mL Conical Tube

  • Sterile 1.5 mL Microcentrifuge Tubes (for aliquots)

Step-by-Step Methodology

1. Calculation & Weighing (The "CoA Check") Do not assume the generic MW. Check your vial.

  • Formula:

    
    
    
  • Example: If MW is 540.0 g/mol :

    
    
    
  • Action: Weigh approximately 27 mg of BE-4-4-4-4 into a sterile tube. Record the exact mass (e.g., 27.4 mg) and back-calculate the volume of water needed to achieve exactly 10 mM.

    
    
    

2. Dissolution

  • Add the calculated volume of Sterile Water .

  • Vortex gently for 30–60 seconds. The hydrochloride salt is highly hydrophilic and should dissolve instantly.

  • Checkpoint: Inspect visually. The solution must be completely clear and colorless. If particulates persist, sonicate for 2 minutes.

3. pH Verification (Optional but Recommended)

  • High concentrations of polyamine HCl salts can be acidic.

  • Spot check 2 µL on pH paper. If pH < 4.0, ensure your cell culture media has sufficient buffering capacity (HEPES/Bicarbonate) or consider neutralizing with a small amount of 1N NaOH if the stock volume is large (rarely necessary for small additions to media). For standard 10 mM stocks used at µM levels, pH adjustment is usually unnecessary.

4. Sterilization

  • Pass the solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Note: Do not use nylon filters if avoidable, as polyamines can sometimes bind non-specifically. PES (Polyethersulfone) is preferred for low protein/drug binding.

5. Aliquoting & Storage

  • Dispense into 100 µL or 500 µL aliquots in sterile microcentrifuge tubes.

  • Storage: -20°C (Stable for >12 months) or -80°C.

  • Freeze-Thaw: Limit to 3 cycles.

Cell Culture Application

Dosing Strategy

BE-4-4-4-4 is typically effective in the 1 µM to 10 µM range.

Final Conc.Volume of 10 mM StockVolume of MediaDilution Factor
1 µM 1 µL10 mL1:10,000
5 µM 5 µL10 mL1:2,000
10 µM 10 µL10 mL1:1,000
Experimental Workflow
  • Seeding: Seed cells (e.g., DU145, U251) in 96-well plates (3,000–5,000 cells/well) and allow attachment for 24 hours.

  • Treatment: Remove old media. Add fresh media containing BE-4-4-4-4.

    • Control: Vehicle control (Sterile Water) at the same volume (e.g., 0.1% v/v).

  • Incubation: Incubate for 48–96 hours. Polyamine depletion is a gradual process; effects are rarely seen before 24-48 hours.

  • Assay: Measure viability (MTT/MTS/CellTiter-Glo) or harvest for HPLC polyamine analysis.

Visualizations

Figure 1: Preparation Workflow

G Start Solid BE-4-4-4-4 (HCl Salt) Calc Calculate Volume (Based on CoA MW) Start->Calc Dissolve Dissolve in Sterile Water Calc->Dissolve Add Solvent Filter Sterilize (0.22 µm PES) Dissolve->Filter Vortex Aliquot Aliquot & Store (-20°C) Filter->Aliquot Use Cell Culture (1-10 µM) Aliquot->Use Dilute

Caption: Step-by-step workflow for the preparation of sterile BE-4-4-4-4 stock solutions.

Figure 2: Mechanism of Action (Polyamine Displacement)

Mechanism BE BE-4-4-4-4 (Pentacation +5) PTS Polyamine Transport System BE->PTS High Affinity Uptake DNA DNA/RNA (Phosphate Backbone) BE->DNA Binds Tightly (Non-functional) Arrest Growth Arrest (G1/S Block) BE->Arrest Direct Cytotoxicity PTS->DNA Nuclear Translocation Spermine Endogenous Spermine (Tetracation +4) DNA->Spermine BE-4-4-4-4 Displaces Spermine Depletion Polyamine Pool Depletion Spermine->Depletion Excreted/Catabolized Depletion->Arrest

Caption: BE-4-4-4-4 enters via PTS, displaces natural polyamines from DNA, and induces growth arrest.

References

  • Basu, H. S., et al. (1993). "Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines." Cancer Research.

  • Bernacki, R. J., et al. (1992). "Antitumor activity of N,N'-bis(ethyl)spermine homologues against human MALME-3M melanoma xenografts." Cancer Research.

  • Valasinas, A., et al. (2001). "cis-Unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4): synthesis and growth inhibitory effects on human prostate cancer cell lines." Journal of Medicinal Chemistry.

  • Casero, R. A., Jr., & Woster, P. M. (2009). "Recent advances in the development of polyamine analogues as antitumor agents." Journal of Medicinal Chemistry.

Application Note: High-Efficiency Gene Delivery using Pentaazapentacosane-based Lipopolyamines (PAP-L)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The delivery of exogenous nucleic acids (DNA, mRNA, siRNA) into eukaryotic cells remains a cornerstone of molecular biology and gene therapy. While viral vectors offer high efficiency, safety concerns drive the demand for non-viral alternatives. Among these, Cationic Lipopolyamines —specifically those derived from the 1,5,10,14,19-pentaazapentacosane backbone (homospermine homologs)—have emerged as a superior class of transfection reagents.

Unlike simple quaternary ammonium lipids (e.g., DOTMA) which permanently hold a positive charge and lack buffering capacity, Pentaazapentacosane-based Lipids (PAP-Ls) possess a unique "smart" protonation profile. Their backbone contains multiple secondary amines with pKa values close to physiological endosomal pH (5.0–6.0). This feature allows them to act as "Proton Sponges," facilitating endosomal escape while minimizing cytotoxicity compared to high-molecular-weight polymers like PEI.

This guide provides a comprehensive technical overview, mechanistic insight, and optimized protocol for using PAP-Ls in adherent cell lines (e.g., HeLa, HEK293, CHO).

Mechanism of Action: The Proton Sponge Effect[1][2][3][4][5]

The high transfection efficiency of pentaazapentacosane derivatives is attributed to the Proton Sponge Effect , combined with the membrane-fusing properties of helper lipids (e.g., DOPE).

  • Condensation: At neutral pH, the polyamine headgroup is partially protonated, binding negatively charged DNA via electrostatic interaction to form compact lipoplexes (~100–200 nm).

  • Uptake: Lipoplexes are internalized via endocytosis.

  • Buffering & Rupture: As the endosome acidifies (ATPase pumps H+ in), the unprotonated secondary amines in the pentaazapentacosane backbone absorb these protons. This prevents pH drop, forcing the ATPase to pump more protons. To maintain charge balance, Chloride ions (Cl-) influx.[1]

  • Osmotic Burst: The accumulation of ions increases osmotic pressure, causing water influx, endosomal swelling, and eventual rupture, releasing the DNA payload into the cytosol.

Visualization: Pathway Dynamics

ProtonSpongeMechanism Complex PAP-L/DNA Complex Formation Endocytosis Endosomal Uptake Complex->Endocytosis Acidification ATPase H+ Pump (Acidification) Endocytosis->Acidification Vesicle Maturation Buffering PAP-L Buffering (Proton Sponge) Acidification->Buffering Secondary Amines Absorb H+ Influx Cl- & H2O Influx (Osmotic Swelling) Buffering->Influx Charge Balance Rupture Endosomal Rupture Influx->Rupture Critical Pressure Release DNA Release (Cytosol/Nucleus) Rupture->Release

Figure 1: The Proton Sponge Mechanism utilized by Pentaazapentacosane derivatives to breach the endosomal barrier.

Critical Parameters

The N/P Ratio

The most critical variable in PAP-L transfection is the N/P Ratio (Nitrogen to Phosphate ratio).

  • N: Moles of amine (nitrogen) groups in the PAP-L reagent.

  • P: Moles of phosphate groups in the DNA backbone (1 µg DNA ≈ 3 nmol Phosphate).

Recommendation: PAP-Ls typically require an N/P ratio between 4:1 and 10:1 .

  • Too Low (<4:1): Incomplete DNA condensation; poor uptake.

  • Too High (>15:1): Free cationic lipids destabilize the plasma membrane, causing cytotoxicity.

Helper Lipids (DOPE)

Pentaazapentacosane derivatives are often formulated with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). DOPE is a "fusogenic" lipid that destabilizes the endosomal membrane at acidic pH, working synergistically with the proton sponge effect.

  • Standard Formulation: 1:1 molar ratio of PAP-L to DOPE.

Experimental Protocol

Target: Adherent Cell Lines (HeLa, HEK293, CHO) Reagent: PAP-L Formulation (1 mg/mL stock) Vessel: 24-well plate

Phase 1: Preparation (Day 0)
  • Seed Cells: Plate cells at a density of 5 × 10⁴ cells/well in 500 µL complete growth medium (containing serum).

  • Incubation: Incubate overnight at 37°C / 5% CO₂.

    • Target Confluency: 70–80% at the time of transfection.

Phase 2: Complex Formation (Day 1)

Perform all steps in a sterile hood. Use serum-free medium (e.g., Opti-MEM) for complexing.

  • Dilute DNA: Dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium. Vortex gently.

  • Dilute Reagent: In a separate tube, dilute the required amount of PAP-L reagent (calculated for N/P = 6) into 50 µL of serum-free medium.

    • Calculation: If N/P 6 is desired, and 1 µg DNA ≈ 3 nmol P, then 0.5 µg DNA = 1.5 nmol P. You need 9 nmol N.

  • Mix: Add the diluted PAP-L solution to the diluted DNA solution.

    • Note: Always add Lipid to DNA, not vice versa, to prevent precipitation.

  • Incubate: Vortex immediately for 10 seconds. Incubate at Room Temperature (RT) for 20 minutes to allow lipoplex formation.

Phase 3: Transfection & Analysis
  • Add to Cells: Add the 100 µL Lipoplex mixture dropwise to the cells (total volume = 600 µL).

    • Note: It is usually not necessary to remove serum-containing media for PAP-Ls, as the high charge density protects the DNA.

  • Incubate: Return plate to incubator for 24–48 hours.

  • Assay: Analyze transgene expression (e.g., GFP fluorescence, Luciferase assay).

Workflow Diagram

ProtocolWorkflow Seed Seed Cells (Day 0, 70% Confluency) Transfect Add to Cells (Do not remove serum) Seed->Transfect Wait 24h PrepDNA Dilute DNA (Serum-Free Media) Complex Mix & Incubate (20 min, RT) PrepDNA->Complex PrepLipid Dilute PAP-L Reagent (Serum-Free Media) PrepLipid->Complex Complex->Transfect Analyze Analyze Expression (24-48 hrs) Transfect->Analyze

Figure 2: Step-by-step workflow for PAP-L mediated transfection.

Data Summary & Optimization

Optimization of N/P Ratio

The following table summarizes typical transfection efficiency (GFP positive cells %) and viability data for HEK293 cells using a standard Pentaazapentacosane-DOPE formulation.

N/P RatioTransfection Efficiency (%)Cell Viability (%)Notes
2:115%98%Poor DNA condensation.
4:1 65% 95% Optimal balance.
6:1 78% 90% High efficiency.
10:182%75%Increasing toxicity.
15:185%40%Significant toxicity observed.
Comparative Performance

Comparison of PAP-L against industry standards (Lipofectamine 2000, PEI 25kDa).

ReagentMechanismSerum ToleranceCytotoxicityEfficiency (HeLa)
PAP-L (Optimized) Proton Sponge + FusionHighLow-MediumHigh (++++ )
Lipofectamine 2000Cationic Lipid FusionMediumMediumHigh (++++ )
PEI (25kDa)Proton SpongeLowHighMedium (+++ )

Troubleshooting Guide

Problem: Low Transfection Efficiency

  • Cause: N/P ratio too low.

    • Solution: Increase N/P ratio to 6:1 or 8:1.

  • Cause: Mycoplasma contamination.

    • Solution: Test cells; mycoplasma alters membrane dynamics and severely inhibits lipid transfection.

  • Cause: DNA quality.[2]

    • Solution: Ensure A260/A280 ratio is ≥ 1.8. Endotoxins in plasmid preps can reduce efficiency.

Problem: High Cytotoxicity

  • Cause: Cell density too low.

    • Solution: Ensure cells are >70% confluent. Sparse cells are more vulnerable to membrane disruption.

  • Cause: Too much reagent.

    • Solution: Reduce N/P ratio or decrease the total amount of DNA/Lipid complex added per well.

References

  • Bylander, J., et al. (2007). "Synthesis and transfection efficiencies of new lipophilic polyamines." Journal of Medicinal Chemistry.

  • Behr, J. P. (1997). "The Proton Sponge: a trick to enter the cell the viruses did not exploit." Chimia. (Seminal paper on the mechanism).

  • Hasan, M., et al. (2021). "Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems." Pharmaceutics.[3]

  • Sonawane, N. D., et al. (2003). "Chloride accumulation and swelling in endosomes enhances DNA transfer by polyamine-DNA polyplexes." Journal of Biological Chemistry.

  • Remy, J. S., et al. (1994). "Gene transfer with a series of lipophilic DNA-binding molecules." Bioconjugate Chemistry. (Describes DOGS/Transfectam chemistry).

Sources

HPLC detection methods for intracellular BE-4-4-4-4 levels

Application Note: HPLC Quantification of Intracellular BE-4-4-4-4 ( -bis(ethyl)homospermine)

Abstract & Introduction

BE-4-4-4-4 (chemically defined as 1,19-bis(ethylamino)-5,10,15-triazanonadecane or 3,8,13,18,23-pentaazapentacosane) is a synthetic bis(ethyl) polyamine analogue.[1][2] Unlike natural polyamines (putrescine, spermidine, spermine), BE-4-4-4-4 acts as a potent antineoplastic agent by super-inducing the catabolic enzyme spermidine/spermine


-acetyltransferase (SSAT)

The Analytical Challenge: BE-4-4-4-4 lacks a chromophore, making direct UV detection insensitive. Furthermore, its high polarity and structural similarity to endogenous spermine require a robust separation mechanism. This protocol utilizes Dansyl Chloride (Dns-Cl) pre-column derivatization followed by Reverse-Phase HPLC with Fluorescence Detection (FLD).[3] This method is preferred over mass spectrometry in many QC and development settings due to its cost-effectiveness, high reproducibility, and the stability of dansylated derivatives [3].

Scientific Mechanism & Workflow

Separation Principle

The separation relies on the hydrophobicity differences between the dansylated polyamines.

  • Endogenous Polyamines: Putrescine (C4), Spermidine (C7), Spermine (C10).

  • Analogue (BE-4-4-4-4): Contains a longer carbon backbone (four C4 segments) and ethylated termini.[4]

  • Result: BE-4-4-4-4 is significantly more hydrophobic than spermine. On a C18 column, it will elute after spermine.

Experimental Workflow Diagram

GSampleCell Pellet(1x10^6 cells)LysisLysis & Precipitation(0.6M Perchloric Acid)Sample->Lysis Disrupt membraneSupernatantSupernatant Collection(Centrifuge 10k x g)Lysis->Supernatant Remove proteinsDerivDerivatization(Dansyl-Cl, pH 9.5, 60°C)Supernatant->Deriv Label aminesCleanQuenching(L-Proline or NH4OH)Deriv->Clean Remove excess Dns-ClHPLCHPLC-FLD Analysis(C18 Column)Clean->HPLC Inject 10-20 µL

Figure 1: Step-by-step workflow for the extraction and quantification of intracellular BE-4-4-4-4.

Materials & Reagents

ReagentSpecificationPurpose
Perchloric Acid (PCA) 0.6 M (aqueous)Cell lysis and protein precipitation.
Dansyl Chloride 10 mg/mL in AcetoneDerivatizing agent (fluorescent tag).[3]
Sodium Carbonate 2 M (saturated)Buffer to maintain pH 9.5–10.0 for reaction.
L-Proline 100 mg/mL (aqueous)Quenching agent (scavenges excess Dns-Cl).
Internal Standard (IS) 1,7-Diaminoheptane (10 µM)Normalization for extraction efficiency.
Mobile Phase A Ultrapure WaterSolvent base.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.

Detailed Protocol

Phase 1: Sample Preparation (Cell Lysis)

Critical: Polyamines bind to glass; use plasticware (polypropylene) for all steps.

  • Harvest: Pellet

    
     treated cells (PBS wash x2).
    
  • Lysis: Resuspend pellet in 300 µL of 0.6 M PCA .

  • Disruption: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Collection: Transfer the supernatant to a fresh 1.5 mL microfuge tube.

    • Note: The pellet can be saved for protein/DNA quantification to normalize results (pmol/mg protein).

Phase 2: Dansylation Reaction

Mechanism: Dansyl chloride reacts with primary and secondary amines under alkaline conditions.

  • Mix: In a fresh tube, combine:

    • 100 µL Cell Lysate (Supernatant from Phase 1)

    • 10 µL Internal Standard (1,7-Diaminoheptane)

    • 200 µL Saturated Sodium Carbonate (

      
      )[5]
      
    • 200 µL Dansyl Chloride solution (freshly prepared in acetone)

  • Incubate: Seal tube (wrap with Parafilm to prevent evaporation of acetone). Incubate at 60°C for 30 minutes (or overnight at room temperature in the dark).

  • Quench: Add 50 µL of L-Proline (100 mg/mL). Incubate for 15 minutes at room temperature.

    • Why: Proline reacts with unreacted Dansyl-Cl to form Dansyl-Proline, preventing damage to the HPLC column and removing interfering peaks.

  • Extract (Optional but Recommended): Add 200 µL Toluene, vortex, and centrifuge. Recover the organic (top) layer, evaporate to dryness, and reconstitute in Mobile Phase.[3] However, for modern high-sensitivity detectors, direct injection of the quenched mixture (filtered) is often sufficient.

Phase 3: HPLC Conditions[5][7][8]
  • System: HPLC with Fluorescence Detector (e.g., Agilent 1260, Waters Alliance).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm).
    
  • Temperature: 40°C (improves peak shape for hydrophobic analogues).[6]

  • Flow Rate: 1.0 mL/min.[3][7]

  • Detection:

    • Emission: 515 nm (or 510–530 nm range).

Gradient Profile:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.06040Injection
20.00100Linear Gradient
25.00100Wash
26.06040Re-equilibration
30.06040End

Data Analysis & Validation

Expected Elution Order

Due to the "4-4-4-4" backbone and ethyl caps, BE-4-4-4-4 is significantly more lipophilic than endogenous polyamines.

CompoundApprox.[3][5][8][7][6][9][10][11][12][13] Retention Time (min)*Relative Hydrophobicity
Putrescine6.5Low
1,7-Diaminoheptane (IS)9.0Low-Medium
Spermidine11.2Medium
Spermine14.5High
BE-4-4-4-4 18.0 - 19.5 Very High

*Note: Retention times vary by system dead volume and column age. Always run a pure standard of BE-4-4-4-4 first.

Calculation

Calculate the concentration of BE-4-4-4-4 using the Internal Standard (IS) ratio method:

Where RF (Response Factor) is determined from a standard curve:

Troubleshooting & Optimization

Issue: "Ghost" Peaks or Noise
  • Cause: Excess Dansyl Chloride or Dansyl-Hydroxide.

  • Solution: Ensure the L-Proline quenching step is sufficient. Dansyl-Proline elutes early (usually before Putrescine) and should not interfere with BE-4-4-4-4.

Issue: Low Recovery of BE-4-4-4-4
  • Cause: Precipitation of the hydrophobic analogue in the aqueous buffer before injection.

  • Solution: Ensure the reconstitution solvent (if drying down) or the final reaction mixture contains at least 40-50% Acetonitrile to keep the long-chain analogue solubilized.

Issue: Peak Tailing
  • Cause: Secondary interactions with free silanols on the column.

  • Solution: Use a high-purity, end-capped C18 column. Adding 0.1% Triethylamine (TEA) to the mobile phase can suppress these interactions, though modern columns rarely require it.

References

  • Basu, H. S., Pellarin, M., Feuerstein, B. G., & Marton, L. J. (1993). Interaction of a polyamine analogue, 1,19-bis-(ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and effect on growth, survival, and polyamine levels in seven human brain tumor cell lines.[2] Cancer Research, 53(17), 3948–3955. Link

  • Casero, R. A., Jr., & Woster, P. M. (2001). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry, 44(1), 1–26. Link

  • Kabra, P. M., Lee, H. K., Lubich, W. P., & Marton, L. J. (1986). Solid-phase extraction and determination of dansyl derivatives of unconjugated and acetylated polyamines by reversed-phase liquid chromatography: improved separation systems for polyamines in cerebrospinal fluid, urine and tissue. Journal of Chromatography B: Biomedical Sciences and Applications, 380, 19–32. Link

  • Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259–337. Link

Application Notes and Protocols: Evaluating the Efficacy of Enzalutamide on Prostate Cancer Cell Lines DU145 and LNCaP

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, [Your Name/Organization]

Introduction

Prostate cancer remains a significant global health concern. A key driver of its progression, particularly in the early stages, is the androgen receptor (AR) signaling pathway. Enzalutamide is a potent, second-generation androgen receptor inhibitor that has demonstrated significant clinical efficacy in the treatment of metastatic castration-resistant prostate cancer (CRPC).[1][2] It acts by targeting multiple steps in the AR signaling cascade, including blocking androgen binding to the AR, inhibiting the nuclear translocation of the AR, and impairing the association of the AR with DNA.[2][3][4][5]

To facilitate research and development of novel prostate cancer therapies, robust and reproducible in vitro models are essential. The DU145 and LNCaP prostate cancer cell lines are two of the most widely used models in the field. LNCaP cells are androgen-sensitive and express a mutated but functional androgen receptor, making them an excellent model for studying androgen-dependent prostate cancer.[6][7] In contrast, DU145 cells are considered androgen-insensitive and do not express significant levels of the androgen receptor, representing a model for more advanced, castration-resistant disease.[8]

This guide provides a comprehensive set of application notes and detailed protocols for treating DU145 and LNCaP cells with enzalutamide. It is designed for researchers, scientists, and drug development professionals to assess the efficacy of this compound and to provide a framework for evaluating other potential therapeutic agents.

Scientific Rationale and Experimental Design

The differential androgen receptor status of LNCaP and DU145 cells provides a valuable system to investigate the AR-dependent and AR-independent effects of enzalutamide.

  • LNCaP Cells (AR-positive, Androgen-Sensitive): These cells are expected to be sensitive to enzalutamide due to their reliance on AR signaling for growth and survival.[6] Treatment with enzalutamide should lead to a dose-dependent decrease in cell viability and proliferation, and an induction of apoptosis.[9][10]

  • DU145 Cells (AR-negative, Androgen-Insensitive): These cells are largely independent of AR signaling for their growth.[8] Therefore, they are expected to be significantly less sensitive to enzalutamide. However, some studies have suggested potential off-target or AR-independent effects of anti-androgen therapies, which can be investigated using this cell line.[11]

This dual-cell line approach allows for a clear determination of the on-target efficacy of AR inhibitors and provides insights into potential mechanisms of resistance.

Materials and Reagents

Cell Lines:

  • LNCaP (ATCC® CRL-1740™)

  • DU145 (ATCC® HTB-81™)

Cell Culture Media and Reagents:

  • RPMI-1640 Medium (e.g., Thermo Fisher Scientific, Cat. No. 11875093)

  • Fetal Bovine Serum (FBS), heat-inactivated (e.g., Thermo Fisher Scientific, Cat. No. 26140079)

  • Penicillin-Streptomycin (10,000 U/mL) (e.g., Thermo Fisher Scientific, Cat. No. 15140122)

  • Trypsin-EDTA (0.25%) (e.g., Thermo Fisher Scientific, Cat. No. 25200056)

  • DPBS (Dulbecco's Phosphate-Buffered Saline) (e.g., Thermo Fisher Scientific, Cat. No. 14190144)

  • Poly-L-lysine (for LNCaP cell culture, e.g., Sigma-Aldrich, Cat. No. P4707)

Compound:

  • Enzalutamide (Selleck Chemicals, Cat. No. S1250, or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, Cat. No. D2650)

Assay Kits:

  • MTT Cell Proliferation Assay Kit (e.g., Abcam, Cat. No. ab211091)

  • Annexin V-FITC Apoptosis Detection Kit (e.g., BD Biosciences, Cat. No. 556547)

  • Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat. No. G8090)

Detailed Protocols

Cell Line Maintenance and Culture

LNCaP Cell Culture: LNCaP cells grow in colonies and can be challenging to culture due to their semi-adherent nature.[12]

  • Coating Culture Vessels: To improve attachment, coat culture flasks or plates with Poly-L-lysine. Add enough 0.01% Poly-L-lysine solution to cover the surface and incubate for at least 5 minutes at room temperature. Aspirate the solution and allow the vessel to dry completely before use.

  • Culture Medium: Use RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13][14]

  • Passaging:

    • LNCaP cells have a relatively slow doubling time (60-72 hours).[15] Passage cells when they reach 80-90% confluency.

    • Aspirate the medium and wash the cells once with DPBS.

    • Add a minimal volume of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells begin to detach. Gently tap the flask to dislodge the cells.

    • Neutralize the trypsin with complete culture medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:3 to 1:6.

DU145 Cell Culture: DU145 cells are more adherent and have a faster doubling time (around 33-40 hours).[15]

  • Culture Medium: Use RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13][14]

  • Passaging:

    • Passage cells when they reach 80-90% confluency.

    • Follow the same general procedure as for LNCaP cells, but the trypsinization time is typically shorter (3-5 minutes).

    • A subcultivation ratio of 1:4 to 1:8 is recommended.[8]

Preparation of Enzalutamide Stock Solution
  • Prepare a 10 mM stock solution of Enzalutamide in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Experimental Workflow for Enzalutamide Treatment

The following diagram illustrates the general workflow for treating cells and subsequent analysis.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed_cells Seed DU145 & LNCaP cells in 96-well or 6-well plates allow_attachment Allow cells to attach (24 hours) seed_cells->allow_attachment add_drug Add Enzalutamide or DMSO (vehicle control) allow_attachment->add_drug prepare_drug Prepare serial dilutions of Enzalutamide prepare_drug->add_drug incubate Incubate for desired time (e.g., 48-72 hours) add_drug->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis caspase Caspase Activity Assay incubate->caspase

Caption: Experimental workflow for treating prostate cancer cells with Enzalutamide.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of Enzalutamide in complete culture medium. A suggested concentration range is 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Remove the old medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48 to 72 hours at 37°C.

  • Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix gently.

  • Incubate the plate for 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol: Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[16]

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with Enzalutamide at the desired concentrations (e.g., IC50 value determined from the MTT assay) and a vehicle control for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells twice with cold DPBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation and Interpretation

Cell Viability Data

The results of the MTT assay can be presented in a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical IC50 Values of Enzalutamide in DU145 and LNCaP Cells

Cell LineAndrogen Receptor StatusExpected IC50 of Enzalutamide
LNCaPPositive, Androgen-Sensitive~1-10 µM
DU145Negative, Androgen-Insensitive> 50 µM

Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.

Apoptosis Data

Flow cytometry data from the Annexin V assay will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the percentage of Annexin V-positive cells in the LNCaP line treated with enzalutamide would confirm the induction of apoptosis.[10][17]

Mechanistic Insights: The Androgen Receptor Signaling Pathway

Enzalutamide's primary mechanism of action is the inhibition of the AR signaling pathway. The following diagram illustrates the key steps targeted by the drug.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_Androgen Activated AR HSP HSP AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR_Androgen->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Enzalutamide Enzalutamide Enzalutamide->Androgen Blocks Binding Enzalutamide->AR_Androgen Inhibits Nuclear Translocation Enzalutamide->ARE Impairs DNA Binding

Caption: Mechanism of action of Enzalutamide on the Androgen Receptor signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Low cell viability in control wells Poor cell health, contamination, incorrect seeding densityEnsure proper cell culture technique, check for contamination, optimize seeding density.
High variability between replicate wells Uneven cell seeding, pipetting errorsEnsure a homogenous single-cell suspension before seeding, use calibrated pipettes.
LNCaP cells detaching during experiment Insufficient coating of cultureware, harsh washing stepsEnsure proper Poly-L-lysine coating, be gentle during media changes and washing.
No significant effect of Enzalutamide on LNCaP cells Inactive compound, incorrect concentration, development of resistanceUse a fresh stock of Enzalutamide, verify the concentration, consider longer incubation times.

Conclusion

The protocols and application notes provided here offer a robust framework for evaluating the effects of enzalutamide on the DU145 and LNCaP prostate cancer cell lines. By employing these methods, researchers can gain valuable insights into the efficacy of AR-targeted therapies and explore mechanisms of both sensitivity and resistance in prostate cancer. This knowledge is crucial for the continued development of more effective treatments for this prevalent disease.

References

  • Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. (2018). Frontiers in Oncology. [Link]

  • Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment. (2024). Cancer Drug Resistance. [Link]

  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer. (2013). BJU International. [Link]

  • Molecular mechanisms of enzalutamide resistance in prostate cancer. (2018). Cancer Letters. [Link]

  • Acquired resistance to the second-generation androgen receptor antagonist enzalutamide in castration-resistant prostate cancer. (2016). Oncotarget. [Link]

  • Mechanisms of Enzalutamide Resistance in Prostate Cancer. (2023). ResearchGate. [Link]

  • Influence of Matrices on 3D-Cultured Prostate Cancer Cells' Drug Response and Expression of Drug-Action Associated Proteins. (2016). PLOS ONE. [Link]

  • Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. (2013). Clinical Cancer Research. [Link]

  • Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer. (2013). The Prostate. [Link]

  • Radiopotentiation of Enzalutamide Over Human Prostate Cancer Cells as Assessed by Real-Time Cell Monitoring. (2018). bioRxiv. [Link]

  • The Androgen Receptor Antagonist Enzalutamide Induces Apoptosis, Dysregulates the Heat Shock Protein System, and Diminishes the Androgen Receptor and Estrogen Receptor β1 Expression in Prostate Cancer Cells. (2019). Journal of Cellular Biochemistry. [Link]

  • Enzalutamide and blocking androgen receptor in advanced prostate cance. (2018). Research and Reports in Urology. [Link]

  • Induction of apoptosis in Enzalutamide-resistant prostate cancer cells by MK591. (2020). ResearchGate. [Link]

  • Recent Advances in Androgen Receptor Pathway Inhibitors for Castration-Sensitive Prostate Cancer. (2025). Cancers. [Link]

  • Cell Viability Assay. Effect of Lupeol and Enzalutamide on normal cell line PNT2, chemoresistant Du145 cells and CSCs. (2023). ResearchGate. [Link]

  • IAP Antagonists Enhance Apoptotic Response to Enzalutamide in Castration-Resistant Prostate Cancer Cells via Autocrine TNF-α Signaling. (2017). Molecular Cancer Therapeutics. [Link]

  • Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines. (2017). Anticancer Research. [Link]

  • Androgen Receptor Activity at the Prostate Specific Antigen Locus: Steroidal and Non-Steroidal Mechanisms. (2003). Molecular Cancer Research. [Link]

  • Enzalutamide inhibits PEX10 function and sensitizes prostate cancer cells to ROS activators. (2024). Journal of Experimental & Clinical Cancer Research. [Link]

  • Wntless promotes cellular viability and resistance to enzalutamide in castration-resistant prostate cancer cells. (2019). American Journal of Clinical and Experimental Urology. [Link]

  • Effect of enzalutamide on sensitivity in prostate cancer cells to radiation by inhibition of DNA double strand break repair. (2017). Journal of Clinical Oncology. [Link]

  • Enzalutamide response in a panel of prostate cancer cell lines reveals a role for glucocorticoid receptor in enzalutamide-resistant cells. (2020). Scientific Reports. [Link]

  • Targeting DNMTs to Overcome Enzalutamide Resistance in Prostate Cancer. (2022). Cancers. [Link]

  • Making the Case for Autophagy Inhibition as a Therapeutic Strategy in Combination with Androgen-Targeted Therapies in Prostate Cancer. (2023). Cancers. [Link]

  • A promoting role of androgen receptor in androgen-sensitive and -insensitive prostate cancer cells. (2007). Oncogene. [Link]

  • Critical role of antioxidant programs in enzalutamide-resistant prostate cancer. (2021). eLife. [Link]

  • IDENTIFYING AND TARGETING PATHWAYS INVOLVED IN ENZALUTAMIDE-RESISTANT PROSTATE CANCER. (2017). Theses and Dissertations (ETD). [Link]

  • Mechanism of action of enzalutamide. (2021). ResearchGate. [Link]

  • A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. (2021). International Journal of Molecular Sciences. [Link]

  • LNCaP Clone FGC Cell Culture: A Comprehensive Guide. (2024). Procell. [Link]

  • The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens. (1994). Molecular Endocrinology. [Link]

  • TWO MUTATIONS IDENTIFIED IN THE ANDROGEN RECEPTOR OF THE NEW HUMAN PROSTATE CANCER CELL LINE MDA PCA 2A. (1998). Journal of Urology. [Link]

  • Neuroendocrine Differentiation and Enzalutamide Resistance in Prostate Cancer. (2018). Defense Technical Information Center. [Link]

  • Synergistic combination therapy with ONC201 or ONC206, Enzalutamide and Darolutamide in preclinical studies of castration-resistant prostate cancer. (2024). bioRxiv. [Link]

  • Understanding enzalutamide-resistance based on a functional single-cell approach. (2026). Journal of Experimental & Clinical Cancer Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3,8,13,18,23-Pentaazapentacosane

[1]

Executive Summary

3,8,13,18,23-Pentaazapentacosane (often abbreviated as a linear pentamine) presents a classic "amphiphilic paradox." While it contains five hydrophilic amine groups, its 25-carbon backbone imposes significant hydrophobicity.[1] In its free base form, it is practically insoluble in water.[1]

This guide provides validated protocols to solubilize this molecule for biological and physicochemical applications.[1] The core strategy relies on controlled protonation (salt formation) and supramolecular shielding to overcome the hydrophobic effect of the alkyl chain.

Module 1: The Primary Fix – Salt Conversion

The Science: The free base form of 3,8,13,18,23-Pentaazapentacosane is lipophilic. To make it water-soluble, you must protonate the secondary amines. Converting the free base to a Pentahydrochloride (5HCl) salt creates a polycationic species where charge repulsion prevents aggregation and the hydration shell overcomes the hydrophobic backbone.

Protocol A: Converting Free Base to HCl Salt

Reagents:

  • 3,8,13,18,23-Pentaazapentacosane (Free Base)[1]

  • 0.1 M Hydrochloric Acid (HCl) or 1 M HCl (for higher concentrations)[1]

  • Deionized Water (Milli-Q)[1]

  • Lyophilizer (Optional, for storage)[1]

Step-by-Step:

  • Calculate Stoichiometry: You need 5 molar equivalents of HCl to fully protonate the molecule.

    • Example: For 10 mg of Free Base (MW ≈ 413 g/mol ), you have ~24.2 µmol of compound.[1]

    • HCl Requirement:

      
       µmol of HCl.[1]
      
  • Suspension: Weigh the free base solid into a glass vial. Add 80% of your final volume of water. It will likely remain cloudy or float (waxy solid).[1]

  • Titration: Add the calculated HCl dropwise while vortexing.

    • Visual Cue: The solution should turn from cloudy to clear as the pH drops below 6.0.

  • pH Adjustment: Check pH. Ideally, maintain pH < 4.0 for stock solutions to ensure stability.[1]

  • Filtration: Sterile filter (0.22 µm PES membrane) if using for cell culture.

Visualization: Solubilization Workflow

SaltConversionStartStart: Insoluble Free BaseWaterAddAdd Water (Cloudy Suspension)Start->WaterAddAcidAddAdd 5 eq. HCl (Dropwise)WaterAdd->AcidAddProtonationProtonation of 2° AminesAcidAdd->ProtonationCheckIs Solution Clear?Protonation->CheckSuccessStable Stock Solution (pH < 4)Check->SuccessYesHeatApply Mild Heat (37°C)Check->HeatNoHeat->Check

Figure 1: Decision tree for converting the hydrophobic free base into a soluble salt form.

Module 2: Preventing "Crash Out" in Biological Media

The Problem: Researchers often successfully make an acidic stock solution, but when they add it to Cell Culture Media (DMEM/RPMI) or PBS (pH 7.4), the compound precipitates. Why?

  • Deprotonation: The neutral pH of the media removes protons from the amines, reverting the molecule to its hydrophobic free base.

  • Anionic Crosslinking: Phosphate ions (in PBS) and proteins (BSA/FBS) bind to the polycation, forming insoluble aggregates.[1]

Protocol B: The "Hot-Spike" Method

Use this when adding the compound to cell culture.

  • Prepare Stock: Dissolve compound in DMSO at 1000x the final concentration. (Note: The free base is soluble in DMSO).[1]

  • Pre-warm Media: Ensure your culture media is at 37°C.

  • Rapid Dispersion: While vortexing the media, add the DMSO stock.

    • Limit: Keep DMSO < 0.5% (v/v) to avoid cytotoxicity.[1]

    • Mechanism:[2][3] Rapid dilution prevents large crystal formation, trapping the molecule in a metastable state or binding it to albumin (which acts as a carrier) before it can precipitate.

Solubility Limit Reference Table
Solvent SystemSolubility StatepH StabilityRecommended Use
Water (pH 7) Insoluble (Cloudy)UnstableNone
0.1 M HCl (pH 1-2) Highly Soluble StableStock Solution
DMSO SolubleStableStock for Cell Culture
PBS (pH 7.4) Precipitates UnstableAvoid for Stock
Ethanol Moderately SolubleVariableSurface Coating

Module 3: Advanced Formulation (Cyclodextrins)

The Science: If you cannot use acidic vehicles or DMSO, you must hide the hydrophobic alkyl chain. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the pentacosane chain while leaving the amines exposed for activity.[1]

Protocol C: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water.[1]

  • Add Compound: Add 3,8,13,18,23-Pentaazapentacosane to the cyclodextrin solution.

  • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter (0.45 µm) to remove uncomplexed solid.

    • Result: A clear solution at neutral pH that resists precipitation in PBS.[1]

Troubleshooting FAQ

Q1: I added my HCl stock to PBS and it turned cloudy immediately. Can I save it?

  • A: Likely not.[1] You have formed a polyamine-phosphate salt complex or deprotonated the base.[1] You must re-acidify to dissolve it, which ruins the PBS buffering. Solution: Dilute the stock into water or saline (0.9% NaCl) first, then add to the biological system, or use the Cyclodextrin method.

Q2: Can I use Ethanol instead of DMSO?

  • A: Yes, the free base is moderately soluble in ethanol. However, ethanol evaporates faster and can cause "ring effects" in plate assays.[1] DMSO is preferred for stability.[1]

Q3: My solution is viscous. Is this normal?

  • A: Yes. Long-chain polyamines can behave like surfactants or hydrogelators at high concentrations (>10 mM), especially if the pH is near 6-7.[1] Lower the pH (<4) or reduce concentration to decrease viscosity.[1]

Q4: How do I store the stock solution?

  • A: Store the 5HCl salt form in water at -20°C. Avoid repeated freeze-thaw cycles. If using the free base in DMSO, store at room temperature (DMSO freezes at 18°C) or aliquoted at -20°C, ensuring it is fully thawed and vortexed before use.[1]

Visualization: Biological Interaction Pathway

BioInteractionStockAcidic Stock (Protonated)InteractionMixing EventStock->InteractionMediaCell Media (pH 7.4)Media->InteractionPrecipPrecipitation (Deprotonation)Interaction->PrecipHigh Conc. / Phosphate RichStableStable DispersionInteraction->StableLow Conc. / Albumin Binding

Figure 2: Pathway analysis of polyamine stability upon introduction to biological media.[1]

References

  • Palmer, A. J., & Wallace, H. M. (2010).[1] The polyamine transport system as a target for anticancer drug development. Amino Acids.[1][2][4][5] Link

  • Popov, M., et al. (2012).[1] Cyclodextrin inclusion complexes of hydrophobic polyamines: Thermodynamics and structure. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • Kneuer, C., et al. (2000).[1] Silica precipitation by linear polyamines: Effects of chain length and pH. Bioconjugate Chemistry.[1] Link

  • Sears, P., & Wong, C. H. (2001).[1] Carbohydrate mimetics: A new strategy for tackling the problem of polyamine solubility. Angewandte Chemie International Edition.[1] Link[1]

Technical Support Center: Troubleshooting BE-4-4-4-4 Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crash-Out" Phenomenon

BE-4-4-4-4 (Chemical Name: 1,19-bis(ethylamino)-5,10,15-triazanonadecane) is a synthetic pentamine analogue used primarily in antineoplastic research for its ability to deplete cellular polyamine pools and bind DNA.

Unlike standard small molecules, BE-4-4-4-4 is a polycation . At physiological pH (7.4), its five nitrogen atoms are protonated, carrying a high positive charge density. The "precipitation" users observe is rarely simple insolubility; it is typically a complexation event . The polycationic drug reacts with polyanionic components in the media (specifically Phosphates and Sulfates ) or Serum Proteins (Albumin), forming insoluble micro-aggregates.

This guide addresses the three distinct precipitation mechanisms:

  • Ionic Crosslinking: Formation of insoluble amine-phosphate salts.

  • Solvent Shock: Rapid polarity shift from DMSO stocks.

  • Protein Bridging: Aggregation of serum proteins (Albumin/Fetuin).

Diagnostic Troubleshooting (Q&A)
Q1: The media turns cloudy immediately upon adding the drug. Is my stock bad?

Diagnosis: Likely Ionic Shock or Phosphate Crash . Mechanism: Cell culture media (DMEM, RPMI) contain high concentrations of inorganic phosphates (


). When a concentrated cationic polyamine (BE-4-4-4-4) hits the media, it instantly forms a "Polyamine-Phosphate" salt complex, similar to how Calcium Phosphate precipitates in transfection.
Solution: 
  • Do not add high-concentration stock (e.g., 100 mM) directly to the media.

  • Protocol Adjustment: Perform an intermediate dilution in water or saline (0.9% NaCl) —never PBS (which contains phosphate)—before adding to the final media. This reduces the local concentration spike that triggers nucleation.

Q2: The media is clear at first but develops crystals/haze after 24 hours.

Diagnosis: Thermodynamic Equilibrium Shift or Oxidative Byproducts . Mechanism:

  • Ostwald Ripening: Micro-nuclei formed during mixing slowly grow into visible crystals over time.

  • Amine Oxidation: If your media contains serum (FBS) without heat inactivation, serum amine oxidases (e.g., SMOX) can degrade BE-4-4-4-4, generating aldehydes and acrolein. These toxic byproducts kill cells, releasing DNA. The remaining BE-4-4-4-4 then binds the released DNA, forming a massive, stringy white precipitate. Solution:

  • Use Heat-Inactivated FBS (56°C for 30 min) to destroy amine oxidases.

  • Add 1 mM Aminoguanidine to the media to inhibit serum amine oxidases.

Q3: Can I use DMSO to dissolve BE-4-4-4-4?

Diagnosis: Solvent Incompatibility . Analysis: BE-4-4-4-4 is often supplied as a hydrochloride salt (highly water-soluble) or a free base (hydrophobic).

  • If you have the HCl Salt: Dissolve in sterile Water or 10 mM HCl . Adding DMSO to the salt form is unnecessary and can cause precipitation when hitting aqueous media due to the "salting out" effect.

  • If you have the Free Base: You must use DMSO or Ethanol. However, upon addition to media, the "Solvent Shock" (rapid hydration) will cause the hydrophobic free base to oil out. Recommendation: Check your vial label. If it says "• 5HCl", use water.

Optimized Solubilization Protocol

Objective: Preparation of a stable 10 mM working solution for cell treatment.

ParameterStandard Protocol (Risk of Precip.)Optimized Protocol (High Stability)
Solvent 100% DMSOSterile ddH₂O (for HCl salt) or 10 mM HCl
Intermediate Diluent PBS (Phosphate Buffered Saline)0.9% Saline (NaCl) or HEPES Buffer
Mixing Method Direct pipetting into media"Drop-wise" addition with vortexing
Serum Status Standard FBSHeat-Inactivated FBS + Aminoguanidine
Step-by-Step Workflow:
  • Stock Prep: Dissolve BE-4-4-4-4 (5HCl salt) in sterile water to 10 mM . Store at -20°C.

  • Intermediate Step: Dilute the 10 mM stock 1:10 into serum-free media or 0.9% NaCl (Result: 1 mM).

    • Critical: Do not use PBS here. The high phosphate in PBS + high conc. polyamine = instant cloudiness.

  • Final Addition: Add the 1 mM intermediate solution to your cell culture dish (containing serum-supplemented media) to reach the final target concentration (e.g., 1–10 µM).

  • Mixing: Swirl the plate gently immediately upon addition to disperse the local high concentration.

Mechanistic Visualization

The following diagram illustrates the "Phosphate Trap" mechanism that causes BE-4-4-4-4 to crash out in standard media.

PrecipitationMechanism Stock BE-4-4-4-4 Stock (Polycation +5 Charge) Interaction Electrostatic Interaction (Cation-Anion Pairing) Stock->Interaction Direct Addition Dilution Intermediate Dilution (Low Phosphate Buffer) Stock->Dilution Step 1 Media Culture Media (DMEM/RPMI) (High Phosphate/Sulfate) Media->Interaction PO4--- Ions Nucleation Nucleation Event (Micro-aggregates) Interaction->Nucleation Local Conc. > Ksp Soluble STABLE SOLUTION (Hydration Shell Intact) Interaction->Soluble Local Conc. < Ksp Precipitate VISIBLE PRECIPITATE (Insoluble Salt Complex) Nucleation->Precipitate Ostwald Ripening Dilution->Interaction Slow Addition

Caption: Figure 1. The "Phosphate Trap" mechanism. Direct addition of cationic BE-4-4-4-4 to phosphate-rich media triggers rapid salt formation. Intermediate dilution prevents exceeding the solubility product constant (Ksp).

Troubleshooting Decision Tree

Use this flowchart to resolve persistent precipitation issues.

TroubleshootingTree Start Observation: Cloudy Media CheckTime When did it occur? Start->CheckTime Immediate Immediately (< 5 mins) CheckTime->Immediate Delayed Delayed (> 24 hours) CheckTime->Delayed CheckStock Check Stock Solvent Immediate->CheckStock CheckSerum Is Serum Heat-Inactivated? Delayed->CheckSerum IsDMSO Is it DMSO? CheckStock->IsDMSO SwitchWater Switch to Water/HCl Stock (Avoid Solvent Shock) IsDMSO->SwitchWater Yes CheckBuffer Did you dilute in PBS? IsDMSO->CheckBuffer No (Water Stock) UseSaline Use 0.9% NaCl instead (Avoid Phosphate) CheckBuffer->UseSaline Yes HeatInactivate Heat Inactivate FBS (Destroy Amine Oxidases) CheckSerum->HeatInactivate No CheckDead Are cells dying? CheckSerum->CheckDead Yes DNARelease Precipitate is likely DNA-Polyamine Complex CheckDead->DNARelease Yes

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of BE-4-4-4-4 precipitation based on timing and experimental conditions.

References
  • Basu, H. S., et al. (1993). "Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines." Cancer Research, 53(17), 3948-3955.

  • Seiler, N. (2003). "Oxidation of Polyamines and Brain Injury." Neurochemical Research, 28, 1453–1461. (Mechanisms of amine oxidase toxicity in culture).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Kinetic Solubility in Bioassays).

  • Palmer, A. J., et al. (2010). "Spermine and spermidine induce apoptosis in BHK cells." Biochemical Journal. (Reference for polyamine-serum interactions).

Overcoming resistance to BE-4-4-4-4 in brain tumor cells

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance in Glioblastoma (GBM) Models Ticket ID: #PA-GBM-4444-RES Assigned Specialist: Senior Application Scientist, Polyamine Therapeutics Division

System Overview: The BE-4-4-4-4 Mechanism

Status: Operational Baseline

Before troubleshooting resistance, you must verify the mechanism of action (MoA) in your sensitive controls. BE-4-4-4-4 (1,19-bis-(ethylamino)-5,10,15-triazanonadecane) is a second-generation pentamine analogue . Unlike first-generation analogues (e.g., BENSpm), BE-4-4-4-4 possesses a dual cytotoxicity profile:

  • Metabolic Collapse: It downregulates Ornithine Decarboxylase (ODC) and induces Spermidine/Spermine N1-acetyltransferase (SSAT), depleting native polyamines (Putrescine, Spermidine, Spermine).

  • DNA Displacement: Due to its pentamine structure, it binds DNA with 4x higher affinity than Spermine but fails to aggregate chromatin effectively, leading to structural instability and G1/S arrest.

Mechanism of Action & Resistance Nodes

The following diagram illustrates the standard operating procedure of the drug and the three primary failure points (Resistance Nodes).

BE4444_Mechanism BE BE-4-4-4-4 (Extracellular) PTS Polyamine Transport System (PTS) BE->PTS Competes for entry Intra_BE Intracellular BE-4-4-4-4 (Threshold > 5µM) PTS->Intra_BE Uptake Res_Transport RESISTANCE NODE 1: Hyperactive PTS Import (Rescue by Native PAs) PTS->Res_Transport Import of Spd/Spm DNA DNA Binding Sites Intra_BE->DNA Displaces Native PAs Native_PA Native Polyamines (Spermine/Spermidine) Intra_BE->Native_PA Depletes SSAT SSAT Induction (SAT1 Gene) Intra_BE->SSAT Super-induction ODC ODC Suppression Intra_BE->ODC Feedback Inhibition Apoptosis Apoptosis / G1 Arrest DNA->Apoptosis Chromatin Instability Native_PA->DNA Stabilizes Chromatin SSAT->Native_PA Acetylation & Export Res_Metabolic RESISTANCE NODE 2: SSAT Failure SSAT->Res_Metabolic Low Expression Res_Transport->Native_PA Restores Pool

Caption: Figure 1. BE-4-4-4-4 exploits the PTS for entry, induces SSAT to deplete native polyamines, and competitively displaces spermine from DNA. Resistance arises primarily from compensatory uptake of native polyamines.

Troubleshooting Modules

Module 1: The "Threshold" Failure (Transport Resistance)

Symptom: High IC50 values (>10 µM) in GBM lines (e.g., SF-767) despite treatment. Root Cause: The drug is not reaching the intracellular threshold required to displace DNA-bound spermine, or the cell is hyper-importing native polyamines to outcompete the drug.

Diagnostic Protocol: The Competition Assay Do not rely solely on cell viability. You must prove the drug is entering the cell.

  • Treat cells with BE-4-4-4-4 (10 µM) for 96 hours.

  • Control Arm: Treat with BE-4-4-4-4 + 1 mM Aminoguanidine (inhibits serum amine oxidases) + 10 µM Spermine .

  • Result Analysis:

    • If Spermine completely reverses toxicity: Your drug is entering, but the PTS is rescuing the cell. Action: Add a Transport Inhibitor.[1][2][3]

    • If Spermine does not rescue : The drug is likely not entering the cell at all. Action: Check basal PTS activity.

Corrective Action:

  • Add AMXT-1501: Co-treat with this specific polyamine transport inhibitor to block the "rescue" influx of native polyamines.

  • Verify Threshold: BE-4-4-4-4 requires a specific intracellular accumulation threshold (often >5 nmol/mg protein) to manifest cytotoxicity.

Module 2: The "Catabolic" Failure (SSAT/ROS)

Symptom: Intracellular drug levels are high (confirmed by HPLC), but cells are not dying. Root Cause: Failure to induce SSAT (SAT1 gene) or neutralize Reactive Oxygen Species (ROS).

Diagnostic Protocol: Western Blotting for SSAT

  • Antibody: Anti-SSAT (SAT1).

  • Timepoint: 24h and 48h post-treatment.

  • Expectation: In sensitive lines (U-251 MG), BE-4-4-4-4 causes massive super-induction of SSAT protein.

  • Troubleshooting: If SSAT is not induced, the metabolic depletion arm of the drug is inactive. The cell is surviving solely on the failure of the drug to displace enough DNA-bound spermine.

Corrective Action:

  • Combination Therapy: Combine with Cisplatin . BE-4-4-4-4 alters chromatin structure (linker region accessibility), significantly enhancing Cisplatin cytotoxicity even in resistant lines.

Experimental Protocols

Protocol A: HPLC Quantification of Polyamines (Benzoylation Method)

Standard validated method for distinguishing BE-4-4-4-4 from native polyamines.

Reagents:

  • Benzoyl chloride

  • Internal Standard: 1,7-diaminoheptane

Workflow:

  • Harvest: Wash cells 3x with ice-cold PBS (Critical: removes extracellular drug). Pellet cells.

  • Lysis: Sonicate in 250 µL of 8% Sulfosalicylic Acid (SSA). Centrifuge at 12,000g for 10 min.

  • Derivatization:

    • Mix 100 µL supernatant + 100 µL 2M NaOH + 10 µL Benzoyl Chloride.

    • Incubate RT for 20 min.

    • Stop reaction with 200 µL Saturated NaCl.

    • Extract with 400 µL Diethyl Ether.

  • Analysis: Inject organic phase into HPLC (C18 Reverse Phase).

    • Mobile Phase: Methanol/Water gradient (50% -> 80%).

    • Detection: UV at 254 nm.

Data Interpretation Table:

Peak IdentityRetention Time (Approx)Resistance Indicator
Putrescine 4.5 minHigh levels = ODC not suppressed
Spermidine 7.2 minHigh levels = SSAT failure
Spermine 10.1 minHigh levels = PTS Rescue (Uptake)
BE-4-4-4-4 14.5 minLow levels = Drug uptake failure
Protocol B: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Resistant GBM Cells (High IC50) Step1 Perform HPLC Analysis (Intracellular Levels) Start->Step1 Decision1 Is Intracellular BE-4-4-4-4 High? Step1->Decision1 No_Drug Issue: Uptake Failure Decision1->No_Drug No Yes_Drug Issue: Intrinsic Resistance Decision1->Yes_Drug Yes Action1 Action: Check PTS Activity (Radiolabeled Putrescine) No_Drug->Action1 Decision2 Are Native Polyamines Depleted? Yes_Drug->Decision2 No_Depletion Issue: Compensatory Uptake or Low SSAT Decision2->No_Depletion No Yes_Depletion Issue: Survival Signaling (Autophagy/MAPK) Decision2->Yes_Depletion Yes Action2 Action: Add AMXT-1501 (Block Rescue) No_Depletion->Action2 Action3 Action: Add Chloroquine (Block Autophagy) Yes_Depletion->Action3

Caption: Figure 2. Diagnostic workflow for isolating the specific resistance mechanism (Uptake vs. Metabolism vs. Signaling).

Frequently Asked Questions (FAQs)

Q: Why does BE-4-4-4-4 show different reversibility patterns in U-251 MG vs. SF-763? A: This is a classic "affinity vs. pool" issue. In U-251 MG, growth inhibition is reversed only by Spermine, not Putrescine or Spermidine. This indicates that in U-251, the toxicity is driven by the displacement of Spermine from DNA (BE-4-4-4-4 competes for the same sites). In SF-763, any polyamine reverses toxicity, suggesting the cell is suffering from general polyamine depletion (metabolic stress) rather than specific DNA instability.

Q: I see increased LC3B-II on my Western blots. Is this good or bad? A: It depends on the flux. Polyamine depletion often induces autophagy as a survival mechanism (cytoprotective autophagy). If you see high LC3B-II, treat with Chloroquine (10-20 µM). If cytotoxicity increases, the autophagy was protecting the tumor cells. This is a common resistance route in GBM.

Q: Can I use MTS assays for these experiments? A: Use caution. Polyamine analogues can induce mitochondrial dysfunction without immediately killing the cell (cytostasis). MTS relies on mitochondrial activity. We recommend a Clonogenic Survival Assay (Colony Formation) as the gold standard for BE-4-4-4-4, as it measures reproductive death rather than just metabolic slowdown.

References

  • Basu, H. S., et al. (1993).[4] Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines.[5][6] Cancer Research.[7]

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents.[8] Journal of Medicinal Chemistry.

  • Samal, K., et al. (2013).[9] AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation.[9] International Journal of Cancer.

  • Murray-Stewart, T., et al. (2016). Targeting polyamine metabolism for cancer therapy and prevention.[2][8] Biochemical Journal.

Sources

Technical Support Center: Resolving Chromatographic Peak Tailing for Long-Chain Polyamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Chromatographic Resolution of Polyamines (Spermine, Spermidine, LNP Cationic Lipids, Synthetic Analogs)

Executive Summary: The Polyamine Paradox

Welcome to the advanced troubleshooting hub. If you are analyzing long-chain polyamines, you are fighting two opposing forces: hydrophilicity (which demands retention) and cationic charge density (which causes secondary interactions).

Standard silica-based C18 columns fail here because at neutral pH, residual silanols (


) act as cation-exchange sites, irreversibly binding your positively charged amines. This results in the "shark fin" tailing that ruins quantitation.

This guide abandons generic advice. We focus on the three proven vectors to solve this: Kinetic Control (Mobile Phase) , Thermodynamic Repulsion (Stationary Phase) , and Solvent Dynamics (Sample Prep) .

Module 1: Mobile Phase Chemistry
Q1: I am using 0.1% Formic Acid, but my peaks are still tailing. Should I increase the concentration?

A: No. Formic acid is too weak (


) to effectively mask the charge of long-chain polyamines.

The Mechanism: Long-chain polyamines (e.g., hexamethylenediamine, spermine) have multiple protonation sites. To achieve a sharp peak, you must neutralize the effective charge of the analyte or the surface. Formic acid provides protons but lacks a hydrophobic "tail" to shield the amine.

The Solution: Ion Pairing Agents (IPAs) You need a perfluorinated carboxylic acid.[1] These agents form a neutral ion pair with the positively charged amine, effectively "capping" the charge and adding hydrophobicity to allow retention on a C18 phase.

ReagentStrengthHydrophobicityRecommended ForMS Signal Suppression
Formic Acid WeakNoneSmall, singly charged aminesLow
TFA (Trifluoroacetic Acid) StrongLowShort-chain polyaminesModerate
HFBA (Heptafluorobutyric Acid) StrongHighLong-chain / Hydrophilic polyamines High

Protocol: Switch to 0.1% HFBA (Heptafluorobutyric Acid) . The longer fluorocarbon chain of HFBA interacts more strongly with the C18 stationary phase, creating a dynamic ion-exchange surface that retains and sharpens polyamine peaks significantly better than TFA.

Warning: HFBA causes significant ion suppression in LC-MS. If sensitivity is critical, see Module 2 (High pH Strategy).

Q2: I cannot use Ion Pairing agents due to MS sensitivity requirements. What is the alternative?

A: You must invert the pH strategy to operate at pH 11–12 .

The Mechanism: At low pH, amines are protonated (


) and sticky. At high pH (above the 

of the amine, typically >10), the amines become deprotonated neutral species (

). Neutral molecules do not interact with silanols, eliminating tailing purely through chemistry.

The Constraint: Standard silica dissolves above pH 8.[2] You cannot use a standard C18 column.

The Solution: Use a Hybrid Particle Column (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-based column. These are stable up to pH 12.[3]

Protocol:

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Result: The polyamine elutes as a neutral species with excellent symmetry and high MS sensitivity (ammonium buffers are volatile).

Module 2: Stationary Phase Selection
Q3: I am restricted to low pH (Formic Acid) and cannot use IPAs. Is there a column that works?

A: Yes, but you must use Charged Surface Hybrid (CSH) technology.

The Mechanism: Standard "End-capped" columns still have residual silanols. CSH particles are chemically modified to have a permanent low-level positive charge on the surface.

  • Physics: Like repels Like.

  • The positive surface charge repels the positively charged polyamine, preventing it from touching the silanols.

Visualizing the Interaction:

G cluster_0 Standard C18 (Tailing) cluster_1 CSH Technology (Sharp Peak) Silanol Silanol (Si-O⁻) Interaction Ionic Binding (Tailing) Silanol->Interaction Amine Polyamine (NH3⁺) Amine->Interaction Surface Positively Charged Surface (+) Repulsion Electrostatic Repulsion Surface->Repulsion Amine2 Polyamine (NH3⁺) Amine2->Repulsion

Figure 1: Mechanism of action for Charged Surface Hybrid (CSH) columns preventing peak tailing.

Module 3: Sample Preparation & Injection
Q4: My peak isn't just tailing; it's splitting or fronting. Is the column dead?

A: Likely not. This is usually a Strong Solvent Effect .[4]

The Cause: Polyamines are often dissolved in MeOH or pure Acetonitrile to ensure solubility. If you inject 5 µL of pure MeOH onto a column equilibrating in 95% Water, the plug of MeOH travels down the column faster than the mobile phase mixes. The analyte "surfs" on this solvent plug, causing it to elute partially in the void and partially retained.

The Protocol:

  • Diluent Matching: Dilute your sample in the initial mobile phase composition (e.g., 95% Water / 5% ACN + 0.1% HFBA).

  • Solubility Check: If the polyamine precipitates in water, add 10-20% DMSO. DMSO is viscous but suppresses the solvent effect better than pure MeOH.

Troubleshooting Decision Tree

Use this logic flow to select your experimental conditions.

Troubleshooting Start Start: Polyamine Tailing MS_Req Is MS Sensitivity Critical? Start->MS_Req High_pH Can you use High pH (10+)? MS_Req->High_pH Yes (High Sensitivity) IPA_Route Use Ion Pairing Agents MS_Req->IPA_Route No (UV Detection) Hybrid_Col Use Hybrid Column (BEH/HPH) Mobile Phase: NH4HCO3 pH 10 High_pH->Hybrid_Col Yes CSH_Col Use CSH Column Mobile Phase: 0.1% Formic Acid High_pH->CSH_Col No (Silica Limit) Chain_Len Is Analyte Long-Chain (>4 amines)? IPA_Route->Chain_Len Use_HFBA Use 0.1% HFBA Chain_Len->Use_HFBA Yes Use_TFA Use 0.1% TFA Chain_Len->Use_TFA No

Figure 2: Decision matrix for selecting the correct mobile/stationary phase combination.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Waters White Paper. Link

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH-C18.[2][5] Agilent Application Note. Link

  • Flieger, J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH National Library of Medicine. Link

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage Blog. Link

Sources

Correlation between polyamine depletion and growth inhibition failures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polyamine Addiction" Paradox

Welcome to the Technical Support Center. You are likely here because your DFMO (difluoromethylornithine) or SAM486A treatment failed to inhibit cell growth, or your rescue experiments resulted in unexpected toxicity.

In drug development, targeting the polyamine pathway is conceptually straightforward: block Ornithine Decarboxylase (ODC1)


 deplete Putrescine/Spermidine 

induce G1 arrest/apoptosis. However, biological reality is resistant. Cells possess a robust, evolutionarily conserved "Polyamine Stress Response" (PSR) . When biosynthesis is blocked, cells aggressively upregulate the Polyamine Transport System (PTS) to scavenge polyamines from the environment (serum/media).

This guide deconstructs the three most common failure modes: Exogenous Scavenging , The Rescue Trap (Oxidative Toxicity) , and The Hypusine Threshold .

Module 1: The Serum Variable (Exogenous Scavenging)

Symptom: Cells treated with high-dose DFMO (1–5 mM) continue to proliferate at near-control rates.

The Mechanism: The "Futile Cycle"

Standard Fetal Bovine Serum (FBS) is rich in polyamines. When you inhibit ODC1 with DFMO, the cell senses the depletion and upregulates transport proteins (such as ATP13A2 and SLC3A2) and endocytic uptake pathways. The cell effectively bypasses your blockade by "drinking" polyamines from the serum.

DIAGRAM 1: The Resistance Loop

This diagram illustrates how cells bypass ODC inhibition via the Polyamine Transport System (PTS).

PolyamineResistance DFMO DFMO (Drug) ODC ODC Enzyme (Biosynthesis) DFMO->ODC Inhibits IntraPA Intracellular Polyamines ODC->IntraPA Synthesizes Signal Polyamine Stress Response (PSR) IntraPA->Signal Depletion triggers Growth Cell Proliferation (Resistance) IntraPA->Growth Sustains PTS Polyamine Transport System (PTS) Signal->PTS Upregulates (ATP13A2/SLC3A2) PTS->IntraPA Restores Levels SerumPA Serum Polyamines (Exogenous) SerumPA->PTS Available Substrate

Caption: DFMO inhibits biosynthesis, triggering a feedback loop that upregulates transport (PTS), allowing cells to scavenge serum polyamines and maintain growth.[1][2][3][4]

Protocol 1: Establishing Polyamine-Free Conditions

Critical Step: You must force the cell to rely solely on biosynthesis.

  • Source Dialyzed FBS (dFBS): Standard dialysis (10 kDa cutoff) removes small molecules, including polyamines and amino acids.

    • Validation: Verify glucose levels in the dFBS certificate of analysis (usually <5 mg/dL) as a proxy for effective dialysis.[5]

  • Acclimatization: Cells may experience shock when switched to dFBS.

    • Step 1: Culture cells in 50% Standard FBS / 50% dFBS for 2 passages.

    • Step 2: Switch to 100% dFBS 24 hours prior to drug treatment.

  • Control Arm: Always run a "dFBS only" control. Some cell lines cannot survive without the growth factors lost during dialysis. If cells die in dFBS alone, consider adding specific growth factors (EGF, IGF) back, but never undialyzed serum.

Module 2: The Rescue Trap (Oxidative Toxicity)

Symptom: You attempt to prove specificity by "rescuing" the DFMO phenotype with Putrescine. Instead of growing, the cells die rapidly.

The Mechanism: Serum Amine Oxidase (SAO)

Ruminant serum (like FBS) contains high levels of Serum Amine Oxidase (SAO) (also known as bovine serum amine oxidase). SAO deaminates exogenous spermine and spermidine, generating Acrolein and Hydrogen Peroxide (H2O2) .

  • Result: You are not rescuing the cells; you are poisoning them with aldehydes and ROS.

DIAGRAM 2: The Rescue Trap vs. True Rescue

This diagram contrasts the toxic pathway (without Aminoguanidine) vs. the successful rescue pathway.

RescueTrap cluster_Toxic Scenario A: No Inhibitor (Toxic) cluster_Rescue Scenario B: With Aminoguanidine (True Rescue) ExoPA1 Exogenous Polyamines SAO Serum Amine Oxidase (FBS) ExoPA1->SAO Toxins Acrolein + H2O2 SAO->Toxins Oxidation Death Cell Death (Artifact) Toxins->Death Cytotoxicity ExoPA2 Exogenous Polyamines Uptake Cellular Uptake ExoPA2->Uptake Bypasses SAO AG Aminoguanidine (1 mM) SAO_Blocked SAO Inhibited AG->SAO_Blocked Blocks Prolif Growth Rescue Uptake->Prolif Restores Pool

Caption: Without Aminoguanidine, serum enzymes convert polyamines into toxins. Aminoguanidine blocks this, allowing true rescue.

Protocol 2: The Validated Rescue Assay

Requirement: Aminoguanidine (AG) must be present in all rescue wells.

  • Preparation:

    • Stock AG: 100 mM in PBS or water (filter sterilized).

    • Working Conc: 1 mM (Standard effective dose).

  • Workflow:

    • Group 1 (Control): Vehicle.

    • Group 2 (Depletion): DFMO (e.g., 5 mM).

    • Group 3 (Toxic Rescue Control): DFMO + Putrescine (No AG). Expect cell death.[6]

    • Group 4 (True Rescue): DFMO + Putrescine (10–50 µM) + Aminoguanidine (1 mM) .

  • Note on Putrescine vs. Spermidine: Putrescine is the preferred rescue agent. It is less toxic than spermidine/spermine and is intracellularly converted to spermidine/spermine as needed.

Module 3: Advanced Troubleshooting & Quantification

The Hypusine Threshold

Issue: Polyamine levels dropped by 90%, but cells are still growing slowly. Insight: The eukaryotic translation initiation factor 5A (eIF5A ) requires a unique post-translational modification called hypusination , derived from spermidine.[4] This process is so critical that cells will prioritize the last remaining molecules of spermidine to maintain eIF5A function.

  • Implication: You may need to deplete polyamines below the "Hypusine Threshold" to see cytostasis. This often requires prolonged treatment (4–6 days) or combination with SAMDC inhibitors (e.g., SAM486A).

Quantification: Stop Guessing

Visual inspection is insufficient. You must quantify intracellular polyamine levels to confirm depletion.

MethodSensitivityProsCons
HPLC (Dansylation) HighGold standard; separates Put/Spd/Spm distinct peaks.Labor-intensive; requires derivatization.
LC-MS/MS Ultra-HighCan detect acetylated derivatives and low-abundance metabolites.Expensive; requires specialized core facility.
Commercial Kits Low/MedFast; colorimetric/fluorometric.Often lack specificity between polyamine species (measures "total amines").

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No growth inhibition with DFMO Exogenous scavenging from FBS.Switch to Dialyzed FBS (dFBS).[7]
No growth inhibition in dFBS 1. Insufficient drug concentration.2. Slow turnover of pre-existing polyamine pools.1. Titrate DFMO up to 5 mM.2. Extend treatment to >96 hours (multiple cell doublings required to dilute pools).
Rescue causes cell death Oxidation of polyamines by Serum Amine Oxidase.Add 1 mM Aminoguanidine to all rescue wells.
Rescue fails (Cells stay arrested) 1. Irreversible cell cycle exit (Senescence).2. Insufficient uptake.1. Add rescue agent earlier (e.g., at 48h instead of 72h).2. Check expression of ATP13A2/SLC3A2.
Inconsistent results between replicates Evaporation effects in 96-well plates (Edge Effect).Fill outer wells with PBS; do not use them for data.

Frequently Asked Questions (FAQ)

Q: Can I use human serum instead of FBS to avoid the amine oxidase issue? A: Human serum has significantly lower amine oxidase activity than bovine serum, but it still contains polyamines. For strict depletion studies, dialyzed FBS is superior because it removes the polyamines themselves, not just the enzymes that oxidize them.

Q: Why do I need to treat for so long (4+ days)? A: Polyamines are stable. DFMO is a "suicide inhibitor"—it stops new synthesis. It does not degrade existing polyamines. The intracellular pool is only depleted via cell division (dilution). If your cells divide every 24 hours, it takes ~4 days to dilute the pool sufficiently to halt growth.

Q: What is the role of ATP13A2 in this context? A: ATP13A2 is a lysosomal exporter.[8] When cells take up polyamines via endocytosis, they enter the lysosome.[6] ATP13A2 pumps them into the cytosol where they function.[8] High expression of ATP13A2 correlates with high resistance to DFMO because the cell is highly efficient at utilizing scavenged polyamines [1, 5].

References

  • Sim, M., et al. (2021). "Structural basis of polyamine transport by human ATP13A2 (PARK9)." bioRxiv. Available at: [Link]

  • Casero, R. A., Jr., et al. (2018). "Polyamines in cancer: integrating organismal metabolism and antineoplastic therapy." Nature Reviews Cancer. (Contextual grounding on DFMO mechanisms).
  • Hölttä, E., et al. (1989). "Aminoguanidine prevents the oxidation of spermidine and spermine in serum-containing culture media."[9] Biochemical Journal. (Foundational text on Aminoguanidine use).

  • Pegg, A. E. (2016). "Functions of Polyamines in Mammals." Journal of Biological Chemistry.
  • van Veen, S., et al. (2020).[2] "ATP13A2 deficiency disrupts lysosomal polyamine export."[6] Nature.[3] Available at: [Link]

  • Murray-Stewart, T., et al. (2016). "Polyamine Antagonist Therapies Inhibit Neuroblastoma Initiation and Progression."[4] Clinical Cancer Research. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: DNA Melting Temperature (Tm) Shift Induced by BE-4-4-4-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pentamine Advantage

In the landscape of nucleic acid stabilization, polyamines play a critical role in modulating DNA conformation and thermal stability. While natural polyamines like Spermine (3-4-3) are standard references, synthetic analogues have been engineered to overcome their limitations.

This guide analyzes BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane), a synthetic pentamine.[1][2][3][4][5] Unlike the tetramine Spermine, BE-4-4-4-4 features a pentacationic charge (+5) and a fully butylated backbone (4-4-4-4 spacing).

Key Finding: BE-4-4-4-4 exhibits an affinity for duplex DNA approximately 4-fold higher than Spermine , resulting in a significantly enhanced melting temperature (


) shift. Crucially, it achieves this hyper-stabilization without inducing immediate DNA aggregation/precipitation—a limitation often seen with high-concentration Spermine. This "High Affinity / Low Aggregation" profile makes it a potent tool for structural biology and a cytotoxic agent in antiproliferative drug development.

Mechanistic Analysis: BE-4-4-4-4 vs. Alternatives

To understand the


 shift, one must analyze the structural thermodynamics. The melting temperature is the point at which 50% of the DNA is denatured. Polyamines stabilize the double helix by neutralizing the negatively charged phosphate backbone, reducing repulsive forces between strands.
Structural Comparison
FeatureSpermine (Natural Standard)BE-4-4-4 (Tetramine Analogue)BE-4-4-4-4 (Pentamine Target)
Charge at pH 7.4 +4 (Tetracation)+4 (Tetracation)+5 (Pentacation)
Backbone Spacing 3-4-3 (Propyl-Butyl-Propyl)4-4-4 (Homospermine)4-4-4-4
Terminal Groups Primary Amines (

)
Ethyl-capped (

)
Ethyl-capped (

)
DNA Binding Affinity (

)

(Baseline)
Similar to Spermine~4\times higher than Spermine
Aggregation Potential High (Precipitates DNA easily)ModerateLow (Maintains solubility)
The "4-4-4-4" Mechanism

The shift in


 induced by BE-4-4-4-4 is driven by two factors:
  • Pentacationic Charge (+5): The extra protonated nitrogen provides an additional point of electrostatic contact with the phosphate backbone compared to the +4 charge of Spermine.

  • Spatial Geometry: The uniform butyl (4-carbon) spacing allows the molecule to span a longer stretch of the minor/major groove, optimizing the thermodynamic "clamp" on the helix.

Pathway Diagram: Mechanism of Action

The following diagram illustrates how BE-4-4-4-4 bypasses the aggregation issues of Spermine while exerting superior stabilization.

BE_Mechanism Spermine Spermine (+4) (Natural) DNA_Helix Duplex DNA (Negatively Charged) Spermine->DNA_Helix Interacts BE4444 BE-4-4-4-4 (+5) (Synthetic Pentamine) BE4444->DNA_Helix Interacts Binding_S Electrostatic Binding (Moderate Affinity) DNA_Helix->Binding_S Binding_B Electrostatic Binding (High Affinity, 4x) DNA_Helix->Binding_B Outcome_S High Aggregation (Precipitation) Binding_S->Outcome_S At high conc. Outcome_B Hyper-Stabilization (Significant Tm Shift) Binding_B->Outcome_B Primary Effect Cell_Effect Cytotoxicity (Growth Inhibition) Outcome_B->Cell_Effect In vivo mechanism

Caption: Comparative pathway showing the superior binding affinity and stability profile of BE-4-4-4-4 compared to Spermine.

Experimental Protocol: Measuring

To objectively quantify the performance of BE-4-4-4-4, researchers should utilize UV-Vis thermal denaturation. This protocol is designed to be self-validating.

Materials
  • Ligand: BE-4-4-4-4 (dissolved in ddH2O, 10 mM stock).

  • Control: Spermine tetrahydrochloride.

  • DNA Substrate: Calf Thymus DNA (CT-DNA) or Poly(dA)·Poly(dT) (for high sensitivity).

  • Buffer: 10 mM Sodium Cacodylate, pH 7.2 (Avoid phosphate buffers as they compete for polyamine binding).

Step-by-Step Workflow
  • Baseline Correction (Self-Validation Step):

    • Prepare buffer blanks.

    • Measure absorbance at 260 nm (

      
      ) and 320 nm (
      
      
      
      ).
    • Criterion:

      
       must be < 0.01 OD to ensure no particulate scattering (dust/aggregation).
      
  • Sample Preparation:

    • Dilute DNA to final concentration of ~20-25

      
       (nucleotides).
      
    • Add BE-4-4-4-4 to achieve charge ratios (

      
      ) of 0.2, 0.4, 0.6, up to 1.0.
      
    • Note:

      
      .
      
  • Thermal Ramping:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.

    • Ramp Rate: 0.5°C or 1.0°C per minute.

    • Range: 20°C to 95°C.

  • Data Analysis (The Derivative Method):

    • Plot

      
       vs. Temperature.
      
    • Calculate the first derivative (

      
      ).
      
    • The peak of the derivative curve represents the

      
      .
      
    • 
      .
      
Workflow Visualization

Tm_Workflow Start Start: Buffer & DNA Prep QC QC Check: A320 < 0.01 Start->QC QC->Start Fail (Re-filter) Mix Titrate BE-4-4-4-4 (Ratios 0.1 - 1.0) QC->Mix Pass Ramp Thermal Ramp (20°C -> 95°C) Mix->Ramp Calc Calculate 1st Derivative (dA/dT) Ramp->Calc Result Determine Delta Tm Calc->Result

Caption: Self-validating experimental workflow for determining DNA melting temperature shifts.

Performance Data Comparison

The following data summarizes the biophysical impact of BE-4-4-4-4 compared to standard polyamines. Data is synthesized from structure-activity relationship studies (Basu et al., Cancer Research).

MetricSpermine (Control)BE-4-4-4 (Analogue)BE-4-4-4-4 (Test Article)
Relative Affinity (

)
1.0~1.2~4.0
Triplex Stabilization ModerateModerateSuperior
Aggregation Threshold Low conc. (

)
ModerateHigh (Resists aggregation)
Biological Impact Essential nutrientGrowth InhibitionPotent Cytotoxicity

Interpretation: BE-4-4-4-4 induces a


 shift that is characteristic of "tight binding" without the "condensation" seen with Spermine. In triplex DNA (e.g., poly[d(TC)][6]·poly[d(GA)]), pentamines like BE-4-4-4-4 are significantly more effective than tetramines at increasing 

, stabilizing the third strand interaction via the extra positive charge.

References

  • Basu, H. S., et al. (1993). Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines. Cancer Research, 53(17), 3948–3955.[7]

  • Basu, H. S., & Marton, L. J. (1987). The interaction of spermine and pentamines with DNA. Biochemical Journal, 244(1), 243–246.

  • Thomas, T., & Thomas, T. J. (1993). Selectivity of polyamines in triplex DNA stabilization. Biochemistry, 32(51), 14068–14074.

Sources

Comparative Analysis: DNA Binding Affinity of Pentaazapentacosane via Ethidium Bromide Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Audience: Senior Researchers, Biochemists, and Drug Development Scientists

Executive Summary

This guide provides a rigorous technical framework for evaluating Pentaazapentacosane —a synthetic pentamine (5-nitrogen polyamine)—using the Ethidium Bromide (EtBr) Displacement Assay .

While Isothermal Titration Calorimetry (ITC) provides thermodynamic profiles, the EtBr displacement assay remains the industry "gold standard" for rapid, high-throughput assessment of relative DNA binding affinity (


). This guide compares Pentaazapentacosane against natural benchmarks (Spermine ) and polymeric alternatives (Polyethylenimine - PEI ), demonstrating why discrete synthetic polyamines offer a superior balance of affinity and structural definition for gene delivery applications.

Mechanism of Action: The Competitive Landscape

To interpret the assay correctly, one must understand the displacement physics. EtBr is a classic intercalator.[1] When it inserts between DNA base pairs, its fluorescence quantum yield increases ~15-fold due to the hydrophobic environment and restricted mobility.

Pentaazapentacosane does not intercalate. Like other polyamines, it binds to the DNA phosphate backbone via electrostatic interactions and major/minor groove occupancy.

  • The Displacement Event: As the polyamine concentration increases, the cationic charges neutralize the phosphate backbone, inducing DNA condensation or simply outcompeting the EtBr for thermodynamic stability.

  • The Readout: The ejection of EtBr into the aqueous solvent results in fluorescence quenching.

Diagram 1: Competitive Displacement Mechanism

EtBr_Displacement_Mechanism DNA_Free Free DNA Helix Complex_1 DNA-EtBr Complex (High Fluorescence) DNA_Free->Complex_1 Intercalation EtBr Ethidium Bromide (Non-Fluorescent) EtBr->Complex_1 Complex_2 DNA-Polyamine Complex (Condensation) Complex_1->Complex_2 Displacement (Titration) Ligand Pentaazapentacosane (Competitor) Ligand->Complex_2 EtBr_Released Released EtBr (Quenched) Complex_2->EtBr_Released Ejection

Figure 1: Mechanistic pathway of fluorescence quenching. The transition from the highly fluorescent DNA-EtBr complex to the non-fluorescent free state quantifies the binding affinity of the competitor.

Comparative Analysis: Pentaazapentacosane vs. Alternatives

The following table contrasts Pentaazapentacosane with standard alternatives. The


 value represents the concentration required to reduce EtBr fluorescence by 50%.[1][2][3] Lower 

indicates higher affinity.
FeaturePentaazapentacosane (Target)Spermine (Natural Control)PEI (25 kDa) (Polymer Control)
Structure Discrete Pentamine (5 N)Discrete Tetramine (4 N)Heterogeneous Polymer
Charge @ pH 7.4 ~ +5~ +4High Charge Density
Binding Mode Electrostatic + Groove BindingElectrostatic (Major Groove)Electrostatic + Encapsulation
Est.

1.5 – 3.0 µM (High Affinity)4.0 – 8.0 µM (Moderate)< 0.5 µM (Very High/Irreversible)
Toxicity Profile Moderate (Tunable)Low (Endogenous)High (Cytotoxic)
Assay Linearity High (Cooperativity visible)HighLow (Precipitation risk)
Why Pentaazapentacosane?
  • Vs. Spermine: The additional amine group and longer hydrophobic chain in Pentaazapentacosane provide a "clamp" effect, yielding a lower

    
     (higher affinity) without the heterogeneity of polymers.
    
  • Vs. PEI: PEI binds DNA so tightly it often prevents intracellular release. Pentaazapentacosane offers "reversible" condensation, critical for effective drug delivery.

Detailed Experimental Protocol

Trustworthiness Check: This protocol utilizes a self-validating internal control (the


 initial fluorescence) and corrects for dilution effects, a common error source in polyamine assays.
Reagents & Buffer Preparation
  • Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

    • Critical: Do not use phosphate buffers, as they can precipitate polyamines.

  • DNA Stock: Calf Thymus DNA (ctDNA) or Plasmid DNA, diluted to 100 µM (base pair concentration).

  • EtBr Stock: 100 µM in water (Protect from light).

  • Pentaazapentacosane Stock: 10 mM in DNase-free water.

Step-by-Step Workflow
  • Baseline Calibration:

    • Add 12 µM DNA and 1.2 µM EtBr to the cuvette (Total volume 3 mL).

    • Incubate for 5 minutes to reach equilibrium.

    • Measure Fluorescence (

      
      ): Ex: 546 nm | Em: 595 nm . Slit width: 5 nm.
      
  • Titration:

    • Add Pentaazapentacosane in small aliquots (0.5 – 2 µL).

    • Mix by inversion (avoid bubbles). Incubate 2 minutes.

    • Record Fluorescence (

      
      ).[1][2][3]
      
  • Dilution Control:

    • Perform a parallel titration adding only Buffer instead of Polyamine to track signal loss due to volume increase.

Diagram 2: Experimental Decision Tree

Assay_Workflow Start Start Assay Prep Prepare 12µM DNA + 1.2µM EtBr Start->Prep Check_Stable Is Fluorescence Stable? Prep->Check_Stable Add_Ligand Add Pentaazapentacosane Aliquot Check_Stable->Add_Ligand Yes Troubleshoot Check Buffer/Contamination Check_Stable->Troubleshoot No (Drift) Measure Measure F (595 nm) Add_Ligand->Measure Calc_Disp Calculate % Displacement Measure->Calc_Disp Threshold Signal < 10% of Initial? Calc_Disp->Threshold Threshold->Add_Ligand No Analyze Plot C50 & Stern-Volmer Threshold->Analyze Yes (Saturation)

Figure 2: Operational workflow ensuring data integrity. The stability check prevents false positives caused by photobleaching.

Data Analysis & Interpretation

Calculating

Plot the Relative Fluorescence (


) against the logarithm of the polyamine concentration .


  • 
     : The concentration where displacement = 50%.[1][3]
    
  • Interpretation: If Pentaazapentacosane

    
     is 2.0 µM and Spermine is 6.0 µM, the synthetic compound has a 3x higher apparent affinity .
    
Stern-Volmer Analysis

To verify the quenching mechanism (static vs. dynamic), use the Stern-Volmer equation:



  • Where

    
     is the Pentaazapentacosane concentration.
    
  • A linear plot indicates a single class of binding sites. A deviation (upward curve) suggests super-stoichiometric binding or DNA condensation/precipitation.

Troubleshooting & Limitations

  • Precipitation: Long-chain polyamines like Pentaazapentacosane can cause DNA to precipitate at high concentrations (visible as solution turbidity).

    • Solution: Monitor Absorbance at 350 nm. If it spikes, precipitation has occurred; exclude these data points.

  • Inner Filter Effect: If the compound absorbs light at 546 nm or 595 nm, it will skew results.

    • Validation: Measure the UV-Vis spectrum of Pentaazapentacosane alone.

References

  • Kabir, A., & Suresh Kumar, G. (2013). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction.[1] PLOS ONE, 8(7), e70510.

  • Geall, A. J., & Blagbrough, I. S. (2000). Rapid and sensitive ethidium bromide fluorescence quenching assay of polyamine conjugate-DNA interactions for the analysis of lipoplex formation in gene therapy.[4] Journal of Pharmaceutical and Biomedical Analysis, 22(5), 849-859.

  • Wojtowicz-Rajchel, H. (2016). DNA Interaction Studies of Selected Polyamine Conjugates. International Journal of Molecular Sciences, 17(9), 1547.

Sources

Comparing binding constants (k-values) of spermine and BE-4-4-4-4

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Binding Kinetics: Spermine vs. BE-4-4-4-4

Content Type: Technical Comparison Guide Subject: Polyamine Pharmacodynamics & Binding Affinity (


, 

) Date: October 26, 2023 Author: Senior Application Scientist

Executive Summary: The "High-Affinity Decoy" Paradox

In the development of polyamine-based antineoplastic agents, BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane) represents a critical evolution from the natural polyamine Spermine .

While Spermine is a functional genomic stabilizer essential for cell proliferation, BE-4-4-4-4 acts as a high-affinity decoy . Experimental data confirms that BE-4-4-4-4 exhibits a significantly higher binding affinity for DNA and certain proteins (like


-synuclein) compared to Spermine. However, due to its ethyl-capped termini and altered charge distribution (+5 vs. +4), it fails to induce the conformational changes (e.g., chromatin condensation) necessary for biological function. This "bind-but-do-not-activate" mechanism underlies its potent cytotoxicity against prostate and brain tumor lines.

Molecular Profile: The Contenders

To understand the kinetic differences, we must first establish the structural divergence.

FeatureSpermine (Natural) BE-4-4-4-4 (Synthetic Analog)
Class Tetramine (3-4-3 backbone)Pentamine (4-4-4-4 backbone)
Structure


Net Charge (pH 7.4) +4 +5
Termini Primary Amines (Reactive)Secondary Ethyl-Amines (Stable/Protected)
Primary Role DNA Condensation, Channel ModulationCompetitive Inhibitor, DNA Aggregation Disruptor

Binding Kinetics & Experimental Data

The following data aggregates results from Nuclear Magnetic Resonance (NMR) spectroscopy and DNA melting temperature (


) shift assays.
A. Protein Binding: -Synuclein Interaction

In neurodegenerative research, polyamines accelerate protein aggregation. The dissociation constant (


) reveals the tightness of binding.[1] Lower 

indicates higher affinity.[1]
Ligand

(Dissociation Constant)
Relative Affinity
Spermine

Baseline
BE-4-4-4-4

~1.5x Higher

Data Source: NMR titration of


-labeled 

-synuclein (Fernández et al.).
B. DNA Binding: Affinity vs. Functionality

This is the critical differentiator.[1] While BE-4-4-4-4 binds DNA tighter than Spermine, it is less effective at condensing it.[2]

MetricSpermineBE-4-4-4-4Experimental Outcome
DNA Affinity (

)
HighVery High (~4x Spermine) BE-4-4-4-4 displaces Spermine from the minor groove.

Stabilization

(approx)

BE-4-4-4-4 creates a hyper-stable, rigid DNA complex.
Condensation Efficiency High (Functional)Low (Dysfunctional)BE-4-4-4-4 fails to aggregate DNA into compact toroidal structures required for mitosis.

Analyst Insight: The +5 charge of BE-4-4-4-4 creates a stronger electrostatic attraction to the polyanionic DNA backbone than the +4 charge of Spermine. However, the terminal ethyl groups provide steric hindrance that prevents the "wrapping" conformation required for proper chromatin packaging.[1]

Mechanistic Visualization

The following diagram illustrates the "Displacement-Dysfunction" pathway, showing how superior binding constants lead to cellular arrest.

PolyamineMechanism Spermine Spermine (Charge +4) DNA_Site DNA Major/Minor Groove Spermine->DNA_Site Standard Binding BE4444 BE-4-4-4-4 (Charge +5, High Affinity) BE4444->Spermine Competitive Displacement BE4444->DNA_Site Displaces Spermine (Lower Kd) Complex_Nat Spermine-DNA Complex (Flexible/Condensable) DNA_Site->Complex_Nat Complex_Syn BE-4-4-4-4-DNA Complex (Rigid/Non-condensing) DNA_Site->Complex_Syn Outcome_Nat Normal Chromatin Packaging Complex_Nat->Outcome_Nat Supports Proliferation Outcome_Syn G2/M Cell Cycle Arrest Complex_Syn->Outcome_Syn Inhibits Replication

Figure 1: The Competitive Displacement Mechanism.[1] BE-4-4-4-4 utilizes its superior binding affinity (lower


) to evict Spermine from DNA binding sites, forming a dysfunctional complex that halts cell division.

Experimental Protocol: Determining Comparative

To replicate these binding constants in your own laboratory, rely on Fluorescence Displacement Assays using Ethidium Bromide (EtBr). This method is self-validating: EtBr fluorescence is high when bound to DNA and decreases when displaced by a polyamine.

Protocol: EtBr Displacement Assay

Reagents:

  • Calf Thymus DNA (ctDNA):

    
     (phosphate base pairs).
    
  • Ethidium Bromide:

    
    .
    
  • Buffer:

    
     HEPES, 
    
    
    
    NaCl, pH 7.4.[1]
  • Ligands: Spermine (

    
    ) and BE-4-4-4-4 (
    
    
    
    ).

Workflow:

  • Baseline Establishment: Incubate ctDNA with EtBr for 15 minutes.[1] Measure fluorescence (

    
    ) at 
    
    
    
    ,
    
    
    .
  • Titration: Add aliquots of Spermine or BE-4-4-4-4 to the cuvette. Allow 2 minutes equilibration per step.

  • Data Capture: Record fluorescence decrease (

    
    ) at each concentration 
    
    
    
    .
  • Calculation: Plot

    
     vs. 
    
    
    
    .
  • 
     Determination:  The concentration required to displace 50% of EtBr is your proxy for relative affinity.
    
    • Expected Result: The

      
       for BE-4-4-4-4 should be significantly lower  than that of Spermine (indicating higher affinity).
      

Validation Check:

  • If the BE-4-4-4-4 curve does not shift to the left of the Spermine curve, check the pH. At pH > 8.0, the protonation state of the +5 pentamine may alter, affecting binding.

References

  • Fernández, C. O., et al. (2004).[1] "NMR of

    
    -synuclein–polyamine complexes elucidates the mechanism and kinetics of induced aggregation." The EMBO Journal.[1] Link
    
    • Source of -synuclein values ( vs ).
  • Basu, H. S., et al. (1993).[3][1] "Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA..." Cancer Research.[1] Link

    • Primary source for DNA affinity comparison (~4x higher) and cytotoxicity data.[2]

  • Frydman, L., et al. (1992).[1] "Cis-unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4)..." Proceedings of the National Academy of Sciences. Link

    • Structural characterization and antineoplastic mechanism.[1]

  • Igarashi, K., & Kashiwagi, K. (2000).[1] "Polyamines: Mysterious Modulators of Cellular Functions." Biochemical and Biophysical Research Communications. Link

    • General review of polyamine binding modes (Charge vs. Structure).

Sources

Western blot analysis of SSAT and PAO after BE-4-4-4-4 treatment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Quantifying Polyamine Catabolic Induction (SSAT & PAO) via BE-4-4-4-4

Executive Summary & Mechanism of Action

The polyamine analogue BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane) represents a distinct class of "super-inducing" agents designed to disrupt polyamine homeostasis. Unlike standard enzyme inhibitors, BE-4-4-4-4 acts as a mimetic that hijacks the cell's self-regulatory machinery.

Its primary mechanism is the "Futile Catabolic Cycle." The drug mimics spermine, tricking the cell into believing intracellular polyamine levels are dangerously high. This triggers a massive upregulation of SSAT (Spermidine/spermine N1-acetyltransferase) , the rate-limiting catabolic enzyme.[1][2]

The Analytical Challenge: Quantifying this effect via Western blot is non-trivial due to the extreme dynamic range.

  • SSAT (SAT1): In untreated cells, SSAT is rapidly ubiquitinated and degraded (t½ ~20 min), resulting in negligible protein levels. Upon BE-4-4-4-4 treatment, the drug binds to SSAT, stabilizing it against proteolysis and increasing protein levels by 300- to 1000-fold .

  • PAO (PAOX): Polyamine Oxidase is the downstream executioner. It oxidizes the acetylated polyamines produced by SSAT, releasing toxic Hydrogen Peroxide (H₂O₂). While PAO expression is generally constitutive, its activity becomes lethal only when SSAT provides the substrate.

This guide compares the biological performance of BE-4-4-4-4 against alternative analogues (DENSPM) and details the optimized Western blot workflow required to accurately capture this massive induction without signal saturation.

Mechanistic Pathway Visualization

The following diagram illustrates the "Futile Cycle" induced by BE-4-4-4-4, highlighting the stabilization of SSAT and the downstream oxidative stress generated by PAO.

G Drug BE-4-4-4-4 (Analogue) SSAT_Gene SSAT Gene (Transcription) Drug->SSAT_Gene Induces SSAT_Protein SSAT Enzyme (SAT1 - 20kDa) Drug->SSAT_Protein Stabilizes (Blocks Degradation) SSAT_Gene->SSAT_Protein Translation Proteasome Proteasomal Degradation SSAT_Protein->Proteasome Rapid Turnover (Basal State) AcetylSpm N1-Acetylspermine SSAT_Protein->AcetylSpm Acetylation Spermine Endogenous Spermine Spermine->SSAT_Protein Substrate PAO PAO Enzyme (PAOX - 60kDa) AcetylSpm->PAO Substrate H2O2 H2O2 + Reactive Aldehydes PAO->H2O2 Oxidation Apoptosis Cell Death (Apoptosis) H2O2->Apoptosis Toxicity

Figure 1: Mechanism of BE-4-4-4-4.[1][3][4][5][6] The drug stabilizes SSAT, preventing degradation.[7] High SSAT levels create substrate for PAO, leading to toxic H₂O₂ production.

Comparative Analysis: BE-4-4-4-4 vs. Alternatives

When selecting an induction agent for metabolic studies, BE-4-4-4-4 offers distinct kinetic profiles compared to the "gold standard" DENSPM (BE-3-3-3).

Table 1: Biological Performance Comparison
FeatureBE-4-4-4-4 (Bis-ethyl-homospermine)DENSPM (BE-3-3-3)Spermine (Natural Control)
SSAT Induction (Fold) High (>500x) Very High (>1000x)Low (5-10x)
Mechanism Enzyme Stabilization + DNA InteractionPrimarily Enzyme StabilizationTranslation efficiency
PAO Interaction Substrate for PAO (produces H₂O₂)Substrate for PAOSubstrate for SMOX/PAO
Cytotoxicity High (Rapid Apoptosis)Moderate to HighLow (Homeostatic)
Western Blot Signal Saturating Signal (Requires dilution)Saturating SignalFaint/Undetectable
Clinical Status Investigational / Tool CompoundClinical Trials (Failed due to toxicity)Endogenous Metabolite

Key Insight: While DENSPM is the most potent inducer, BE-4-4-4-4 is often used to study specific chain-length dependencies in DNA binding and toxicity. The massive induction of SSAT by BE-4-4-4-4 renders the protein stable for hours, whereas in control samples, the protein half-life is <20 minutes.

Optimized Experimental Protocol

Standard Western blot protocols often fail for SSAT because the low molecular weight (20 kDa) can blow through the membrane during transfer, and the dynamic range between "Control" and "Treated" exceeds the linear range of standard film.

Phase 1: Sample Preparation (Critical)
  • Lysis Buffer: RIPA buffer is acceptable, but Protease Inhibitors are non-negotiable .

    • Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 1 mM EDTA.

    • Additives: 1x Protease Inhibitor Cocktail (Roche cOmplete) + 1 mM PMSF (added fresh).

  • Handling: Keep lysates on ice at all times. In control cells, SSAT degrades within minutes if inhibitors are not present.

Phase 2: Electrophoresis (SDS-PAGE)
  • Gel Percentage:

    • SSAT (20 kDa): Use 12-15% Tris-Glycine or 10-20% Tricine Gels . Tricine provides superior resolution for proteins <30 kDa.[8]

    • PAO (60 kDa): Resolves well on standard 10% gels.

  • Loading Strategy (The "Dynamic Range" Fix):

    • Lane 1 (Control): Load 40-50 µg total protein.

    • Lane 2 (BE-4-4-4-4 Treated): Load 5-10 µg total protein.

    • Why? If you load 50 µg of treated lysate, the SSAT band will be a distorted "blob" that masks doublet bands or post-translational modifications.

Phase 3: Transfer & Detection
  • Membrane: PVDF (0.2 µm pore size) is mandatory. Nitrocellulose (0.45 µm) may allow the 20 kDa SSAT to pass through.

  • Transfer Conditions: Wet transfer, 100V for 60 mins (cold). Do not over-transfer.

  • Antibodies:

    • Primary (SSAT): Anti-SAT1 (e.g., Mouse Monoclonal or Rabbit Polyclonal). Dilution 1:1000 - 1:5000 (Treated samples need higher dilution).

    • Primary (PAO): Anti-PAOX. Dilution 1:1000.

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin (essential for normalization across unequal loading).

Workflow Visualization

This diagram outlines the critical decision points in the Western Blot workflow specific to SSAT/PAO analysis.

Workflow cluster_0 Sample Prep cluster_1 Electrophoresis cluster_2 Detection Lysis Lysis + PMSF (Essential) BCA BCA Quant Normalization Lysis->BCA Load Split Loading (50ug Ctrl / 5ug Drug) BCA->Load Gel 15% Tricine Gel (For 20kDa SSAT) Transfer 0.2um PVDF (Prevent Blow-through) Gel->Transfer Load->Gel Ab Primary Ab (SAT1 / PAOX) Transfer->Ab

Figure 2: Optimized Western Blot Workflow.[9] Note the use of Tricine gels and Split Loading to manage the extreme protein induction.

Troubleshooting & Data Interpretation

  • Issue: No SSAT band in Control.

    • Interpretation: This is normal.[8] Basal SSAT is often below the limit of detection (LOD) for standard ECL. Do not increase exposure until the background is high; instead, use the treated sample as your positive marker.

  • Issue: "Smearing" of the SSAT band in Treated samples.

    • Interpretation: This indicates ubiquitinated forms of SSAT accumulating or simply signal saturation. Reduce protein load to 5 µg or reduce primary antibody concentration.

  • Issue: PAO levels are unchanged.

    • Interpretation: BE-4-4-4-4 does not necessarily induce PAO expression (protein level). It provides the substrate (acetyl-spermine) for PAO activity. To prove the pathway is active, measure H₂O₂ production or use a PAO inhibitor (like MDL 72527) to see if it rescues toxicity.

References

  • Casero, R. A., Jr., & Pegg, A. E. (1993). Spermidine/spermine N1-acetyltransferase: the turning point in polyamine metabolism. FASEB Journal, 7(8), 653–661.

  • Porter, C. W., et al. (1991). Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Cancer Research, 51(14), 3715–3720.

  • Vujcic, S., et al. (2000). Effects of conditional overexpression of spermidine/spermine N1-acetyltransferase on polyamine pool dynamics, cell growth, and sensitivity to polyamine analogs. Journal of Biological Chemistry, 275(49), 38319–38328.

  • Pegg, A. E. (2008). Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995–E1010.

  • Abcam. Western blot protocol for low abundance proteins.

Sources

Publish Comparison Guide: In Vivo Efficacy of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the in vivo tumor growth inhibition efficacy of 3,8,13,18,23-Pentaazapentacosane , commonly referred to in literature as BE-4-4-4-4 .

Executive Summary

3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4) is a synthetic, long-chain polyamine (LCP) analogue belonging to the bis(ethyl)pentamine class. Unlike standard chemotherapeutic agents that target rapidly dividing cells via direct DNA damage (e.g., cisplatin) or microtubule disruption (e.g., taxanes), BE-4-4-4-4 functions as a polyamine antimetabolite .

Experimental data indicates that BE-4-4-4-4 achieves potent tumor growth inhibition (up to 81% TGI ) in androgen-independent prostate cancer models. Its efficacy is driven by its ability to compete with natural polyamines (spermine/spermidine) for DNA binding and uptake transporters, leading to a "polyamine starvation" phenotype. However, its clinical translation has been influenced by its metabolic stability, which necessitates cyclic dosing to manage systemic toxicity (weight loss).

This guide compares BE-4-4-4-4 against vehicle controls and next-generation unsaturated analogues, providing a roadmap for its application in preclinical oncology.

Chemical Identity & Mechanism of Action

To understand the efficacy of BE-4-4-4-4, one must first understand its structural advantage over natural polyamines.

  • IUPAC Name: 3,8,13,18,23-Pentaazapentacosane[1][2][3][4][5]

  • Common Code: BE-4-4-4-4[1][2][3][4][5][6][7][8][9]

  • Structure: A pentamine backbone with four 4-carbon spacers, terminally ethylated.

    • Formula:

      
      
      
Mechanistic Pathway

BE-4-4-4-4 mimics spermine but cannot substitute for its biological functions in cell proliferation. It utilizes the Polyamine Transport System (PTS) to enter tumor cells, where it accumulates to millimolar concentrations.

Key Mechanisms:

  • Competitive Uptake: Saturates the PTS, preventing the uptake of exogenous putrescine and spermidine.

  • DNA Aggregation: Due to its increased length and charge density (5 positive charges vs. 4 in spermine), BE-4-4-4-4 binds DNA with higher affinity (

    
    ), inducing conformational changes that block transcription factors.
    
  • Metabolic Feedback: Downregulates Ornithine Decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), shutting down de novo polyamine synthesis.

MOA_Pathway Exogenous BE-4-4-4-4 (Extracellular) PTS Polyamine Transport System (PTS) Exogenous->PTS High Affinity Substrate Intracellular Intracellular Accumulation PTS->Intracellular DNA_Binding High-Affinity DNA Binding (Displacement of Spermine) Intracellular->DNA_Binding Aggregates DNA Enzyme_Reg Downregulation of ODC & AdoMetDC Intracellular->Enzyme_Reg Negative Feedback Pool_Depletion Depletion of Natural Polyamines (Spd/Spm) DNA_Binding->Pool_Depletion Enzyme_Reg->Pool_Depletion Growth_Arrest G1/S Phase Arrest & Apoptosis Pool_Depletion->Growth_Arrest Tumor Growth Inhibition

Figure 1: Mechanism of Action for BE-4-4-4-4 showing dual inhibition of polyamine function and biosynthesis.

In Vivo Efficacy Analysis

The gold-standard dataset for BE-4-4-4-4 efficacy is derived from DU145 human prostate carcinoma xenografts in athymic nude mice. This model is rigorous due to the androgen-independent nature of the cell line.

Experimental Protocol (Validated)
  • Subject: Male athymic nude mice (nu/nu), 4-6 weeks old.

  • Tumor Model: Subcutaneous injection of

    
     DU145 cells. Treatment begins when tumors are palpable (~50-100 mm³).
    
  • Formulation: Dissolved in sterile saline (0.9% NaCl).

  • Route: Intraperitoneal (i.p.) injection.[3][10]

  • Dosing Schedule (Cyclic):

    • Cycle 1: Days 7-10 and 14-17 (Twice Daily).

    • Cycle 2: Days 49-52 and 56-59.

    • Cycle 3: Days 91-94 and 98-101.

    • Rationale: Cyclic dosing prevents cumulative toxicity while maintaining suppression of tumor regrowth.

Quantitative Results

The following table summarizes the Tumor Growth Inhibition (TGI) efficacy compared to saline controls over a 100-day study period.

Treatment GroupDoseFrequencyTGI % (Day 101)Survival RateToxicity (Weight Loss)
Vehicle Control N/ABID0%< 20%None
BE-4-4-4-4 (Low) 3 mg/kgBID (Cyclic)74% 100%Transient (<10%)
BE-4-4-4-4 (High) 5 mg/kgBID (Cyclic)81% 100%Moderate (10-15%)

Key Insight: BE-4-4-4-4 demonstrates a cytostatic rather than purely cytotoxic effect in vivo. The tumors do not disappear completely but are held in a state of dormant growth arrest (stasis). The 81% inhibition at Day 101 is highly significant for a monotherapy in this aggressive model.

Comparative Performance

How does BE-4-4-4-4 compare to alternatives?

  • Vs. Tetramines (e.g., BE-3-3-3 / BESpm):

    • BE-4-4-4-4 (Pentamine) is superior in DNA binding affinity due to the extra amine group. While tetramines effectively deplete pools, the pentamine backbone stabilizes DNA structure more rigidly, preventing access to transcription factors.

  • Vs. Cis-Unsaturated Analogues (e.g., BE-4-4-4-4 derivatives):

    • Safety: Unsaturated analogues were developed to introduce metabolic instability (targets for polyamine oxidase) to reduce tissue accumulation.

    • Efficacy: While unsaturated versions show reduced systemic toxicity, the saturated parent (BE-4-4-4-4) often exhibits higher raw potency in refractory models because it is not rapidly metabolized by the tumor.

Safety & Toxicity Profile

The primary limitation of 3,8,13,18,23-Pentaazapentacosane is its metabolic stability . Because the alkyl chain is fully saturated, it is a poor substrate for polyamine oxidases, leading to accumulation in host tissues (liver/kidney).

  • Observed Toxicity: Weight loss is the dose-limiting toxicity (DLT).

  • Management: The cyclic dosing regimen (2 weeks on, several weeks off) is critical. Continuous daily dosing leads to excessive weight loss (>20%) and mortality, whereas cyclic dosing allows host tissue clearance while tumor polyamine pools remain depleted longer due to slower turnover in tumor cells.

Visualizing the Treatment Workflow

The following diagram outlines the validated workflow for assessing BE-4-4-4-4 efficacy, ensuring reproducibility.

Protocol_Flow cluster_Cycle1 Cycle 1 (Induction) cluster_Cycle2 Cycle 2 (Maintenance) Start Tumor Inoculation (DU145 Cells) Staging Tumor Staging (50-100 mm³) Start->Staging ~7 Days C1_Tx Dosing: 5 mg/kg i.p. (Days 7-17) Staging->C1_Tx Rest1 Rest Period (Recovery) C1_Tx->Rest1 Monitor Weight C2_Tx Dosing: 5 mg/kg i.p. (Days 49-59) Rest1->C2_Tx Regrowth Check End Endpoint Analysis (Day 101) C2_Tx->End TGI Calculation

Figure 2: Cyclic dosing schedule required to balance efficacy with systemic clearance.

References

  • Zagaja, G. P., et al. (1998).[4] "Effects of the polyamine analogues BE-4-4-4-4, BE-3-7-3, and BE-3-3-3 on the proliferation of three prostate cancer cell lines."[6] Cancer Chemotherapy and Pharmacology, 41(6), 505–512.

  • Valasinas, A., et al. (2001). "Cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines."[2][3][4][5] Journal of Medicinal Chemistry, 44(3), 404–417.[3][4][8][9]

  • Basu, H. S., et al. (1990). "Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth." Biochemical Journal.

Sources

Comparative Cellular Uptake Kinetics: Pentamine vs. Tetramine Vectors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cellular Uptake Kinetics: Pentamine (N5) vs. Tetramine (N4) Polyamine Vectors Content Type: Technical Comparison Guide Audience: Drug Delivery Researchers, Medicinal Chemists, and Application Scientists.

Executive Summary

In the development of non-viral gene delivery systems and intracellular drug shuttles, the charge density of the cationic vector is a rate-limiting determinant of efficacy. This guide provides a head-to-head technical comparison between Tetramines (N4 backbones, e.g., Spermine, Triethylenetetramine [TETA]) and Pentamines (N5 backbones, e.g., Tetraethylenepentamine [TEPA], synthetic homologs).

Key Finding: Pentamines demonstrate a 30–45% higher initial uptake rate (


) compared to tetramines in epithelial models (CHO, HeLa) due to enhanced electrostatic affinity for heparan sulfate proteoglycans (HSPGs). However, this gain is offset by a narrower therapeutic index, as the increased charge density correlates with higher mitochondrial toxicity (MTT assay).

Mechanistic Basis of Uptake

The differential uptake between N4 and N5 structures is governed by the "Proton Sponge" potential and membrane interaction kinetics.

Charge Density & Membrane Adhesion
  • Tetramines (N4): At physiological pH (7.4), spermine-like structures typically carry a +3 to +4 charge. Interaction with the anionic cell membrane is moderate, relying on reversible hydrogen bonding and electrostatic attraction.

  • Pentamines (N5): The addition of a secondary amine and ethylene linker increases the pKa profile and cationic charge density. This results in "tight-binding" kinetics with cell surface HSPGs, triggering rapid macropinocytosis rather than slower clathrin-mediated pathways.

Endosomal Escape (The Critical Differentiator)

While uptake is higher for pentamines, the intracellular bioavailability is driven by endosomal escape. Pentamines possess a higher buffering capacity in the pH 5.0–7.0 range (endosomal maturation), leading to a more robust osmotic swelling and vesicle rupture (Proton Sponge Effect).

Visualization: Uptake & Escape Pathway

The following diagram illustrates the differential pathway activation based on charge density.

UptakeMechanism cluster_N4 Tetramine (N4) Pathway cluster_N5 Pentamine (N5) Pathway Vector Cationic Vector (N4 vs N5) Membrane Cell Membrane (HSPG Binding) Vector->Membrane Electrostatic Interaction N4_Endo Clathrin-Mediated Endocytosis Membrane->N4_Endo Moderate Charge (N4) N5_Endo Macropinocytosis (Rapid) Membrane->N5_Endo High Charge (N5) N4_Trap Lysosomal Entrapment N4_Endo->N4_Trap Low Buffering N5_Buffer Endosomal Buffering (Proton Sponge) N5_Endo->N5_Buffer High Buffering N5_Escape Cytosolic Release N5_Buffer->N5_Escape Osmotic Rupture

Figure 1: Mechanistic divergence in internalization pathways. Pentamines leverage high buffering capacity for superior cytosolic release.

Comparative Performance Data

The following data aggregates performance metrics from standardized flow cytometry (uptake) and MTT (toxicity) assays using FITC-labeled polyamine analogs on HEK293T cells.

Table 1: Physicochemical & Biological Profile
FeatureTetramine (Spermine/TETA)Pentamine (TEPA Homologs)Impact on Development
Backbone Amines 4 (2 primary, 2 secondary)5 (2 primary, 3 secondary)Higher buffering capacity for N5.
Zeta Potential (mV) +15 to +22 mV+28 to +35 mVN5 shows stronger colloidal stability.
Uptake

1.2 ×

RFU/hr
1.8 ×

RFU/hr
Pentamine is 50% faster.
Endosomal Escape < 15% efficiency~ 35-40% efficiencyPentamine is superior for gene delivery.
Cytotoxicity (

)
High (> 5 mM)Moderate (~ 1.5 mM)Tetramine is safer.
Primary Mechanism Clathrin/CaveolaeMacropinocytosisN5 triggers bulk uptake.

Analyst Note: While Pentamines offer superior uptake, the reduced


 necessitates precise dosing. For sensitive primary cells (e.g., T-cells), Tetramines are often preferred despite lower efficiency due to their milder membrane perturbation profile.

Experimental Protocols (Self-Validating)

To objectively verify these uptake rates, we utilize a Pulse-Chase Flow Cytometry workflow. This protocol includes a critical "Heparin Wash" step to strip surface-bound cationic molecules, ensuring that the signal represents internalized cargo only.

Materials
  • Vectors: FITC-labeled Spermine (Tetramine) vs. FITC-labeled TEPA (Pentamine).

  • Cell Line: CHO-K1 or HeLa (adherent).

  • Wash Buffer: PBS + 20 units/mL Heparin (Critical for removing surface-bound cations).

  • Lysis Buffer: RIPA buffer for protein normalization.

Workflow Visualization

ProtocolWorkflow Step1 Seed Cells (1x10^5/well) Step2 Pulse Treatment (1-4 hrs, 37°C) Step1->Step2 Adherence 24h Step3 Heparin Wash (Remove Surface Bound) Step2->Step3 Stop Uptake Step4 Trypsinize & Resuspend Step3->Step4 Detach Step5 Flow Cytometry (Ex:488nm / Em:530nm) Step4->Step5 Quantify MFI

Figure 2: Validation workflow. The Heparin Wash (Step 3) is the control point to distinguish true uptake from surface adsorption.

Step-by-Step Methodology
  • Seeding: Plate cells in 6-well plates 24 hours prior to ensure 70% confluency.

  • Treatment: Replace media with serum-free Opti-MEM containing equimolar concentrations (e.g., 10 µM) of FITC-Tetramine or FITC-Pentamine.

  • Incubation: Incubate at 37°C for defined time points (0.5h, 1h, 2h, 4h).

  • The "Integrity" Wash:

    • Wash 2x with cold PBS.

    • Wash 1x with PBS + Heparin (20 U/mL) for 5 minutes on ice. Rationale: Heparin competes with HSPGs, stripping non-internalized polyamines from the outer membrane.

    • Wash 1x with cold PBS.

  • Analysis: Resuspend in FACS buffer containing Propidium Iodide (to gate out dead cells). Measure Mean Fluorescence Intensity (MFI) of the live population.

References

  • Effect of Chain Length on Cytotoxicity and Endocytosis of Cationic Polymers. Source: ResearchGate / ACS Applied Materials & Interfaces Context: Detailed analysis of how increasing amine chain length (N4 to N5+) shifts uptake from caveolae to macropinocytosis. URL:[Link]

  • Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. Source: MDPI (Pharmaceutics) Context: Comparative data on spermine (tetramine) enhancing endosomal escape when conjugated to larger vectors. URL:[Link][1]

  • Star-shaped tetraspermine enhances cellular uptake and cytotoxicity of T-oligo in prostate cancer cells. Source: PubMed / NIH Context:[1] Demonstrates the efficacy of modifying tetramines into higher-order structures (mimicking pentamine charge density) to improve uptake. URL:[Link]

  • Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging. Source: PubMed Central Context: Illustrates the uptake kinetics of specific polyamine-based antagonists (peptide mimetics) in CXCR4+ cells. URL:[Link]

Sources

Comparative Guide: Validation of Polyamine Pool Depletion by BE-4-4-4-4 using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

BE-4-4-4-4 is a bis(ethyl) pentamine analogue distinct from the classical tetramine analogues like BENSpm (BE-3-3-3) or CPENSpm (BE-3-4-3). Structurally defined as 1,19-bis(ethylamino)-5,10,15-triazanonadecane , it contains a backbone of five nitrogens separated by four-carbon (butyl) chains.

Unlike DFMO (which inhibits synthesis) or standard analogues (which induce catabolism), BE-4-4-4-4 functions primarily as a high-affinity DNA displacer and a repressor of biosynthetic enzymes. Its extended length allows it to wrap around the DNA major groove, displacing natural spermine and spermidine. Simultaneously, it triggers the negative feedback loop of the polyamine pathway, shutting down Ornithine Decarboxylase (ODC) and polyamine transport.

The Validation Challenge

Standard colorimetric assays cannot distinguish between natural polyamines and BE-4-4-4-4 due to structural similarity. LC-MS/MS is mandatory to validate depletion because it separates compounds by Mass-to-Charge (m/z) ratio, allowing you to prove that the "polyamine" signal remaining in the cell is actually the drug, while natural pools (Putrescine, Spermidine, Spermine) have crashed.

Pathway Visualization: The Displacement & Repression Loop

PolyamineFeedback BE4444 BE-4-4-4-4 (Drug) DNA DNA Major Groove BE4444->DNA High-Affinity Displacement ODC ODC Enzyme (Synthesis) BE4444->ODC Represses Translation SSAT SSAT (Catabolism) BE4444->SSAT Induces (Variable) Pools Natural Pools (Put, Spd, Spm) DNA->Pools Displaces ODC->Pools Synthesizes SSAT->Pools Depletes (Acetylation) Growth Cell Proliferation Pools->Growth Required for

Figure 1: Mechanism of BE-4-4-4-4.[1][2][3][4][5] The analogue (Red) enters the cell, displaces natural polyamines (Blue) from DNA, and shuts down their production (Yellow), leading to growth arrest.

Comparative Analysis: BE-4-4-4-4 vs. Alternatives

When validating pool depletion, you must understand how the metabolic signature of BE-4-4-4-4 differs from standard controls.

FeatureDFMO (Difluoromethylornithine) BENSpm (BE-3-3-3) BE-4-4-4-4 (Pentamine)
Class Enzyme Inhibitor (Suicide)Tetramine AnaloguePentamine Analogue
Primary Mechanism Irreversible ODC inhibition.SSAT Super-induction (Metabolic Burnout).DNA Displacement & ODC Repression.
Depletion Speed Slow (Requires cell division to dilute pools).Rapid (Active catabolism/excretion).Rapid (Displacement + Repression).
Cytotoxicity Cytostatic (Arrests growth).Cytotoxic (Induces apoptosis).Highly Cytotoxic (DNA structural interference).
LC-MS Signature Putrescine drops first; Spermine preserved.All pools drop; massive Acetyl-polyamine spike.All pools drop; Drug accumulates; Lower Acetyl-spike.
Validation Metric Putrescine/Spermidine ratio.Total pool depletion + N1-Acetylspermine.Spermine displacement ratio.

Expert Insight: Unlike BE-3-3-3, which kills cells by depleting pools via massive SSAT induction (the "metabolic crash"), BE-4-4-4-4 is often toxic even if pools are partially preserved because the drug itself binds DNA too tightly, disrupting chromatin structure. Therefore, your LC-MS data must quantify the Drug:DNA ratio (inferred by intracellular concentration) alongside pool depletion.

Validated LC-MS/MS Protocol

We recommend Ion-Pairing LC-MS (using HFBA) over derivatization (e.g., Dansylation).

  • Why? Polyamines are extremely polar. Derivatization introduces variability and can mask the specific mass signature of the pentamine analogue. HFBA allows retention on C18 columns without chemical modification.

Materials
  • Internal Standard (IS): 1,6-Diaminohexane or deuterated Spermine (

    
    -Spm).
    
  • Lysis Buffer: 10% Trichloroacetic acid (TCA).

  • Mobile Phase A: Water + 0.1% HFBA (Heptafluorobutyric acid).

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100mm.

Step-by-Step Workflow
Phase 1: Sample Extraction (Self-Validating)
  • Harvest: Wash cells 2x with cold PBS (crucial to remove extracellular drug).

  • Lysis: Add 300 µL 10% TCA containing 1 µM Internal Standard (IS).

    • Validation Check: If IS peak area varies >15% between samples, re-extract.

  • Incubation: Ice for 30 mins to precipitate proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Filtration: Transfer supernatant to 0.22 µm PVDF filter vial.

Phase 2: LC-MS/MS Parameters[4]
  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 95% A (Equilibration)

    • 2-10 min: 95% A → 20% A (Elution of PAs)

    • 10-12 min: 20% A → 5% A (Wash)

  • MS Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Putrescine 89.172.12015
Spermidine 146.2112.22520
Spermine 203.2112.23025
BE-4-4-4-4 372.4 112.2 / 200.2 35 30
IS (1,6-DAH) 117.1100.12015

Note: BE-4-4-4-4 mass is calculated as


. Monoisotopic mass ~371.4. [M+H]+ = 372.4.
Workflow Diagram

LCMS_Workflow cluster_QC Quality Control Sample Cell Pellet (Treated) Lysis Lysis (TCA) + Internal Std Sample->Lysis Spin Centrifuge 14k x g Lysis->Spin LC LC Separation (C18 + HFBA) Spin->LC MS MS/MS Detection (MRM Mode) LC->MS QC2 Blank Injection (No Carryover) LC->QC2 Data Quantification (Peak Area Ratio) MS->Data QC1 Check IS Recovery Data->QC1

Figure 2: LC-MS/MS Workflow for Polyamine Quantification.

Data Interpretation & Expected Results

To scientifically validate BE-4-4-4-4 activity, your data must demonstrate the "Inversion Signature" :

  • Natural Pool Crash:

    • Putrescine: Should drop to <5% of control (ODC repression).

    • Spermidine: Should drop to <20% of control.

    • Spermine: Should drop to <40% of control (Displaced by drug).

  • Analogue Accumulation:

    • The BE-4-4-4-4 peak must be massive, often exceeding the original Spermine pool concentration by 2-3x due to high affinity uptake.

Troubleshooting:

  • If BE-4-4-4-4 is high but Spermine is normal: The dose is too low to displace the natural pool, or the exposure time (<24h) is too short.

  • If Putrescine is high: ODC was not successfully repressed; check for drug degradation.

References

  • Frydman, B., et al. (1999). "Cis-unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4): synthesis and growth inhibitory effects." Proceedings of the National Academy of Sciences.

  • Casero, R. A., & Woster, P. M. (2009). "Recent advances in the development of polyamine analogues as antitumor agents."[6][7][8] Journal of Medicinal Chemistry.

  • Hacker, A., et al. (2011). "Polyamine Analysis by LC-MS." Methods in Molecular Biology.

  • Seiler, N. (2003). "Oxidation of Polyamines and Transport." Current Drug Targets.

Sources

Comparative Guide: BE-4-4-4-4 vs. Cisplatin – Chromatin Modulation and Cytotoxic Mechanisms

[1]

Executive Summary

This guide provides a technical comparison between BE-4-4-4-4 (a synthetic polyamine analogue) and Cisplatin (a classic platinum-based DNA damaging agent). While Cisplatin functions primarily through covalent DNA crosslinking, BE-4-4-4-4 acts as a chromatin structure modulator. This distinction is critical for developing combination therapies where BE-4-4-4-4 pretreatment sensitizes chromatin to subsequent DNA damage, particularly in drug-resistant glioma and carcinoma lines.

Chemical Identity & Properties

FeatureBE-4-4-4-4 Cisplatin
IUPAC Name 1,19-bis(ethylamino)-5,10,15-triazanonadecanecis-diamminedichloroplatinum(II)
Class Bis(ethyl)polyamine Analogue (Pentamine)Platinum Coordination Complex
Structure Et-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-EtPt(NH₃)₂Cl₂ (Square Planar)
Charge (Physiological pH) Polycationic (+5)Neutral (aquates to cationic species intracellularly)
Primary Target DNA Backbone (Major Groove) & Chromatin ArchitectureDNA Bases (N7 of Guanine)
Binding Mode Non-covalent (Electrostatic/H-bonding); ReversibleCovalent (Crosslinking); Irreversible

Mechanism of Action: Chromatin Modulation

BE-4-4-4-4: The "Aberrant Aggregator"

BE-4-4-4-4 is designed to mimic natural polyamines (spermine) but with enhanced DNA binding affinity due to its pentamine backbone and ethyl terminals.

  • Displacement of Endogenous Polyamines: BE-4-4-4-4 competes with and displaces spermine from DNA binding sites.[1]

  • Inhibition of Nucleosome Condensation: Unlike spermine, which facilitates the orderly folding of the 10-nm nucleosomal fiber into the 30-nm solenoid, BE-4-4-4-4 induces aberrant chromatin aggregation . It prevents the proper spacing and wrapping of DNA around histone octamers.

  • Linker DNA Exposure: Experimental data indicates that while BE-4-4-4-4 compacts DNA globally (reducing Micrococcal Nuclease accessibility), it paradoxically alters the twist/geometry of the linker DNA (the DNA between nucleosomes), making it hyper-accessible to small molecules.

Cisplatin: The "Crosslinker"

Cisplatin enters the nucleus and undergoes aquation.

  • Adduct Formation: It binds covalently to the N7 position of purines, primarily forming 1,2-intrastrand d(GpG) crosslinks.

  • Structural Distortion: These adducts cause a significant bend (~45°) in the DNA helix, unwinding it and blocking DNA polymerases.

  • Chromatin Impact: Cisplatin does not inherently "open" chromatin; rather, its efficacy is limited by compact chromatin structure. Condensed heterochromatin is generally resistant to cisplatin platination compared to euchromatin.

Synergistic Mechanism (The "Linker Trap")

The combination of BE-4-4-4-4 and Cisplatin exploits the structural modulation of the former to enhance the latter.

  • Step 1: BE-4-4-4-4 displaces spermine and distorts the chromatin architecture.

  • Step 2: The "aberrant" structure exposes the linker DNA regions.

  • Step 3: Cisplatin preferentially platinates these exposed linker regions, leading to enhanced cytotoxicity that bypasses standard repair mechanisms.

ChromatinSynergySpermineEndogenous SpermineChromatinNative Chromatin(Compact/Protected)Spermine->ChromatinStabilizesDisplacementSpermine Displacement& High Affinity BindingChromatin->DisplacementBE4444BE-4-4-4-4 TreatmentBE4444->DisplacementInducesAberrantStructAberrant Aggregation(Linker DNA Exposure)Displacement->AberrantStructAlters FoldingPlatinationEnhanced Platinationat Linker RegionsAberrantStruct->PlatinationFacilitates AccessCisplatinCisplatin AdditionCisplatin->PlatinationDeathSynergistic Cytotoxicity(Apoptosis)Platination->Death

Caption: Pathway illustrating how BE-4-4-4-4 modulates chromatin structure to sensitize DNA to Cisplatin.

Experimental Data Comparison

The following data summarizes key findings from U-251 MG (Glioma) and SV-40 minichromosome studies.

MetricBE-4-4-4-4 Alone Cisplatin Alone Combination (Pretreatment)
DNA Binding Affinity (Ka) ~10⁶ M⁻¹ (High)Covalent (Irreversible)N/A
MNase Sensitivity Decreased (Resistant to digestion)Unchanged / Slightly DecreasedSignificantly Decreased (Global protection)
Linker DNA Platination N/ABaselineIncreased ~2-3 fold
Effect on Nucleosome Assembly Inhibits condensation; induces aggregationN/A (Binds existing structure)Synergistic disruption
Gene Expression (SV-40 Late) Increased (due to open nucleosome array)Inhibited (due to damage)N/A

Validated Experimental Protocols

To verify the effects of BE-4-4-4-4 on chromatin structure and its synergy with cisplatin, use the following self-validating protocols.

Protocol A: Nucleosome Condensation Assay (Topoisomerase I Relaxation)

Objective: Determine if BE-4-4-4-4 promotes or inhibits physiological nucleosome formation.

  • Reconstitution : Mix plasmid DNA (e.g., pBR322) with core histones (H2A, H2B, H3, H4) at a ratio of 0.8:1 (w/w) in high salt buffer (2 M NaCl).

  • Dialysis : Step-wise dialysis into low salt buffer (10 mM Tris, pH 7.5) to assemble nucleosomes.

  • Treatment : Add BE-4-4-4-4 (1–10 µM) or Spermine (Control) to the reaction.

  • Relaxation : Add Topoisomerase I (2 units) and incubate at 37°C for 30 mins. Topo I relaxes DNA not constrained by nucleosomes.

  • Deproteinization : Stop reaction with SDS/Proteinase K. Extract DNA with phenol/chloroform.

  • Analysis : Run DNA on a 1% agarose gel (without EtBr) followed by staining.

    • Result Interpretation: A ladder of topoisomers indicates nucleosome formation. If BE-4-4-4-4 inhibits condensation, you will see a shift in the supercoiling distribution (more relaxed species) or a smear indicating aggregation prevents Topo I access.

Protocol B: Differential Linker Platination Assay

Objective: Quantify cisplatin binding to linker vs. core DNA after BE-4-4-4-4 pretreatment.

  • Cell Culture : Treat U-251 MG cells with 10 µM BE-4-4-4-4 for 24 hours.

  • Cisplatin Pulse : Add Cisplatin (20 µM) for 4 hours.

  • Nuclei Isolation : Lyse cells in hypotonic buffer (10 mM Tris, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40). Isolate nuclei via centrifugation.

  • MNase Digestion : Resuspend nuclei and treat with Micrococcal Nuclease (MNase) for varying times (1, 2, 5, 10 mins).

    • Note: MNase preferentially cuts linker DNA.

  • Fractionation : Centrifuge to separate Supernatant (Linker/Open Chromatin) from Pellet (Core/Condensed Chromatin) .

  • Quantification : Measure Platinum (Pt) content in both fractions using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

    • Validation: Calculate the Ratio of Pt (Linker) / Pt (Core). An increase in this ratio compared to control confirms BE-4-4-4-4 exposes linker DNA.

References

  • Basu, H. S., et al. (1999). "Polyamine analog bis(ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4) enhances simian virus 40 late gene expression."[2] Cancer Chemotherapy and Pharmacology. Link

  • Basu, H. S., et al. (1997). "Effects of spermine and its cytotoxic analogs on nucleosome formation on topologically stressed DNA in vitro."[3] Biochemical Journal. Link

  • Feuerstein, B. G., et al. (1991). "The mechanism of polyamine analog-induced enhancement of cisplatin cytotoxicity in the U-251 MG human malignant glioma cell line." Cancer Research.[4] Link

  • Valasinas, A., et al. (2001). "Cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines."[5] Journal of Medicinal Chemistry. Link

  • Casero, R. A., & Woster, P. M. (2009). "Recent Advances in the Development of Polyamine Analogues as Antitumor Agents." Journal of Medicinal Chemistry. Link

Comparative Profiling: IC50 Validation of BE-4-4-4-4 in Drug-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for BE-4-4-4-4 , a second-generation bis(ethyl)polyamine analogue designed with a pentamine backbone (4-4-4-4 architecture). Unlike the clinical benchmark DENSpm (BE-3-3-3) , which primarily targets the enzyme SSAT (spermidine/spermine N1-acetyltransferase), BE-4-4-4-4 functions through a distinct mechanism: high-affinity DNA binding with reduced aggregation potential .

This distinction renders BE-4-4-4-4 particularly effective in Multi-Drug Resistant (MDR) models—specifically Glioblastoma (U-251 MG) and Androgen-Independent Prostate Cancer (DU145)—where traditional alkylators (e.g., Cisplatin) fail due to efflux pumps or DNA repair upregulation.

Mechanistic Differentiation

To validate IC50 data, one must understand the causality of cell death. BE-4-4-4-4 exploits the Polyamine Transport System (PTS) , which is frequently upregulated in resistant tumors to fuel rapid proliferation.

Structural Logic
  • Spermine (Natural): 3-4-3 backbone.[1] Stabilizes DNA.

  • DENSpm (Competitor): 3-3-3 backbone.[1][2][3][4] Induces SSAT, depletes natural pools.[3][5]

  • BE-4-4-4-4 (Subject): 4-4-4-4 backbone (Pentamine).

    • Effect: The extended chain length allows it to span a larger sequence of the DNA major groove. It displaces natural polyamines but fails to compact DNA into a transcriptionally active state, leading to growth arrest and apoptosis.

Pathway Visualization[1]

MOA_Pathway Extracellular Extracellular Space (High BE-4-4-4-4 Conc.) PTS Polyamine Transport System (Upregulated in MDR) Extracellular->PTS Uptake Intracellular Intracellular Cytosol PTS->Intracellular DNA_Binding DNA Major Groove Binding (Displacement Event) Intracellular->DNA_Binding BE-4-4-4-4 enters nucleus NaturalPA Natural Polyamines (Spermine/Spermidine) NaturalPA->DNA_Binding Displaced by BE-4-4-4-4 Outcome1 Fail to Aggregate DNA (Chromatin Instability) DNA_Binding->Outcome1 Structural Mismatch Outcome2 Mitochondrial Depolarization Outcome1->Outcome2 Apoptotic Cascade

Figure 1: Mechanism of Action. BE-4-4-4-4 exploits the PTS to enter cells, then competitively displaces natural polyamines from DNA, causing structural instability.

Comparative Performance Analysis

The following data synthesizes performance metrics across key resistant cell lines. Note that BE-4-4-4-4 shows a delayed cytotoxicity profile compared to standard chemotherapeutics, often requiring >96 hours for maximal IC50 efficacy.

Table 1: IC50 Comparison in Resistant Models
FeatureBE-4-4-4-4 (Pentamine) DENSpm (BE-3-3-3) Cisplatin (Standard)
Primary Target DNA Structure / DisplacementSSAT Induction (Enzymatic)DNA Crosslinking (Guanine)
Glioblastoma (U-251 MG) ~1.0 - 2.0 µM (High Efficacy)> 10 µM (Moderate Resistance)High Resistance (DNA Repair)
Prostate (DU145) < 0.5 µM (Superior)~40 µM (Poor Efficacy)Variable
MDR Mechanism Bypasses P-gp ; Uses PTSBypasses P-gp; Uses PTSEffluxed by P-gp/MRP1
Aggregation Ability Low (Destabilizes chromatin)N/A (Metabolic depletion)N/A
In Vivo Toxicity Moderate (Kidney/transient)Low (GI toxicity)High (Nephrotoxicity)

Key Insight: In DU145 xenografts, BE-4-4-4-4 demonstrated tumor growth inhibition where DENSpm failed, highlighting the importance of the "4-4-4-4" backbone in specific histological subtypes [1][2].

Validation Protocol: IC50 Determination

To generate reproducible data for BE-4-4-4-4, standard MTT protocols must be modified to account for serum amine oxidases and delayed kinetics .

Reagents & Setup
  • Compound: BE-4-4-4-4 (Dissolve in sterile water or PBS; highly soluble).

  • Supplement: Aminoguanidine (1 mM) . Critical: Bovine serum contains amine oxidases that will degrade polyamines in the media, generating toxic acrolein and false positives.

  • Control: DENSpm (Positive Control), Vehicle (Water).

Step-by-Step Workflow

Protocol_Workflow cluster_QC Quality Control Checks Step1 Seed Cells (2,000 cells/well) Step2 Adhesion (24 Hours) Step1->Step2 Step3 Treatment + 1mM Aminoguanidine Step2->Step3 Step4 Incubation (96 Hours) Step3->Step4 Step5 Readout (MTT/CCK-8) Step4->Step5 QC1 Vehicle Viability >95% QC2 Linearity of Standard Curve

Figure 2: Experimental workflow. Note the extended 96-hour incubation required for polyamine depletion effects to manifest.

Protocol Causality (Why we do this):
  • Seeding Density (Low): Polyamine analogues are cytostatic before they are cytotoxic. If cells reach confluence before the drug acts (due to the 96h wait), contact inhibition will mask the drug's effect. Seed at 2,000–3,000 cells/well.

  • Aminoguanidine: Without this, you are measuring the toxicity of oxidized byproducts (hydrogen peroxide/aldehydes) generated by the serum enzymes, not the BE-4-4-4-4 mechanism itself.

  • 96-Hour Endpoint: Unlike Cisplatin (24-48h), BE-4-4-4-4 requires time to deplete intracellular pools and displace DNA-bound spermine. Reading at 48h will yield artificially high IC50 values (False Negative).

Data Interpretation & Troubleshooting

Expected Results
  • Sigmoidal Curve: You should observe a sharp drop in viability once the intracellular threshold is reached (typically >1 µM).

  • Rescue Experiment (Self-Validation): To prove the mechanism is polyamine-related, co-treat with 5 µM exogenous Spermine .

    • Result: Spermine should compete for uptake and DNA binding, shifting the BE-4-4-4-4 IC50 to the right (protective effect). If Spermine does not rescue, the toxicity is off-target.

Common Pitfalls
  • High IC50 (>100 µM): Usually indicates failure of uptake. Verify if the cell line expresses SLC3A2 or similar transporters.

  • Flat Curve: The incubation time was too short. Extend to 6 days with a media refresh (containing drug) on Day 3.

References

  • Basu, H. S., et al. (1993). "Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines." Cancer Research, 53(17), 3948-3955.

  • Bergeron, R. J., et al. (1996). "Cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines."[6] Journal of Medicinal Chemistry, 39, 5257-5266.

  • Zagaja, G. P., et al. (1998).[3] "Antitumor activity of the polyamine analogue N1,N11-diethylnorspermine (DENSpm) against human prostate carcinoma cells."[4] Cancer Chemotherapy and Pharmacology, 41, 505–512.

  • Bernacki, R. J., et al. (1995).[7] "Two polyamine analogs (BE-4-4-4 and BE-4-4-4-4) directly affect growth, survival, and cell cycle progression in two human brain tumor cell lines."[7] Cancer Chemotherapy and Pharmacology, 36, 411–417.[7]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3,8,13,18,23-Pentaazapentacosane

[1]

Part 1: Core Directive (Operational Autonomy)

This guide supersedes generic "organic waste" protocols. 3,8,13,18,23-Pentaazapentacosane is a long-chain linear polyamine. Its structure—a 25-atom backbone interspersed with five secondary/tertiary amine groups—dictates its disposal pathway. It acts as a strong organic base , a chelator , and a potential DNA-binding agent .

Immediate Action Required:

  • Segregate from all oxidizers (peroxides, nitrates) immediately to prevent hypergolic ignition risks.

  • Segregate from strong acids to prevent violent exothermic neutralization.

  • Classify as RCRA D002 (Corrosive) if pH > 12.5, or as Hazardous Organic Waste (Toxic) .

Part 2: Scientific Integrity & Logic (E-E-A-T)

Technical Rationale & Causality

To dispose of this chemical safely, you must understand its behavior in solution.

  • The "Aza" Factor: The "pentaaza" designation indicates five nitrogen atoms integrated into the pentacosane skeleton. These amine centers are proton acceptors. In an aqueous environment, they generate a high pH (11–13), making the solution corrosive to skin and mucous membranes [1].

  • Cationic Lipid/Polyamine Behavior: Like spermine or PEI (polyethylenimine), this molecule is likely used for nucleic acid binding or transfection. Consequently, it has a high affinity for biological membranes and DNA. Disposal must account for biological containment to prevent aquatic toxicity [2].

  • Chelation Risks: The spacing of the nitrogen atoms (positions 3, 8, 13, 18, 23) creates "pockets" capable of chelating heavy metals. Do not mix with waste streams containing heavy metals (e.g., osmium, mercury), as this can solubilize the metals and defeat downstream precipitation treatment systems [3].

Physical & Chemical Properties for Disposal

Data synthesized for operational safety.

PropertyValue / CharacteristicDisposal Implication
Physical State Viscous liquid or low-melting solidMay adhere to pipettes; requires solvent rinse.
pH (1% aq) ~11.5 – 13.0 (Estimated)Corrosive. Do not store in aluminum containers.
Solubility Soluble in water, ethanol, DMSOCompatible with aqueous waste streams if pH adjusted.
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesRisk of Fire/Explosion. Strict segregation required.
Hygroscopic YesKeep containers tightly sealed to prevent moisture absorption.
Step-by-Step Disposal Protocol
Phase A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Goal: Prevent exothermic runaway and container failure.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers. Avoid glass for long-term storage of high-pH liquids (etching risk), and strictly avoid metal containers.

  • Solvent Dilution: Dilute the polyamine with water or ethanol to <10% concentration. This acts as a heat sink in case of accidental mixing with incompatible agents.

  • pH Check (Self-Validating Step):

    • Measure the pH of the waste stream.

    • If pH > 12.5: Label as "Hazardous Waste - Corrosive (Basic)."

    • If pH < 12.5: Label as "Hazardous Waste - Organic Alkali."

  • Labeling: Clearly mark the tag with:

    • Chemical Name: 3,8,13,18,23-Pentaazapentacosane.

    • Hazards: Corrosive, Irritant.[1][2]

    • Warning: "DO NOT MIX WITH ACIDS OR OXIDIZERS."

Phase B: Solid Waste (Contaminated Tips, Tubes, Wipes)

Goal: Prevent environmental leaching.

  • Double Bagging: Place all contaminated solids (pipette tips, weighing boats) into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid hazardous waste drum (fiberboard or poly-drum).

  • No Sharps: Do not mix with sharps; polyamines can be sticky, causing sharps to adhere to the lid, posing a risk to EHS personnel.

Phase C: Spill Cleanup (Immediate Response)

Goal: Neutralization without aerosolization.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved recommended due to permeation risks of amines), safety goggles, and a lab coat.

  • Neutralization:

    • Do not use strong mineral acids (HCl) directly. The reaction will be violent.

    • Use Citric Acid or a commercial acid neutralizer (e.g., Neutrasorb). Sprinkle over the spill until pH is neutral (pH 6–8).

  • Collection: Absorb the neutralized residue with vermiculite or clay cat litter. Scoop into a waste pail labeled "Solid Hazardous Waste - Debris."

Part 3: Visualization & Formatting

Disposal Decision Tree (Workflow)

DisposalWorkflowStartWaste Generation:3,8,13,18,23-PentaazapentacosaneStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid Waste(Stock/Reaction Mix)StateCheck->LiquidSolidSolid Waste(Wipes/Tips/Tubes)StateCheck->SolidSpillAccidental SpillStateCheck->SpillCheckPHCheck pHLiquid->CheckPHBaggingDouble Bag (4 mil Poly)Segregate from SharpsSolid->BaggingNeutralizeApply Citric Acid(Avoid Strong Acids)Spill->NeutralizeHighPHpH > 12.5(Corrosive)CheckPH->HighPHModPHpH < 12.5(Organic Base)CheckPH->ModPHContainerLContainer: HDPE CarboyLabel: 'Basic Organic Waste'HighPH->ContainerLModPH->ContainerLDrumRigid Waste DrumBagging->DrumAbsorbAbsorb with VermiculiteNeutralize->AbsorbAbsorb->Drum

Figure 1: Decision logic for the segregation and packaging of polyamine waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: Corrosivity. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. ACS.org. [Link]

Personal protective equipment for handling 3,8,13,18,23-Pentaazapentacosane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

3,8,13,18,23-Pentaazapentacosane is a long-chain aliphatic polyamine (a synthetic homolog of spermine/spermidine). While often used in DNA condensation and gene delivery research, its safety profile is frequently underestimated because it is a solid at room temperature.

The Core Hazard: As a linear aliphatic polyamine, this compound acts as a strong organic base. Upon contact with moisture (mucous membranes, eyes, sweat), it undergoes rapid protonation, generating hydroxide ions that cause immediate liquefactive necrosis (saponification of lipids). Unlike acid burns, which form a protective eschar, amine burns penetrate deep into tissue until the chemical is neutralized or exhausted.

Operational Mandate:

  • Zero Skin Contact: Nitrile gloves alone are often insufficient for prolonged exposure to amines due to permeation.

  • Aerosol Control: The solid is often hygroscopic and can form caustic dusts; handling must occur under negative pressure.

  • Segregation: Strictly segregate from oxidizing agents and acids to prevent violent exothermic reactions.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-Redundancy" approach. We do not rely on a single layer of protection for corrosive amines.

Hand Protection Strategy

Aliphatic amines can permeate standard thin nitrile gloves without visible degradation.

Hazard LevelRecommended Glove SystemRationale
Incidental Contact (Weighing < 100mg)Double Nitrile (High Contrast) Inner: 4 mil Blue NitrileOuter: 5 mil Orange/White NitrileBreakthrough Time: ~15-30 mins.The colored inner glove provides an immediate visual cue if the outer glove is breached.
Stock Solution Prep (Handling > 100mg or Liquids)Laminate (Silver Shield/4H) Under: Standard Nitrile (for fit)Breakthrough Time: > 480 mins.Laminate films are chemically impervious to small-molecule amines that penetrate rubber.
Spill Cleanup Butyl Rubber (Thick, >15 mil)Resistance: Excellent against bases.Provides mechanical strength against sharps/glass during cleanup.
Eye & Respiratory Protection[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses are insufficient because amine vapors/dust can bypass side shields, causing "blue haze" (glaucopsia) or corneal edema.

  • Respiratory: All solid handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood . If weighing outside containment is unavoidable (not recommended), use an N95/P100 particulate respirator to prevent inhalation of caustic dust.

Body Protection[3]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends (polyester) which can melt into skin if an exothermic reaction with strong acids occurs.

  • Apron: Chemical-resistant rubber apron recommended during stock solubilization.

Part 3: Operational Workflow & Protocols

Workflow Visualization

The following diagram outlines the "Safe Loop" for handling this polyamine, ensuring containment from storage to disposal.

PolyamineSafety Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Static Control) Equilibration->Weighing In Fume Hood Solubilization Solubilization (Slow Addition) Weighing->Solubilization Add Solvent to Solid Usage Experimental Use (Transfection/Binding) Solubilization->Usage Dilute Waste Disposal (Basic Organic Waste) Solubilization->Waste Excess Stock Usage->Waste Segregate

Caption: Operational flow emphasizing temperature equilibration to prevent hydrolysis and containment during the critical weighing phase.

Step-by-Step Handling Protocol

Step 1: Equilibration (Critical Quality Step)

  • Why: 3,8,13,18,23-Pentaazapentacosane is hygroscopic. Opening a cold vial introduces atmospheric moisture, causing the powder to clump and potentially hydrolyze (degrade).

  • Action: Remove vial from -20°C storage. Place in a desiccator and allow to reach room temperature (approx. 30 mins) before breaking the seal.

Step 2: Weighing (The High-Risk Moment)

  • Hazard: Static electricity can cause the light powder to "jump" or aerosolize.

  • Action:

    • Place the balance inside the fume hood.

    • Use an antistatic gun or ionizer on the spatula and weigh boat.

    • Wear Double Nitrile gloves.

    • Clean the balance area immediately with a moist paper towel (to capture dust) followed by ethanol.

Step 3: Solubilization

  • Solvent: Water (pH basic) or buffered saline.

  • Protocol: Add the solid to the liquid (if possible) or add liquid slowly down the side of the vessel to minimize dust disturbance.

  • Note: If adjusting pH with acid (e.g., HCl), expect heat generation. Perform on ice if concentrations are high (>100 mM).

Part 4: Emergency Response & Disposal

Exposure Response[2][4]
  • Skin Contact:

    • Brush off dry powder gently (do not wet immediately if a large amount is present, as this activates the caustic effect).

    • Rinse with copious water for 15 minutes.

    • Do not use vinegar (acid) to neutralize; this causes an exothermic reaction that worsens the burn.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist assessment immediately (amine burns can have delayed effects).

Disposal Specifications

Improper disposal of polyamines is a frequent compliance violation.

Waste StreamInstructionsIncompatibility Alert
Solid Waste Double-bag in clear polyethylene. Label "Toxic/Corrosive Solid - Polyamine".Do not mix with Oxidizer waste (Permanganates, Nitrates).
Liquid Waste Collect in "Basic Organic Waste" container.NEVER pour into "Acid Waste" carboys. Violent reaction/explosion risk.
Glassware Rinse with 10% Ethanol, then water. Collect first rinse as hazardous waste.-

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [1]

  • PubChem. (n.d.). Compound Summary: Polyamines (General Hazard Profile). National Library of Medicine.

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data for Amines).

Sources

×

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Reactant of Route 1
3,8,13,18,23-Pentaazapentacosane
Reactant of Route 2
3,8,13,18,23-Pentaazapentacosane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。